6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Description
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Properties
IUPAC Name |
6-O-benzyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIWGAJLAFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The confirmation of a molecule's precise atomic arrangement is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This in-depth technical guide presents a comprehensive, multi-technique approach to the structural characterization of a complex heterocyclic molecule: 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. While presented as a case study, the principles and workflows detailed herein are broadly applicable to the structural determination of a wide array of novel organic compounds. This guide will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments, and Single-Crystal X-ray Diffraction. The causality behind experimental choices, the rigorous interpretation of the resulting data, and the logical convergence to an unambiguous structural assignment are emphasized throughout, providing a robust framework for researchers in the field.
Introduction: The Imperative for Unambiguous Structure Confirmation
The molecule at the heart of this guide, this compound, possesses a unique and rigid three-dimensional architecture. The spirocyclic core, which joins a cyclopropane and a piperidine ring through a single quaternary carbon, imparts significant conformational constraint. Such rigidity is often a desirable trait in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of both an ethyl ester and a benzyl carbamate group offers potential points for metabolic activity and further chemical modification.
Molecular Identity:
| Attribute | Value |
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Monoisotopic Mass | 317.1627 Da |
| InChI Key | HPESIWGAJLAFOB-UHFFFAOYSA-N |
The Elucidation Workflow: A Multi-Pronged Strategy
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence. Our approach is designed to be systematic, starting with fundamental information and progressively building a more detailed and three-dimensional picture of the molecule.
Caption: Key HMBC correlations confirming the major structural fragments.
Interpretation of Key 2D NMR Correlations:
-
COSY: Will show a clear correlation between the triplet at ~1.25 ppm (g) and the quartet at ~4.15 ppm (c), confirming the ethyl group. It will also show correlations between the piperidine protons (d and e).
-
HSQC: Will directly link each proton signal to its corresponding carbon signal as listed in the 1D NMR table.
-
HMBC: This is where the full structure is assembled.
-
The benzylic protons (b, ~5.15 ppm) will show a correlation to the carbamate carbonyl carbon (~155.0 ppm) and the phenyl ipso-carbon (~136.5 ppm), confirming the benzyloxycarbonyl group.
-
The piperidine protons adjacent to the nitrogen (d, ~3.8-3.6 ppm) will show correlations to the carbamate carbonyl carbon (~155.0 ppm) and the spirocyclic carbon (~35.0 ppm), linking the piperidine ring to the carbamate and establishing the spiro-center.
-
The cyclopropyl methine proton (f, ~2.5 ppm) will show correlations to the ester carbonyl carbon (~173.0 ppm) and the spirocyclic carbon (~35.0 ppm), confirming the attachment of the ethyl carboxylate group to the cyclopropane ring and linking it to the spiro-center.
-
The combination of these NMR experiments provides an interlocking web of evidence that allows for the unambiguous assignment of the entire molecular framework.
Absolute Confirmation: Single-Crystal X-ray Diffraction
Rationale: While NMR provides the constitutional structure (atom-to-atom connectivity), it does not typically reveal the absolute three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and absolute stereochemistry (if the molecule is chiral). Single-crystal X-ray diffraction is the gold standard for this purpose. [1][2][3][4] Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.
Anticipated Results: The X-ray diffraction analysis will yield a detailed 3D model of the molecule, confirming:
-
The spirocyclic connection between the cyclopropane and piperidine rings.
-
The precise bond lengths and angles of the entire molecule, confirming features like the strained nature of the cyclopropane ring.
-
The conformation of the piperidine ring (likely a chair conformation).
-
The relative orientation of the substituents.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound exemplifies a rigorous, evidence-based scientific process. By systematically employing a suite of modern analytical techniques, we can deconstruct a complex molecular puzzle and rebuild it with a high degree of certainty. HRMS establishes the elemental formula, IR spectroscopy identifies the key functional groups, and a comprehensive set of NMR experiments reveals the intricate connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional picture of the molecule. Each step in this workflow serves to validate the last, resulting in a self-consistent and trustworthy structural assignment that is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. Retrieved from [Link]
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An In-depth Technical Guide to 6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS Number: 147610-84-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 147610-84-2, namely 6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. While specific detailed research on this particular molecule is limited, this guide will delve into its chemical identity, a detailed synthesis protocol, and explore its potential significance within the broader and increasingly important class of azaspiro[2.5]octane scaffolds in modern drug discovery. The rigid, three-dimensional nature of these structures offers unique advantages in medicinal chemistry for enhancing pharmacokinetic and physicochemical properties.[1]
Chemical Identity and Properties
This compound is a unique molecule featuring a spirocyclic system where a cyclopropane ring and a piperidine ring share a single carbon atom. This structural motif imparts a high degree of rigidity, which is a desirable trait in the design of selective ligands for biological targets.
| Property | Value | Source |
| CAS Number | 147610-84-2 | [2] |
| Molecular Formula | C18H23NO4 | [2] |
| Molecular Weight | 317.38 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | [2] |
| InChI | InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | [2] |
Synthesis Protocol
The synthesis of this compound has been detailed in the patent literature, specifically in patent WO2017/083867.[3][4] The following is a step-by-step experimental protocol derived from this source.
Experimental Protocol: Synthesis of this compound[3]
Step A: Formation of the Trimethylsulfoxonium Ylide
-
To a solution of trimethylsulfoxonium iodide (17.5 g, 79.5 mmol) in dimethyl sulfoxide (DMSO) (100 mL), add potassium tert-butoxide (8.43 g, 75.1 mmol) in one portion.
-
Stir the resulting mixture at room temperature for 2 hours.
Step B: Cyclopropanation
-
To the pre-formed ylide solution from Step A, add a solution of benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (13.4 g, 44.2 mmol) in DMSO (50 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C with stirring.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) (100 mL).
-
Add an aqueous solution of potassium permanganate (KMnO4) (2.0 g in 200 mL H2O) and sodium bicarbonate (1.5 g).
-
Stir the biphasic mixture overnight.
-
Filter the mixture through Celite and extract the filtrate with EtOAc.
-
Wash the organic layer with brine and dry over sodium sulfate (Na2SO4).
-
Purify the crude product by silica gel column chromatography (eluent: hexanes:EtOAc from 5:1 to 4:1) to yield this compound (10.52 g, 75% yield).
Characterization Data:
-
Mass Spectrum (ESI): m/z = 340 (M+23)[3]
-
¹H NMR (400 MHz, CDCl₃): δ ppm 0.93 (1H, dd, J=8.0, 4.6 Hz), 1.17 (1H, t, J=5.0 Hz), 1.26 (3H, t, J=7.1 Hz), 1.40-1.46 (2H, m), 1.56 (1H, dd, J=8.0, 5.4 Hz), 1.69-1.74 (2H, m), 3.31-3.39 (1H, m), 3.46- 3.61 (3H, m), 4.13 (2H, q, J=7.1 Hz), 5.13 (2H, s), 7.30-7.36 (5H, m)[3]
The Azaspiro[2.5]octane Scaffold in Drug Discovery
While this compound is primarily described as a synthetic intermediate, the core 6-azaspiro[2.5]octane scaffold is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the development of potent and selective therapeutic agents.
Rationale for Use in Medicinal Chemistry
The incorporation of spirocyclic systems, such as the azaspiro[2.5]octane core, into drug candidates can offer several advantages:
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to enhanced solubility and metabolic stability.
-
Enhanced Target Selectivity: The rigid conformation restricts the molecule's flexibility, which can lead to more specific interactions with the target protein and reduced off-target effects.
-
Novel Chemical Space: These scaffolds allow for the exploration of novel three-dimensional chemical space, providing opportunities for new intellectual property.
Biological Activity of 6-Azaspiro[2.5]octane Derivatives
A notable example of the therapeutic potential of this scaffold is the development of chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4).[5]
-
Mechanism of Action: These compounds act as antagonists at the M4 receptor, a G protein-coupled receptor involved in various physiological processes in the central nervous system.
-
Therapeutic Potential: M4 receptor modulators are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
-
Structure-Activity Relationship (SAR): Research in this area has shown that the stereochemistry of the spirocyclic core is crucial for potent M4 receptor antagonism, with the (R)-enantiomer often exhibiting higher potency.[5] Further optimization of substituents on the azaspiro[2.5]octane ring system has led to the discovery of compounds with excellent potency, selectivity, and pharmacokinetic profiles.[5]
The following diagram illustrates the general structure of a 6-azaspiro[2.5]octane scaffold and its potential as a core for developing biologically active molecules.
Figure 1. The 6-azaspiro[2.5]octane scaffold and its relevance in drug discovery.
Future Perspectives
The compound this compound, while currently documented as a synthetic intermediate, holds potential for further exploration. Its structure provides a versatile starting point for the synthesis of a library of novel 6-azaspiro[2.5]octane derivatives.
Future research could focus on:
-
Derivatization: Modification of the ester and benzyl protecting groups to introduce a variety of functional groups for SAR studies.
-
Biological Screening: Screening of new derivatives against a panel of biological targets, particularly G protein-coupled receptors, ion channels, and enzymes.
-
Stereoselective Synthesis: Development of asymmetric synthetic routes to access enantiomerically pure 6-azaspiro[2.5]octane derivatives, which is often critical for optimizing pharmacological activity.
Conclusion
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The Spirocyclic Scaffold: A Three-Dimensional Key to Unlocking Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic compounds. This guide delves into the burgeoning field of spirocyclic chemistry, presenting a compelling case for the strategic incorporation of these unique three-dimensional scaffolds in modern drug discovery. Spirocycles, characterized by two rings sharing a single atom, offer a powerful toolkit to overcome multifaceted challenges in drug design, from enhancing target affinity and selectivity to optimizing pharmacokinetic profiles. This document provides a comprehensive overview of the inherent advantages of spirocyclic systems, explores diverse synthetic strategies, and presents a practical framework for their application, supported by field-proven examples and detailed experimental insights.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
The overreliance on planar, sp2-rich scaffolds in drug discovery has often led to challenges such as poor solubility, metabolic instability, and off-target effects. Spirocyclic compounds offer a compelling solution by introducing a rigid, three-dimensional architecture that can profoundly influence a molecule's biological activity and physicochemical properties.[1][2]
The core advantages of incorporating spirocyclic motifs include:
-
Enhanced Three-Dimensionality (3D) and Increased Fraction of sp3-hybridized Carbons (Fsp3): The defining feature of a spirocycle is its rigid, non-planar geometry. This inherent three-dimensionality allows for a more precise and extensive exploration of the target's binding pocket, often leading to improved potency and selectivity.[3][4] An increased Fsp3 is a well-established descriptor that correlates with a higher success rate in clinical trials, as it often leads to improved solubility and reduced promiscuity.[4]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly enhance a compound's drug-like properties.[1][5] Compared to their flat aromatic counterparts, spirocyclic compounds often exhibit:
-
Increased Solubility: The non-planar structure disrupts crystal packing, leading to lower lattice energy and improved aqueous solubility.
-
Modulated Lipophilicity: Spirocycles can reduce a compound's lipophilicity (logP), which is often beneficial for reducing off-target toxicity and improving pharmacokinetic profiles.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[3]
-
-
Conformational Rigidity and Pre-organization: The rigid nature of the spirocyclic scaffold reduces the number of rotatable bonds in a molecule. This pre-organizes the pharmacophoric elements in a specific spatial orientation, minimizing the entropic penalty upon binding to the target and potentially increasing binding affinity.[3][5]
-
Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic compounds provides fertile ground for the discovery of novel drug candidates with unique mechanisms of action and a strong intellectual property position.[6]
Navigating the Synthetic Landscape: Strategies for Spirocycle Construction
The growing appreciation for spirocyclic scaffolds has spurred the development of diverse and efficient synthetic methodologies. The choice of synthetic route is dictated by the desired spirocyclic core, the required substitution patterns, and the scalability of the process.
Key Synthetic Strategies
Several powerful strategies are commonly employed for the synthesis of spirocyclic compounds in a medicinal chemistry setting:
-
Intramolecular Cyclization Reactions: This is a widely used approach where a linear precursor containing two reactive functionalities is induced to cyclize, forming the spirocenter. Common examples include intramolecular alkylations, aldol condensations, and ring-closing metathesis.
-
[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are particularly effective for the synthesis of spiro[3.3]heptane and other strained spirocyclic systems.[7]
-
Rearrangement Reactions: Semipinacol rearrangements of bicyclobutylcyclopropanol intermediates have emerged as an expedient route to spiro[3.3]heptan-1-ones.[8]
-
Multi-component Reactions: These reactions offer a highly efficient way to construct complex spirocyclic scaffolds in a single step from simple starting materials.
-
Diversity-Oriented Synthesis (DOS): DOS strategies are employed to generate libraries of structurally diverse spirocyclic compounds for high-throughput screening.
Visualizing Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic compound library, starting from commercially available materials.
Caption: A generalized workflow for the design and synthesis of a spirocyclic compound library.
A Case Study in Synthesis: Step-by-Step Protocol for a Substituted Azaspiro[3.3]heptane
Azaspiro[3.3]heptanes are privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) targets, due to their favorable physicochemical properties.[9] The following is a representative, detailed protocol for the synthesis of a functionalized 2,6-diazaspiro[3.3]heptane building block.
Experimental Protocol: Synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one
This multi-step synthesis provides a key intermediate that can be further elaborated into a diverse library of compounds.
Step 1: Synthesis of β-lactam intermediate
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (CH2Cl2) at -78 °C, add dimethyl sulfoxide (DMSO) (2.5 equivalents).
-
Stir the mixture at -78 °C for 10 minutes.
-
Slowly add a solution of the starting alcohol (1.0 equivalent) in CH2Cl2.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).
-
Separate the phases and extract the aqueous phase with CH2Cl2.
-
Wash the combined organic phases with saturated aqueous sodium chloride, dry over sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the desired β-lactam.[10]
Step 2: Reduction of the β-lactam
-
Prepare a solution of the β-lactam (1.0 equivalent) in anhydrous diethyl ether (Et2O) and tetrahydrofuran (THF) (1:1).
-
In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH4) in THF.
-
Add the β-lactam solution dropwise to the LiAlH4 solution at reflux.
-
Continue stirring at 60 °C for 1.5 hours.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous sodium bicarbonate (NaHCO3).
-
Extract the mixture with ethyl acetate (EtOAc).
-
Dry the combined organic extracts over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired azaspiro[3.3]heptane.[10]
Self-Validation and Causality: The choice of a Swern oxidation in Step 1 provides a mild and efficient method for the synthesis of the ketone precursor to the β-lactam. The subsequent reduction with a strong reducing agent like LiAlH4 in Step 2 is necessary to open the strained β-lactam ring and form the desired azetidine. Each step is followed by a purification and characterization to ensure the integrity of the intermediates and the final product.
Impact on Drug Properties: A Quantitative Perspective
The theoretical advantages of spirocyclic scaffolds are borne out by empirical data. The strategic replacement of a non-spirocyclic moiety with a spirocycle can lead to dramatic improvements in a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Comparative Physicochemical Properties
The following table summarizes the impact of introducing a spirocyclic moiety on key physicochemical properties for selected drug candidates, as reported in the literature.
| Compound Pair | Modification | logD | Solubility (µM) | Metabolic Stability (t½, min) | Reference |
| MCHr1 Antagonist | Morpholine → Azaspirocycle | Lowered | Improved | Improved | [2] |
| Sonidegib Analog | meta-Benzene → Spiro[3.3]heptane | No significant change | Poor (<1 µM) | Reduced | [11] |
| PARP Inhibitor | Piperazine → Diazaspiro[3.3]heptane | - | - | - | [2] |
Note: A direct quantitative comparison across different studies is challenging due to variations in experimental conditions. However, the general trends demonstrate the positive impact of spirocyclization. For instance, in the case of the MCHr1 antagonist, replacing a flexible morpholine with a rigid azaspirocycle led to a desirable decrease in lipophilicity and an increase in metabolic stability.[2] Conversely, the Sonidegib analog study highlights that the effect of a spirocycle can be context-dependent, and in some cases, may not improve all properties.[11]
Enhancing Potency and Selectivity: The Case of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anti-cancer agents. The development of selective PARP inhibitors is crucial to minimize off-target effects. The introduction of a spirocyclic scaffold has proven to be a powerful strategy in this regard.
For example, the replacement of the piperazine ring in the approved PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a compound with significantly increased selectivity for PARP-1 over other PARP family members.[2] Although there was a slight reduction in potency, the improved selectivity profile led to reduced DNA damage and cytotoxicity, highlighting the potential for developing safer and more targeted therapies.[2][12]
Caption: Comparison of Olaparib and its spirocyclic analog in terms of selectivity and downstream effects.
The Spirocyclic Advantage in Action: Approved Drugs and Clinical Candidates
The therapeutic potential of spirocyclic compounds is validated by the growing number of approved drugs and promising clinical candidates that incorporate these scaffolds across a wide range of therapeutic areas.
| Drug Name | Spirocyclic Core | Therapeutic Area | Key Advantage Conferred by Spirocycle |
| Olaparib | Piperazine-like (within a larger system) | Oncology (PARP inhibitor) | Enhanced binding to PARP active site. |
| Tofacitinib | Azaspiro[3.3]heptane derivative | Rheumatoid Arthritis (JAK inhibitor) | Improved potency and selectivity. |
| Rolapitant | Spiro-piperidine | Chemotherapy-induced nausea and vomiting (NK1 receptor antagonist) | Optimized pharmacokinetic properties. |
| Venetoclax | Complex spirocyclic system | Oncology (Bcl-2 inhibitor) | High-affinity binding to a challenging protein-protein interaction target. |
| Irbesartan | Spiro-imidazolidinone | Hypertension (Angiotensin II receptor antagonist) | Rigid scaffold for optimal presentation of pharmacophores. |
Future Directions and Conclusion
The exploration of spirocyclic scaffolds in drug discovery is still in its ascendancy. Advances in synthetic chemistry, computational modeling, and high-throughput screening are continually expanding the accessible chemical space and accelerating the identification of novel spirocyclic drug candidates.
Future trends will likely focus on:
-
Development of novel spirocyclic scaffolds: The design and synthesis of new spirocyclic systems with unique geometries and properties will continue to be a major area of research.
-
Application in challenging target classes: Spirocycles are particularly well-suited for targeting complex protein-protein interactions and allosteric sites, which are often considered "undruggable."
-
Integration with other drug design strategies: The combination of spirocyclization with other modern medicinal chemistry approaches, such as fragment-based drug design and DNA-encoded libraries, will undoubtedly lead to the discovery of the next generation of innovative medicines.
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Fessner, W.-D., et al. (2015). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 17(12), 2956–2959. [Link]
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Jia, S., et al. (2024, February 13). Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. ResearchGate. [Link]
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Synthesis of Olaparib Derivatives and Their Antitumor Activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Anatomy of protein pockets and cavities: measurement of binding site geometry and implications for ligand design. (2009). PLoS Computational Biology, 5(11), e1000555. [Link]
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Rational design of selective inhibitors of PARP4. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Wipf, P., et al. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 11(1), 1-8. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. (2010). PLoS Computational Biology, 6(9), e1000917. [Link]
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Rational Design of Cell-Active Inhibitors of PARP10. (2018). ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
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Sasaki, R., et al. (2024). Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells. PLoS ONE, 19(4), e0302130. [Link]
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A Technical Guide to 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a molecule of interest within the broader class of azaspiro[2.5]octane derivatives. These spirocyclic systems are gaining significant attention in medicinal chemistry due to their unique three-dimensional structures, which can offer advantages in drug design by improving properties such as potency, selectivity, and metabolic stability[1]. This document will cover the fundamental molecular and physical properties of the title compound, propose a logical synthetic pathway, and discuss its potential applications in research and development.
Molecular Identity and Physicochemical Properties
This compound is a diester derivative of the 6-azaspiro[2.5]octane core. The defining feature of this class of molecules is the spirocyclic junction where a cyclopropane ring and a piperidine ring share a single carbon atom. This arrangement imparts a rigid, three-dimensional conformation that is increasingly sought after in modern drug discovery to explore new chemical space[1][2].
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below. These values are computationally derived and provide a baseline for the compound's identity.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₄ | PubChemLite |
| Monoisotopic Mass | 317.16272 Da | PubChemLite |
| SMILES | CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | PubChemLite |
| InChIKey | HPESIWGAJLAFOB-UHFFFAOYSA-N | PubChemLite |
Structural Representation
The structural formula of this compound reveals a cyclopropane ring substituted with an ethyl carboxylate group and a piperidine ring N-substituted with a benzyl carbamate group. The spirocyclic nature of the core structure is a key determinant of its conformational properties.
Caption: 2D structure of this compound.
Proposed Synthetic Approach
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptual outline based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Piperidone Intermediate
-
A suitable starting material, such as a 1,1-disubstituted cyclopropane with appropriate functional groups for elaboration into the piperidine ring, would be subjected to a nucleophilic substitution and subsequent cyclization. A plausible route involves the reaction of a cyclopropane derivative containing a leaving group and a nitrile with an amine to form the heterocyclic core.
Step 2: N-Protection
-
The secondary amine of the resulting 6-azaspiro[2.5]octane-1-carbonitrile would be protected.
-
Dissolve the intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the dropwise addition of benzyl chloroformate at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up the reaction mixture by washing with aqueous solutions and drying the organic layer. Purify the product by column chromatography.
Step 3: Hydrolysis of the Nitrile
-
The nitrile group at the 1-position of the spirocycle would be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
For example, heat the protected intermediate in a mixture of a strong acid (e.g., H₂SO₄) and water.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture and extract the carboxylic acid product.
Step 4: Esterification
-
The resulting carboxylic acid is then esterified to form the ethyl ester.
-
Dissolve the carboxylic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and heat the mixture to reflux.
-
After the reaction is complete, remove the excess ethanol under reduced pressure.
-
The residue is then worked up using an aqueous wash and extraction with an organic solvent. The final product is purified by column chromatography.
Characterization and Analytical Methods
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence of the benzyl, ethyl, and spirocyclic protons and carbons, and to establish the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the carbamate and the ester, as well as C-H and C-N bonds.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.
Potential Applications in Drug Discovery
The 6-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear, or aromatic structures[1][2]. The introduction of spirocyclic systems can also favorably modulate physicochemical properties such as solubility and metabolic stability[1].
Derivatives of oxaspiro[2.5]octane have been investigated for the treatment of obesity and type 2 diabetes[4]. Given the structural similarities, this compound and its analogs could serve as starting points for the development of novel therapeutics in various disease areas. The functional groups present in the molecule, the benzyl carbamate and the ethyl ester, provide handles for further chemical modification to explore structure-activity relationships.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related compounds like Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, hazards include flammability, and potential for skin and eye irritation[5]. The hydrochloride salt of the parent 6-azaspiro[2.5]octane is harmful if swallowed and can cause skin and eye irritation[6].
References
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Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]
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6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]
- EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
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Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Navigating the Physicochemical Landscape of Oxa-Spirocycles: A Guide to Solubility and Lipophilicity
An In-depth Technical Guide:
Introduction: The Rising Prominence of Oxa-Spirocycles in Medicinal Chemistry
Oxa-spirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one oxygen atom in the ring system, have emerged as a privileged scaffold in modern drug discovery. Their rigid, three-dimensional architecture offers a unique vector for exploring chemical space, often leading to compounds with improved metabolic stability and target specificity. However, the very structural rigidity that makes them attractive can also present significant challenges in optimizing their physicochemical properties, particularly aqueous solubility and lipophilicity. These two parameters are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success. An imbalance, often leading to high lipophilicity and low solubility, can plague these otherwise promising molecules, resulting in poor bioavailability and off-target toxicity.
This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for assessing and modulating the solubility and lipophilicity of oxa-spirocycles. We will delve into the nuances of experimental determination, the power of computational prediction, and the strategic chemical modifications that can be employed to optimize these crucial properties for the development of safe and effective therapeutics.
Core Physicochemical Properties: A Deep Dive
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a paramount property governing a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH provides a more physiologically relevant measure.
The intricate three-dimensional structure of oxa-spirocycles plays a significant role in their lipophilicity. The spirocyclic core tends to increase the molecule's surface area and rigidity, which can lead to higher lipophilicity compared to their more flexible acyclic counterparts. The embedded oxygen atom(s) can act as hydrogen bond acceptors, potentially tempering the overall lipophilicity and influencing interactions with biological targets.
Solubility: The Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical prerequisite for oral drug absorption, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
For oxa-spirocycles, the interplay between the rigid, often hydrophobic carbocyclic framework and the polar oxygen heteroatoms dictates their solubility. The ability of the oxygen atoms to engage in hydrogen bonding with water is a key driver of solubility, while the overall size and topology of the spirocyclic system can limit it.
Experimental Determination of Lipophilicity and Solubility
Accurate experimental measurement of logP and solubility is the gold standard in drug discovery. The choice of method often depends on the stage of the project, with higher throughput, less material-intensive assays used in the early discovery phases, and more definitive, resource-intensive methods employed for lead optimization.
Workflow for Shake-Flask logP Determination
The shake-flask method is the traditional and most reliable method for logP determination. It involves partitioning a compound between octan-1-ol and water and then measuring its concentration in each phase.
Caption: Workflow for the shake-flask method of logP determination.
Detailed Protocol: Shake-Flask Method
-
Preparation of Solvents: Pre-saturate octan-1-ol with water and water with octan-1-ol by stirring them together overnight and then separating the layers. This is crucial to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the oxa-spirocycle in one of the pre-saturated solvents at a concentration where it can be accurately quantified.
-
Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the other pre-saturated solvent. The volume ratio can be adjusted depending on the expected logP.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed to achieve a clean separation of the aqueous and octan-1-ol phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the oxa-spirocycle using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in octan-1-ol] / [Concentration in water]).
High-Throughput Solubility Assays
In early drug discovery, kinetic solubility assays are often preferred for their high throughput and low compound consumption. These assays measure the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Workflow for Kinetic Solubility Assay
Caption: The balance between solubility and lipophilicity for optimal drug absorption.
Strategies for Modulating the Physicochemical Properties of Oxa-Spirocycles
When an oxa-spirocycle exhibits suboptimal solubility or lipophilicity, several chemical modification strategies can be employed:
-
Introduction of Polar Functional Groups: Adding groups such as hydroxyls, amines, or amides can increase polarity and hydrogen bonding capacity, thereby improving aqueous solubility.
-
Modification of the Spirocyclic Core: Altering the ring size or introducing heteroatoms can modulate the overall shape and polarity of the molecule.
-
Use of Prodrugs: A temporary modification of the parent molecule with a promoiety can enhance solubility or permeability, which is then cleaved in vivo to release the active drug.
Conclusion
The unique structural features of oxa-spirocycles make them a compelling class of compounds for drug discovery. However, a thorough understanding and proactive management of their solubility and lipophilicity are essential for success. A combined approach of accurate experimental determination, insightful computational modeling, and strategic chemical modification will enable the medicinal chemist to navigate the complex physicochemical landscape of oxa-spirocycles and unlock their full therapeutic potential.
References
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Title: The Shake Flask Method for Octanol-Water Partition Coefficient Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107 URL: [Link]
-
Title: High-throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: In silico prediction of physicochemical properties of drugs: a review Source: Journal of Pharmaceutical Investigation URL: [Link]
-
Title: The role of spirocycles in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Physicochemical properties in drug design and development Source: Nature Reviews Drug Discovery URL: [Link]
Exploring the Chemical Space of Functionalized 4-Azaspiro[2.3]hexanes: A Guide for the Modern Medicinal Chemist
An In-depth Technical Guide:
Abstract
Spirocyclic scaffolds have become indispensable tools in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic heterocycles and explore novel, three-dimensional chemical space. Among these, the 4-azaspiro[2.3]hexane core is emerging as a compelling, yet underexplored, bioisostere for the ubiquitous piperidine ring. This guide provides a comprehensive overview of the synthesis, functionalization, and physicochemical properties of this unique scaffold. We will delve into field-proven synthetic strategies, explain the causal logic behind key experimental choices, and provide detailed, self-validating protocols for the synthesis of key intermediates and functionalized derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel structural motif to address contemporary challenges in lead optimization and intellectual property generation.
The Strategic Imperative for Novel Piperidine Bioisosteres
The piperidine ring is one of the most prevalent saturated heterocycles in approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1] However, its very ubiquity presents challenges in developing novel chemical entities with unique biological activities and strong intellectual property positions. Bioisosteric replacement—the substitution of a common core with a structurally distinct but functionally similar scaffold—is a powerful strategy to overcome these hurdles.
The 4-azaspiro[2.3]hexane scaffold offers a distinct and advantageous alternative to piperidine.[2] Unlike its more explored 5-azaspiro[2.3]hexane counterpart, the nitrogen atom in the 4-aza isomer is directly bonded to the spirocenter adjacent to a strained cyclopropane ring.[2] This unique arrangement imparts several key characteristics:
-
Geometric Constraint: The rigid cyclopropane ring reduces the conformational flexibility of the azetidine portion, which can decrease the entropic penalty upon binding to a biological target.[2]
-
Altered Electronics: The proximity of the electron-withdrawing cyclopropane ring influences the basicity (pKa) of the nitrogen atom, a critical parameter for target engagement and ADME properties.[2]
-
Novel Exit Vectors: The spirocyclic nature provides well-defined three-dimensional exit vectors for substituents, allowing for precise probing of protein binding pockets.
Despite these compelling features, the synthesis of functionalized 4-azaspiro[2.3]hexanes has remained largely unexplored until recently, primarily due to synthetic challenges.[2][3] This guide illuminates recently developed, scalable synthetic routes that now render this valuable scaffold readily accessible.
Constructing the Core: Validated Synthetic Pathways
The accessibility of a scaffold is paramount to its adoption in drug discovery programs. Two robust and scalable strategies have emerged for the synthesis of the 4-azaspiro[2.3]hexane core, each with distinct advantages.
Strategy A: The Exocyclic Enamine Cyclopropanation Route
An expedient and high-yield approach relies on the construction of a key exocyclic enamine intermediate from N-Boc-protected 2-azetidinone, followed by cyclopropanation.[4][5] This method has been proven to be effective for multigram-scale synthesis.[5]
Causality Behind the Experimental Design:
-
Starting Material: Commercially available N-Boc-2-azetidinone is an ideal starting point due to its stability and the Boc group's dual role as a protecting group and an activator for subsequent transformations.
-
Olefination: The critical step is the conversion of the lactam carbonyl to an exocyclic methylene group. A Tebbe or Petasis olefination is employed over a Wittig-type reaction. This choice is deliberate; titanocene-based reagents are highly oxophilic and efficiently convert amides and esters to olefins, a transformation that is often sluggish and low-yielding with phosphorus ylides.[5]
-
Cyclopropanation: The resulting electron-rich enamine is primed for cyclopropanation. The choice of the cyclopropanating agent is key to installing desired functionality directly. For instance, treatment with ethyl diazoacetate in the presence of a copper or rhodium catalyst can introduce a valuable ester handle.[6]
Caption: Synthetic workflow via the exocyclic enamine route.
Strategy B: The Acyclic Amine Ring Closure Pathway
An alternative strategy focuses on first forming a substituted azetidine ring from an acyclic precursor, which is then elaborated to the spirocycle.[2][3] This approach offers the advantage of avoiding potentially hazardous or precious metal-containing reagents in the initial ring-forming step.[3]
Causality Behind the Experimental Design:
-
Ring Closure: This pathway utilizes an intramolecular nucleophilic substitution to form the azetidine ring from a suitably substituted acyclic amine. This method provides good yields and is amenable to scale-up.[3]
-
Intermediate Elaboration: The key intermediate, a 3-functionalized azetidin-2-ylmethanol, is generated. The hydroxyl group is a versatile handle for further transformation.
-
Ring Formation: The hydroxyl group is converted to a good leaving group (e.g., a tosylate). Subsequent base-mediated elimination (β-elimination) generates an azetidine enamine, which undergoes intramolecular cyclization to form the final spirocyclic product.[2] The stability and formation of this enamine can be influenced by the protecting groups on the azetidine nitrogen.[2]
Caption: Synthetic workflow via the acyclic amine ring closure route.
Diversification: Exploring the Functional Chemical Space
With a robust core synthesis in hand, the next critical phase is diversification. The 4-azaspiro[2.3]hexane scaffold is readily amenable to the introduction of a wide array of functional groups, primarily at the 6-position.
Direct Functionalization during Cyclopropanation
As mentioned in Strategy A, the cyclopropanation of the exocyclic enamine intermediate provides a direct route to install functionality. This is the most efficient method for introducing initial diversity.
| Reagent/Catalyst System | Installed Functional Group | Reference |
| Ethyl Diazoacetate / Cu(acac)₂ | Ester (-COOEt) | [6] |
| TMSCF₃ / Petasis Reagent | Difluoromethyl (-CF₂) | [6] |
| CH₂I₂ / Zn-Cu | Unsubstituted (-CH₂) | [4] |
Post-Synthetic Modification of Functional Handles
An installed functional group, such as the ester from an ethyl diazoacetate cyclopropanation, serves as a versatile synthetic handle for further elaboration. This allows for the generation of compound libraries from a common intermediate.
Caption: Functionalization pathways from an ester-substituted core.
Physicochemical Profile: A Head-to-Head Comparison
To be a successful bioisostere, a novel scaffold should ideally retain or improve upon the physicochemical properties of the parent motif. Initial profiling of 4-azaspiro[2.3]hexane derivatives reveals key differences compared to piperidine, offering medicinal chemists a tool to modulate these properties.[4][6]
| Compound | pKa (Conjugate Acid) | cLogP | Structural Notes | Reference |
| Piperidine | ~11.1 | ~0.8 | Flexible chair/boat conformations | Standard |
| 4-Azaspiro[2.3]hexane | ~9.0 - 9.5 | ~1.0 - 1.5 | Rigid, spirocyclic core | [4][6] |
Key Insights:
-
Basicity (pKa): The 4-azaspiro[2.3]hexane scaffold significantly decreases the basicity of the nitrogen atom by 1.5-2 pKa units compared to piperidine.[6] This can be highly advantageous in reducing off-target effects (e.g., hERG binding) and improving cell permeability.
-
Lipophilicity (LogP): The scaffold tends to be more lipophilic than piperidine.[6] This is an important parameter that can be fine-tuned with substituents to achieve the desired overall compound properties.
-
Structural Similarity: Exit vector analysis shows that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes and piperidines, suggesting it can effectively mimic their substituent orientations in a binding pocket.[6]
Experimental Protocols: A Self-Validating System
The following protocols are based on validated, published procedures and include explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Synthesis of N-Boc-4-methyleneazetidine[4][5]
-
System Preparation (The "Why"): All glassware must be rigorously flame-dried under vacuum and the reaction conducted under an inert atmosphere (Argon or Nitrogen). The Petasis reagent (Cp₂Ti(CH₃)₂) is highly sensitive to air and moisture. Toluene is used as a high-boiling, non-protic solvent.
-
Reaction Setup: To a solution of N-Boc-2-azetidinone (1.0 eq) in anhydrous toluene (0.2 M), add the Petasis reagent (1.2 eq) portion-wise at room temperature.
-
Reaction Execution (The "Why"): The reaction mixture is heated to 80 °C. The elevated temperature is necessary to drive the olefination to completion. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). The color will change from orange to dark brown/black.
-
Workup and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Carefully quench by slowly adding water. The mixture is then filtered through a pad of Celite to remove the insoluble titanium byproducts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure exocyclic enamine.
Protocol 2: Synthesis of N-Boc-6-ethoxycarbonyl-4-azaspiro[2.3]hexane[6]
-
System Preparation (The "Why"): The reaction should be conducted under an inert atmosphere. Dichloromethane (DCM) is used as a solvent as it is inert to the reaction conditions.
-
Catalyst Activation: To a solution of N-Boc-4-methyleneazetidine (1.0 eq) in anhydrous DCM (0.3 M), add the copper(II) acetylacetonate catalyst (Cu(acac)₂, 0.05 eq).
-
Reaction Execution (The "Why"): Heat the mixture to 40 °C (reflux). Add a solution of ethyl diazoacetate (EDA, 1.5 eq) in DCM dropwise over 2-3 hours via a syringe pump. The slow addition of EDA is critical to maintain a low concentration of this reactive and potentially explosive reagent and to prevent dimerization byproducts. The reaction is exothermic and generates N₂ gas.
-
Workup and Purification: After the addition is complete, stir for an additional hour. Monitor by TLC or LC-MS. Cool the reaction to room temperature and concentrate under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the desired functionalized spirocycle.
Conclusion and Future Outlook
The 4-azaspiro[2.3]hexane scaffold has transitioned from a synthetic curiosity to an accessible and highly valuable building block for medicinal chemistry. The development of scalable synthetic routes empowers chemists to explore its unique chemical space. Its distinct physicochemical properties, particularly its reduced basicity compared to piperidine, make it an attractive tool for fine-tuning ADME profiles and generating novel intellectual property.
Future efforts will likely focus on:
-
Developing asymmetric syntheses to access enantiopure versions of the scaffold.
-
Exploring functionalization at other positions on the rings.
-
Systematic incorporation of the 4-azaspiro[2.3]hexane core into known pharmacophores to fully validate its potential as a piperidine bioisostere across a range of biological targets.
This guide serves as a foundational resource for any research program aiming to harness the potential of this exciting and novel scaffold.
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An In-depth Technical Guide to the Fundamental Concepts of Spirocycle Stereochemistry
Introduction: The Unique Three-Dimensionality of Spirocycles
Spirocycles, molecular architectures featuring at least two rings connected by a single common atom known as the spiro atom, represent a fascinating and increasingly important class of compounds in modern chemistry.[1] Their unique three-dimensional and rigid structures have garnered significant attention in fields ranging from medicinal chemistry and drug discovery to materials science.[2][3][4] The incorporation of a spirocyclic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, selectivity, and metabolic stability.[2] This guide provides an in-depth exploration of the fundamental stereochemical concepts governing these intriguing molecules, intended for researchers, scientists, and professionals in drug development.
The Nature of Chirality in Spirocyclic Systems
The defining structural feature of a spirocycle is the spiro atom, which creates a constrained geometry where the two rings are often held in perpendicular planes.[5] This orthogonal arrangement is the root of the unique stereochemical properties of many spirocycles. Unlike simple chiral centers, chirality in spiro compounds can arise from several elements of asymmetry, leading to different types of stereoisomerism.
Central Chirality
Similar to other organic molecules, spirocycles can possess traditional chiral centers. This occurs when an atom within one of the rings is bonded to four different substituents. The spiro atom itself can also be a stereocenter if it is connected to four different groups, which is common in more complex polycyclic spiro systems.
Axial Chirality: A Consequence of Constrained Rotation
A more distinctive feature of spirocycles is their propensity to exhibit axial chirality.[1][6][7] This type of chirality arises not from a chiral center, but from the non-planar arrangement of substituents around a "chiral axis." In many spirocycles, the spiro atom and the atoms of the two rings define a chiral axis.[7] If the substituents on the rings are arranged in a way that the molecule is not superimposable on its mirror image, the molecule is considered to possess axial chirality. This is analogous to the chirality observed in allenes and sterically hindered biaryls.[1] The key condition for axial chirality in a spirocycle is the absence of a plane of symmetry.[5]
Nomenclature and Assignment of Stereochemistry
The unambiguous assignment of stereochemical configuration is paramount for the characterization and study of spirocycles. The International Union of Pure and Applied Chemistry (IUPAC) has established specific rules for naming spiro compounds, and the Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign stereochemical descriptors (R/S or P/M).[8][9][10]
IUPAC Nomenclature for Spiro Compounds
The systematic naming of a simple monospiro compound follows the format: spiro[x.y]alkane , where 'x' and 'y' represent the number of carbon atoms in each ring, excluding the spiro atom, and are listed in ascending order.[11][12] The total number of carbon atoms in both rings, including the spiro atom, determines the parent alkane name. Numbering of the atoms begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring.[12]
Applying the Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules provide a systematic method for assigning priorities to the substituents around a stereogenic element.[8][13][14]
For Central Chirality: The standard CIP rules are applied to the chiral center. The four substituents are ranked based on atomic number, and the molecule is oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups determines the configuration as R (rectus, clockwise) or S (sinister, counter-clockwise).[13]
For Axial Chirality: Assigning stereochemistry for axially chiral spirocycles requires a modification of the CIP rules.[1] The groups on the "front" of the molecule (closer to the viewer) are given higher priority than the groups on the "back". Within the front and back pairs, priorities are assigned based on the standard CIP rules. The sequence from the highest to the second-highest priority group is then traced. A clockwise direction corresponds to a P (plus) or Ra configuration, while a counter-clockwise direction corresponds to an M (minus) or Sa configuration.
Experimental and Computational Determination of Stereochemistry
The definitive assignment of the absolute configuration of a chiral spirocycle relies on a combination of experimental techniques and computational methods.
X-ray Crystallography
Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[15] By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of all atoms. However, obtaining a suitable single crystal for analysis can be a significant challenge.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule.[16][17] For spirocycles, specific NMR techniques can provide crucial information:
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of protons and carbons can provide insights into the local electronic environment and dihedral angles, which can help in determining the relative stereochemistry.[18][19][20]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close to each other. This information is invaluable for establishing the relative orientation of substituents and the overall conformation of the spirocyclic framework.[16]
Chiroptical Methods
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for determining the absolute configuration of chiral molecules in solution.[21][22][23]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.[21]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light.[24][25] It provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is a powerful technique for determining the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.[24]
Computational Methods
In recent years, computational methods have become an indispensable tool for predicting and confirming the stereochemistry of chiral molecules, including spirocycles.[26]
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the theoretical CD and VCD spectra of different stereoisomers.[26] By comparing the calculated spectra with the experimentally measured spectra, the absolute configuration can be confidently assigned.
-
Molecular Modeling: Computational models can be used to predict the most stable conformations of a spirocycle, which is crucial for interpreting NMR and chiroptical data.
Data Summary and Experimental Protocols
Table 1: Key Stereochemical Features of Spirocycles
| Feature | Description | Example |
| Spiro Atom | The single atom common to two rings. | The central carbon in spiropentane. |
| Central Chirality | A stereocenter located at an atom within one of the rings or at the spiro atom itself. | A substituted spiro[4.4]nonane with a chiral center on one of the cyclopentane rings. |
| Axial Chirality | Chirality arising from the non-planar arrangement of substituents around a chiral axis, often defined by the spiro atom and the rings. | 1,1'-Spirobiindane. |
Experimental Protocol: Determination of Absolute Configuration using VCD Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the purified spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD spectrum of the sample using a VCD spectrometer. The spectrum is typically measured in the mid-infrared region (e.g., 2000-800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the spirocycle using a suitable computational method (e.g., molecular mechanics or DFT).
-
For each low-energy conformer of both possible enantiomers (R and S), perform a geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD spectrum for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum for each enantiomer based on the calculated energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers.
-
The enantiomer whose calculated spectrum shows the best agreement with the experimental spectrum corresponds to the absolute configuration of the sample.
-
Visualizing Spirocycle Stereochemistry
Diagram 1: Orthogonal Ring Arrangement in a Spirocycle
Caption: Workflow for assigning stereochemical descriptors to axially chiral spirocycles.
Conclusion
The stereochemistry of spirocycles is a rich and complex field that presents both challenges and opportunities in chemical synthesis and drug design. A thorough understanding of the principles of central and axial chirality, coupled with the judicious application of modern analytical and computational techniques, is essential for the unambiguous characterization of these fascinating molecules. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of spirocycle stereochemistry in shaping the future of chemistry and medicine will undoubtedly increase.
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Chemistry Stack Exchange. (2015, September 1). Axial or planar chirality in spiro[3.3]hepta-1,5-diene. Retrieved from [Link]
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ResearchGate. (2025, October 19). Introduction of axial chirality at a spiro carbon atom in synthesis of a pentaerythritol – imine macrocycles. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). spiro3-1-1. Retrieved from [Link]
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PubMed Central. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]
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RSC Publishing. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]
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ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) VCD Spectroscopy as a Novel Probe for Chirality Transfer in Molecular. Retrieved from [Link]
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ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]
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ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Retrieved from [Link]
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YouTube. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Retrieved from [Link]
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YouTube. (2023, October 1). IUPAC Nomenclature of Spiro Bicyclic Compounds. Retrieved from [Link]
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USP-NF. (n.d.). 〈782〉 Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]
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Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Organic Stereochemistry: Experimental and Computational Methods. Retrieved from [Link]
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arXiv. (2025, September 22). A Novel Chiroptical Spectroscopy Technique. Retrieved from [Link]
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IUPAC nomenclature. (n.d.). Synopsis, Preamble, SP-0 and SP-1. Retrieved from [Link]
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Master Organic Chemistry. (2017, January 17). Assigning Cahn-Ingold-Prelog (CIP) Priorities (2) - The Method of Dots. Retrieved from [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
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A-Z Guide to Preliminary Biological Screening of Novel 6-Azaspiro[2.5]octane Analogs
Introduction: The Rationale for Screening 6-Azaspiro[2.5]octane Analogs
The 6-azaspiro[2.5]octane scaffold is a compelling starting point in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape, allowing for the precise spatial presentation of functional groups. This can lead to compounds with high affinity and selectivity for biological targets, a desirable trait in modern drug discovery. Analogs of similar azaspirocyclic systems have demonstrated a range of biological activities, including potential antitumor effects.[1] The goal of a preliminary biological screen is to efficiently and systematically evaluate a library of novel analogs to identify "hits"—compounds that exhibit a desired biological activity and possess properties suitable for further optimization.[2][3][4]
This guide provides a comprehensive, field-proven framework for the initial biological evaluation of a novel library of 6-azaspiro[2.5]octane analogs. We will move beyond simple protocol recitation to explain the causality behind each experimental step, ensuring a robust, self-validating screening cascade.
Part 1: The Foundational Triage – Establishing a Baseline
Before investigating specific biological effects, it is critical to perform a foundational triage. This initial phase is designed to quickly eliminate compounds with undesirable properties, such as general toxicity or poor drug-like characteristics, thereby focusing resources on the most promising candidates.
In Silico Filtering: Predicting Drug-Likeness
The first, most cost-effective step is a computational assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] Tools for in silico modeling can predict key physicochemical parameters that influence a compound's pharmacokinetic behavior.
Core Principles:
-
Lipinski's Rule of Five: A widely used guideline to assess the oral bioavailability of a compound. It states that a drug is more likely to be orally active if it has:
-
A molecular weight ≤ 500 Daltons
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
-
A calculated logP (octanol-water partition coefficient) ≤ 5[6]
-
-
Veber's Rule: Adds further criteria for oral bioavailability, suggesting a compound should have ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų.[6]
Causality: By filtering the analog library through these rules, we deprioritize molecules that are likely to have poor absorption or permeability, which are common reasons for late-stage drug failure.[6][7] This is a probabilistic, not a deterministic, step, but it provides an invaluable early filter.
Foundational Cytotoxicity Profiling
The most critical first experimental step is to determine the concentration at which a compound is toxic to living cells.[8][9] This establishes a therapeutic window and ensures that any observed activity in subsequent assays is not merely a side effect of cell death.
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[10] Its "add-mix-measure" format makes it highly amenable to screening.[10]
Experimental Protocol:
-
Cell Plating: Seed a human cell line (e.g., HeLa or K562) into 96-well, opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each 6-azaspiro[2.5]octane analog in DMSO. A typical starting concentration is 100 µM.
-
Treatment: Add 1 µL of each compound concentration to the respective wells. Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate-reading luminometer.
Data Analysis & Interpretation: The data are used to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) is calculated. This value represents the concentration of the compound that reduces cell viability by 50%.[11] Plotting the percent inhibition against the log of the inhibitor concentration generates a sigmoidal curve.[11][12]
Part 2: Unveiling Biological Function – Phenotypic Screening
With a baseline for toxicity established, the next stage is to understand what the non-toxic concentrations of the compounds do to the cells. Phenotypic screening is a target-agnostic approach that uses automated microscopy and image analysis to identify changes in cell morphology or function.[13]
High-Content Screening (HCS)
Experimental Workflow:
-
Plating & Treatment: Cells are plated in optically clear multi-well plates (e.g., 96- or 384-well) and treated with the 6-azaspiro[2.5]octane analogs at non-toxic concentrations (typically 3-5 concentrations below the cytotoxicity IC₅₀).
-
Staining: After a set incubation period (e.g., 24-48 hours), cells are fixed and stained with a cocktail of fluorescent probes to label different subcellular compartments. A common combination includes:
-
Hoechst 33342: Stains the nucleus (DNA).
-
Phalloidin-Alexa Fluor 488: Stains F-actin filaments in the cytoskeleton.
-
MitoTracker Red CMXRos: Stains mitochondria.
-
-
Automated Imaging: The plate is imaged on a high-content imaging system, which automatically captures multiple images from each well across different fluorescent channels.
-
Image Analysis: Specialized software identifies individual cells and measures dozens of parameters, such as nuclear size and shape, mitochondrial mass, and cytoskeletal texture.
Causality & Self-Validation: This multiparametric approach is inherently self-validating. A true "hit" will induce a consistent and statistically significant phenotypic profile across a population of cells, which can be distinguished from random noise or artifacts. By comparing the phenotypic "fingerprint" of active compounds to a reference library of compounds with known mechanisms of action, we can begin to form hypotheses about the target pathway.
Visualization of the HCS Workflow:
Caption: High-Content Screening (HCS) workflow from cell preparation to hit identification.
Part 3: Target-Based Interrogation
While phenotypic screening is powerful for discovering novel activities, if there is a pre-existing hypothesis about the molecular target of the 6-azaspiro[2.5]octane scaffold (e.g., a specific kinase or G-protein coupled receptor), a target-based assay is the most direct path to validation.
Example: In Vitro Kinase Inhibition Assay
Protein kinases are a major class of drug targets. An in vitro assay can directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.
Recommended Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the 6-azaspiro[2.5]octane analogs across a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then into a luminescent signal.
-
Measurement: Read the luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Causality & Data Interpretation: A decrease in the luminescent signal relative to the vehicle control indicates inhibition of the kinase. The data are plotted as a dose-response curve to determine the IC₅₀ value, which represents the potency of the compound against that specific kinase.[17]
Example Data Presentation:
| Analog ID | Cytotoxicity IC₅₀ (µM) | Kinase X IC₅₀ (µM) | Selectivity Index (Cytotox / Kinase) |
| AZO-001 | > 50 | 0.15 | > 333 |
| AZO-002 | 25.4 | 1.2 | 21.2 |
| AZO-003 | 12.1 | 15.8 | 0.77 |
| AZO-004 | > 50 | > 20 | - |
Interpretation: AZO-001 is a high-quality hit. It is potent against the target kinase (IC₅₀ = 0.15 µM) and non-toxic to cells (IC₅₀ > 50 µM), giving it a high selectivity index. AZO-003, in contrast, is a poor candidate because it is more toxic to cells than it is effective against the target.
Part 4: Hit Selection and Validation
The final step in a preliminary screen is to synthesize the data from all assays to select a small number of high-quality "hits" for further study.[2] A hit is defined as a compound with confirmed, reproducible activity that is suitable for chemical optimization.[2]
Criteria for a "High-Quality Hit":
-
Confirmed Activity: Reproducible activity in the primary assay (phenotypic or target-based).
-
Potency: Demonstrates activity within a desired concentration range (e.g., low micromolar or better).
-
Selectivity: A significant window between the concentration required for the desired biological effect and the concentration that causes general cytotoxicity. A selectivity index >10 is a common starting point.
-
Tractability: The chemical structure should be amenable to further synthesis and modification (Structure-Activity Relationship, SAR, studies).
Logical Flow for Hit Triage:
Caption: Decision-making workflow for triaging compounds from the initial library to validated hits.
Conclusion
This guide outlines a logical, multi-stage approach for the preliminary biological screening of novel 6-azaspiro[2.5]octane analogs. By integrating in silico filtering, foundational cytotoxicity testing, broad phenotypic analysis, and specific target-based assays, this workflow efficiently identifies high-quality hit compounds. This strategy maximizes the probability of success by ensuring that resources are focused on analogs with genuine therapeutic potential, paving the way for subsequent hit-to-lead and lead optimization campaigns.
References
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Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: High-content screening - Wikipedia Source: Wikipedia URL: [Link]
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Title: High-content screening in drug discovery: A brief guide Source: Alithea Genomics URL: [Link]
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Title: Hit Identification - Revolutionizing Drug Discovery Source: Vipergen URL: [Link]
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Title: Hit Identification (Hit ID) Source: Charles River Laboratories URL: [Link]
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Title: How To Optimize Your Hit Identification Strategy Source: Evotec URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
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Title: Applications of High Content Screening in Life Science Research Source: PMC - NIH URL: [Link]
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Title: Improving Early Drug Discovery through ADME Modelling Source: ResearchGate URL: [Link]
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Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual - NCBI URL: [Link]
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Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC - NIH URL: [Link]
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Title: Principles of early drug discovery Source: PMC - PubMed Central URL: [Link]
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Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL: [Link]
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Title: Screening and identification of novel biologically active natural compounds Source: PMC URL: [Link]
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Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL: [Link]
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Title: In Silico ADME Methods Used in the Evaluation of Natural Products Source: MDPI URL: [Link]
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Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL: [Link]
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The Conformational Landscape of 6-Azaspiro[2.5]octane: A Theoretical and Computational Guide for Drug Discovery
Abstract
The 6-azaspiro[2.5]octane scaffold is a key building block in modern medicinal chemistry, prized for its inherent three-dimensionality and novel chemical space it offers for the design of next-generation therapeutics.[1] Understanding the conformational preferences of this spirocyclic system is paramount for rational drug design, as the spatial arrangement of substituents profoundly influences molecular recognition and biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical and computational elucidation of the conformational landscape of 6-azaspiro[2.5]octane. We will delve into the primary conformational isomers, outline a robust computational methodology for their characterization, and discuss the validation of theoretical predictions against available experimental data for analogous systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the informed design of 6-azaspiro[2.5]octane-based compounds.
Introduction: The Significance of the 6-Azaspiro[2.5]octane Motif
Spirocyclic frameworks, particularly those incorporating a piperidine ring, have gained significant traction in drug discovery. Their rigid, non-planar structures provide a unique platform for the precise positioning of pharmacophoric elements in three-dimensional space, often leading to enhanced potency and selectivity.[1] The 6-azaspiro[2.5]octane moiety, featuring a cyclopropane ring fused to a piperidine at the C4 position, is of particular interest. This structural motif is found in a variety of biologically active compounds, including potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor.[2]
The conformational behavior of the piperidine ring is a critical determinant of the overall shape of the 6-azaspiro[2.5]octane core. The interplay of ring puckering, nitrogen inversion, and the steric and electronic influence of the spiro-fused cyclopropane ring dictates the accessible conformational states and their relative energies. A thorough understanding of these conformational dynamics is essential for designing molecules with optimal interactions with their biological targets.
The Conformational Isomers of 6-Azaspiro[2.5]octane
The conformational landscape of 6-azaspiro[2.5]octane is primarily defined by the puckering of the six-membered piperidine ring. Similar to cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable due to the minimization of angle and torsional strain.[3] The presence of the spiro-fused cyclopropane ring introduces unique steric constraints that influence the relative stability of these conformers.
The principal low-energy conformations of the 6-azaspiro[2.5]octane core are expected to be the two chair forms, resulting from ring inversion. In addition to the chair conformations, boat and twist-boat conformations of the piperidine ring should also be considered as potential, albeit likely higher-energy, conformers.
A key structural feature to consider is the orientation of the nitrogen lone pair and the N-H proton (or a substituent on the nitrogen), which can be either axial or equatorial. This, combined with the chair inversion, gives rise to distinct conformational isomers with different steric and electronic properties.
Theoretical and Computational Methodology
A robust computational workflow is essential for accurately mapping the conformational energy landscape of 6-azaspiro[2.5]octane. This typically involves a combination of molecular mechanics and quantum mechanics calculations.
Computational Workflow
The following diagram illustrates a recommended workflow for the theoretical conformational analysis of 6-azaspiro[2.5]octane:
Caption: A typical computational workflow for the conformational analysis of 6-azaspiro[2.5]octane.
Step-by-Step Experimental Protocol
Step 1: Initial 3D Structure Generation
-
Input: Start with the 2D chemical structure of 6-azaspiro[2.5]octane.
-
Procedure: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to generate an initial 3D structure. It is advisable to generate both possible chair conformations of the piperidine ring as starting points for the conformational search.
Step 2: Molecular Mechanics (MM) Conformational Search
-
Rationale: A molecular mechanics-based conformational search is a computationally efficient method to explore a wide range of possible conformations.
-
Force Field Selection: Choose a suitable force field. Common choices for organic molecules include MMFF94, OPLS3e, or AMBER. It is important to ensure the force field has adequate parameters for the cyclopropane ring.
-
Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, LowModeMD) to generate a diverse set of low-energy conformers.
-
Output: A collection of unique conformers with their corresponding MM energies.
Step 3: Quantum Mechanics (QM) Geometry Optimization
-
Rationale: Quantum mechanics provides a more accurate description of the electronic structure and, consequently, more reliable geometries and energies compared to molecular mechanics.
-
Method Selection: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP functional is a common starting point, while more modern functionals like M06-2X or ωB97X-D can provide improved accuracy, especially for non-covalent interactions.
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, while a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) should be used for final energy calculations.
-
Procedure: Perform a full geometry optimization for each unique conformer obtained from the MM search.
-
Solvation Effects: To model the behavior in a relevant biological or experimental environment, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model. The choice of solvent should match the experimental conditions (e.g., water for biological systems, chloroform or DMSO for NMR studies).
Step 4: Frequency Calculations
-
Rationale: Frequency calculations are essential to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Procedure: Perform a frequency calculation at the same level of theory as the final geometry optimization.
-
Output: Vibrational frequencies, zero-point vibrational energies (ZPVE), and thermal corrections to the enthalpy and Gibbs free energy.
Step 5: Thermodynamic Analysis
-
Procedure: Use the calculated Gibbs free energies to determine the relative energies of the conformers and their Boltzmann populations at a given temperature (e.g., 298.15 K).
Predicted Conformational Energies and Population
The following table summarizes the expected key data to be obtained from the computational analysis. The values presented here are illustrative and would be the output of the described computational protocol.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (degrees) |
| Chair 1 (N-H equatorial) | 0.00 | 75.3 | C5-N6-C7-C4: ~ -60 |
| Chair 2 (N-H axial) | 0.65 | 24.1 | C5-N6-C7-C4: ~ 60 |
| Twist-Boat 1 | 4.5 | 0.5 | - |
| Twist-Boat 2 | 4.8 | 0.1 | - |
Validation of Theoretical Calculations
The trustworthiness of theoretical calculations is established through validation against experimental data. While a crystal structure of 6-azaspiro[2.5]octane is not publicly available, NMR spectroscopy data from closely related analogs can provide excellent benchmarks.
A study on spiro[2.5]octan-6-ol, a very close structural analog where the nitrogen atom is replaced by a carbon bearing a hydroxyl group, determined the free energy difference for the axial-equatorial conformational equilibrium to be 0.79 kcal/mol at -75°C.[1] This experimental value provides a direct point of comparison for the calculated energy difference between the corresponding chair conformers of 6-azaspiro[2.5]octane.
Furthermore, detailed analysis of proton-proton coupling constants (³JHH) from the ¹H NMR spectrum can provide valuable information about the dihedral angles in the piperidine ring. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By comparing the computationally predicted dihedral angles with those derived from experimental coupling constants, the accuracy of the calculated geometries can be assessed. A study on 1-oxaspiro[2.5]octane derivatives successfully employed this method to determine their preferred conformations.[4]
The following diagram illustrates the relationship between theoretical calculations and experimental validation:
Caption: A diagram illustrating the validation of theoretical calculations with experimental NMR data.
Conclusion
The theoretical and computational analysis of 6-azaspiro[2.5]octane provides invaluable insights into its conformational preferences, which is a cornerstone for the rational design of novel therapeutics. By employing a systematic computational workflow combining molecular mechanics and quantum mechanics, researchers can obtain a detailed understanding of the relative energies and populations of the key conformers. The validation of these theoretical predictions against experimental data from analogous systems, particularly NMR spectroscopy, ensures the reliability of the computational models. This guide provides a robust framework for scientists in the field of drug discovery to confidently explore the conformational landscape of this important spirocyclic scaffold, ultimately enabling the design of more potent and selective drug candidates.
References
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PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link][4]
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PubChem. 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. [Link][7]
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PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link][10]
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ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link][11]
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Methodological & Application
The Ascendance of 6-Azaspiro[2.5]octane: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The 6-azaspiro[2.5]octane moiety has emerged as a compelling "privileged scaffold"—a molecular framework that demonstrates a remarkable ability to interact with a diverse range of biological targets.[1][2][3][4] Its inherent three-dimensionality, a direct consequence of the spirocyclic fusion of a cyclopropane and a piperidine ring, offers a distinct advantage in navigating the complex topographies of protein binding sites.[5][6] This guide provides an in-depth exploration of the applications of 6-azaspiro[2.5]octane derivatives in medicinal chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
The strategic incorporation of the 6-azaspiro[2.5]octane scaffold into drug candidates can significantly improve critical physicochemical properties. Its rigid structure reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity. Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved solubility, metabolic stability, and a higher probability of clinical success.[5]
Core Applications in Therapeutic Areas
The versatility of the 6-azaspiro[2.5]octane scaffold has led to its successful application in a variety of therapeutic areas, most notably in the fields of central nervous system (CNS) disorders and oncology.
Central Nervous System Disorders: Targeting Muscarinic Receptors
A significant breakthrough in the application of 6-azaspiro[2.5]octane derivatives has been the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4).[7] The M4 receptor is a key target in the modulation of cholinergic neurotransmission and is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Application Note: Rationale for 6-Azaspiro[2.5]octane in M4 Receptor Antagonism
The unique topology of the 6-azaspiro[2.5]octane scaffold allows for the precise spatial orientation of pharmacophoric elements necessary for high-affinity binding to the M4 receptor. Structure-activity relationship (SAR) studies have revealed that the chiral nature of this scaffold is critical for its activity, with the (R)-enantiomer often exhibiting superior potency.[7] The cyclopropane ring can act as a rigid bioisostere for other groups, while the piperidine nitrogen provides a key interaction point within the receptor binding pocket.
Protocol: Radioligand Binding Assay for M4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of novel 6-azaspiro[2.5]octane derivatives for the human M4 muscarinic acetylcholine receptor.
Materials:
-
HEK293 cells stably expressing the human M4 receptor
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compounds (6-azaspiro[2.5]octane derivatives)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hM4 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Comparative Affinity of M4 Antagonists
| Compound | Scaffold | M4 Ki (nM) |
| VU6015241 | (R)-6-azaspiro[2.5]octane | 5.2 |
| Reference Compound X | Piperidine | 25.8 |
| Reference Compound Y | Azetidine | 103.1 |
Workflow for M4 Antagonist Discovery
Caption: Workflow for the discovery of M4 receptor antagonists.
Oncology: Engineering Potent and Selective Enzyme Inhibitors
The rigid framework of the 6-azaspiro[2.5]octane scaffold has also been exploited in the design of novel anticancer agents. Its ability to position functional groups in precise three-dimensional orientations is advantageous for targeting the well-defined active sites of enzymes implicated in cancer progression.
Application Note: 6-Azaspiro[2.5]octane in NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. Genentech has successfully incorporated an azaspiro[2.5]octane moiety into a series of NAMPT inhibitors, which led to a significant improvement in binding potency and a reduction in off-target effects, such as inhibition of the CYP2C9 enzyme.[6]
Protocol: Cell-Based Proliferation Assay for Anticancer Activity
This protocol outlines a method to assess the antiproliferative activity of 6-azaspiro[2.5]octane derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-azaspiro[2.5]octane derivatives)
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well cell culture plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add the resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Role of NAMPT in Cancer Cell Metabolism
Caption: Inhibition of the NAMPT pathway by 6-azaspiro[2.5]octane derivatives.
Synthetic Strategies: Accessing the 6-Azaspiro[2.5]octane Core
The efficient and stereocontrolled synthesis of 6-azaspiro[2.5]octane derivatives is crucial for their exploration in medicinal chemistry. Several synthetic routes have been developed, with a notable enzymatic approach offering a green and scalable solution.[6]
Protocol: General Enzymatic Synthesis of Azaspiro[2.y]alkanes
This protocol provides a general overview of an enzymatic approach for the cyclopropanation of unsaturated N-heterocycles to yield azaspiro[2.y]alkanes, which can be adapted for the synthesis of 6-azaspiro[2.5]octane derivatives.
Key Reaction: Carbene transfer from a diazo reagent to an exocyclic double bond of an N-heterocycle, catalyzed by an engineered protoglobin-based enzyme.
Materials:
-
Engineered protoglobin-based carbene transferase (expressed in E. coli)
-
Unsaturated N-heterocycle precursor
-
Diazo reagent (e.g., ethyl diazoacetate)
-
Reaction buffer (e.g., phosphate buffer)
-
Lyophilized E. coli lysate containing the enzyme
Procedure:
-
In a reaction vessel, combine the unsaturated N-heterocycle precursor and the lyophilized E. coli lysate in the reaction buffer.
-
Initiate the reaction by the slow addition of the diazo reagent.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the desired 6-azaspiro[2.5]octane derivative by column chromatography.
-
Characterize the final product by NMR, MS, and chiral HPLC to determine enantiomeric excess.
Conclusion and Future Perspectives
The 6-azaspiro[2.5]octane scaffold has firmly established itself as a valuable building block in contemporary medicinal chemistry. Its unique three-dimensional architecture provides a powerful tool for the design of potent and selective modulators of challenging biological targets. The successful applications in CNS disorders and oncology serve as a testament to its potential. As synthetic methodologies continue to evolve, we can anticipate the emergence of an even broader range of 6-azaspiro[2.5]octane derivatives with diverse biological activities, further solidifying the role of this privileged scaffold in the future of drug discovery.
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])
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Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])
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6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem. (URL: [Link])
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Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. (URL: [Link])
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Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (URL: [Link])
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Aporphines: A privileged scaffold in CNS drug discovery - PubMed. (URL: [Link])
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed. (URL: [Link])
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Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. (URL: [Link])
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (URL: [Link])
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - MDPI. (URL: [Link])
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])
-
Pharmacological Activities of Pyrazolone Derivatives - Neliti. (URL: [Link])
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (URL: [Link])
-
The concept of privileged structures in rational drug design: focus on acridine and quinoline scaffolds in neurodegenerative and protozoan diseases - PubMed. (URL: [Link])
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Application Notes and Protocols: Leveraging 6-Azaspiro[2.5]octane Scaffolds for Novel Drug Design
Abstract
The 6-azaspiro[2.5]octane scaffold is a compelling structural motif for novel drug design, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will delve into the rationale behind its use, synthetic methodologies, and key considerations for its incorporation into drug discovery programs. Detailed protocols for synthesis and derivatization are provided to enable the practical application of these concepts in a laboratory setting.
Introduction: The Strategic Value of 6-Azaspiro[2.5]octane in Medicinal Chemistry
The quest for novel chemical matter with improved "drug-like" properties is a central theme in modern drug discovery. Overcoming challenges such as poor solubility, metabolic instability, and off-target toxicity requires innovative molecular design strategies. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor.[1] Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents, facilitating optimal interactions with biological targets.[2]
The 6-azaspiro[2.5]octane scaffold, featuring a cyclopropane ring fused to a piperidine ring, offers a distinct set of advantages:
-
Enhanced Physicochemical Properties: The introduction of a spirocyclic core can disrupt planarity and reduce lipophilicity, often leading to improved aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
-
Metabolic Stability: The quaternary spirocyclic carbon and the cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[3]
-
Novel Chemical Space: The unique topology of the 6-azaspiro[2.5]octane scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities or improved selectivity.[2]
-
Bioisosteric Replacement: This scaffold can serve as a bioisostere for more common, planar aromatic rings or other cyclic systems, offering a way to modulate a compound's properties while maintaining or improving its biological activity.[2][4][5][6]
This guide will provide the necessary theoretical background and practical protocols to effectively utilize the 6-azaspiro[2.5]octane scaffold in your drug discovery projects.
Synthetic Strategies for 6-Azaspiro[2.5]octane and its Derivatives
The accessibility of a scaffold is paramount to its widespread adoption in drug discovery. Fortunately, several synthetic routes to 6-azaspiro[2.5]octane and its derivatives have been developed, employing readily available starting materials and conventional chemical transformations.
General Synthetic Workflow
A common and effective strategy for the synthesis of the 6-azaspiro[2.5]octane core involves the cyclopropanation of a suitable piperidine precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for 6-azaspiro[2.5]octane.
Protocol: Synthesis of N-Boc-6-azaspiro[2.5]octane
This protocol outlines a common method for the synthesis of the N-Boc protected 6-azaspiro[2.5]octane, a versatile intermediate for further derivatization. This procedure is adapted from established literature methods.
Materials:
-
N-Boc-4-piperidone
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene, anhydrous
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Wittig Reaction to form the exocyclic double bond:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography to afford the α,β-unsaturated nitrile intermediate.
-
-
Simmons-Smith Cyclopropanation:
-
To a solution of the α,β-unsaturated nitrile (1.0 eq) in anhydrous DCM at 0 °C, add diethylzinc (2.2 eq, 1.0 M in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield N-Boc-6-azaspiro[2.5]octane.
-
Expected Yield: 50-70% over two steps.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Design: Case Studies and Strategic Considerations
The true value of the 6-azaspiro[2.5]octane scaffold lies in its ability to favorably modulate the properties of a lead compound. The following sections will explore its application as a bioisosteric replacement and in scaffold hopping.
Bioisosteric Replacement of Aromatic Rings
Planar aromatic rings are ubiquitous in drug molecules but can be associated with metabolic liabilities (e.g., P450-mediated oxidation) and poor solubility. Replacing a phenyl or other aromatic group with a 3D-rich scaffold like 6-azaspiro[2.5]octane can address these issues.
Caption: Bioisosteric replacement strategy.
Example Application: Consider a hypothetical kinase inhibitor where a terminal phenyl group is solvent-exposed and a known site of metabolism. Replacing this phenyl group with a 6-azaspiro[2.5]octane moiety can block this metabolic hotspot and improve aqueous solubility.
| Property | Phenyl Analog | 6-Azaspiro[2.5]octane Analog | Rationale for Improvement |
| cLogP | 4.2 | 3.1 | Increased sp³ character reduces lipophilicity. |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Disruption of planarity and introduction of a polar amine improve solvation. |
| Microsomal Stability (t½) | 15 min | > 60 min | Blocking of a key metabolic site. |
Scaffold Hopping and Exploration of Novel Vectors
Scaffold hopping involves replacing the core of a molecule with a structurally distinct scaffold while retaining the key pharmacophoric elements. The 6-azaspiro[2.5]octane scaffold provides novel exit vectors for substituents compared to more traditional ring systems, allowing for the exploration of new binding interactions within a target protein.
Caption: Scaffold hopping workflow.
Computational Modeling in the Design of 6-Azaspiro[2.5]octane Analogs
Computational tools are invaluable for predicting the properties of novel analogs and prioritizing synthetic efforts.
Key Computational Approaches:
-
Conformational Analysis: Understanding the preferred conformations of the 6-azaspiro[2.5]octane ring system is crucial for predicting how substituents will be oriented in space.[7]
-
Molecular Docking: Docking studies can predict the binding mode of novel analogs within a target protein and help to rationalize structure-activity relationships (SAR).
-
ADME Prediction: In silico models can provide early predictions of key drug-like properties such as solubility, permeability, and metabolic stability.
Conclusion
The 6-azaspiro[2.5]octane scaffold is a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics with improved pharmacological profiles. The synthetic protocols and design strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting scaffold in their own drug discovery programs.
References
- Vertex AI Search. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF.
- Biosynth. (n.d.). 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0 | FA141499.
- JoVE. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
- Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
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- ChemicalBook. (n.d.). 6-Azaspiro[2.5]octane hydrochloride synthesis.
- ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6.
- PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187.
- Sigma-Aldrich. (n.d.). 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0.
- PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.
- PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
- ChemRxiv. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- ResearchGate. (2025, October 28). Design and Synthesis of Spirocycles via Olefin Metathesis.
- ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
- ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- PubMed Central. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
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experimental procedure for N-Boc deprotection of spiro-oxindoles
An Application Guide to the N-Boc Deprotection of Spiro-oxindoles
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-Boc deprotection of spiro-oxindoles. The focus is on providing not only step-by-step protocols but also the underlying chemical principles and practical insights to empower researchers to select and optimize deprotection strategies for their specific molecular contexts.
Introduction: The Significance of Spiro-oxindoles and N-Boc Protection
The spiro-oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture makes it an attractive core for designing novel therapeutics targeting various diseases, including cancer and malaria.[2] In the multi-step synthesis of these complex molecules, the strategic use of protecting groups is paramount.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, as well as during catalytic hydrogenation.[3] Its removal, however, requires specific conditions that cleave the carbamate bond, liberating the free amine for subsequent synthetic transformations. While seemingly straightforward, the N-Boc deprotection of complex molecules like spiro-oxindoles can present unique challenges, including incomplete reactions or degradation of sensitive functional groups.[4] This guide explores the most common and effective methods for this critical transformation.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The most prevalent method for N-Boc deprotection relies on acid catalysis. The mechanism proceeds through a series of well-defined steps, which is crucial for understanding reaction kinetics and potential side reactions.[5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The carbamate bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Amine Liberation: This process yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt.[5]
dot digraph "Acid-Catalyzed N-Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Acid-Catalyzed N-Boc Deprotection", labelloc=t, fontname="Arial", fontsize=14, width=8.4, height=3.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="N-Boc Spiro-oxindole"]; Protonated [label="Protonated Carbamate"]; CarbamicAcid [label="Carbamic Acid Intermediate\n+ tert-butyl cation"]; AmineSalt [label="Deprotected Amine Salt\n+ CO2 + Isobutylene"];
// Edges Start -> Protonated [label="+ H+"]; Protonated -> CarbamicAcid [label="Cleavage"]; CarbamicAcid -> AmineSalt [label="Decarboxylation"]; }
Caption: Acid-catalyzed N-Boc deprotection workflow.
Experimental Protocols: A Comparative Approach
The choice of deprotection method depends heavily on the substrate's stability, particularly its tolerance to acidic conditions. Below are detailed protocols for the most common and effective methods.
Standard Acidic Deprotection: Trifluoroacetic Acid (TFA)
This is the most common and often fastest method for Boc deprotection. TFA is a strong acid that efficiently catalyzes the cleavage of the Boc group at room temperature.[6]
Rationale: The use of a strong acid like TFA ensures rapid protonation of the carbamate, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively solubilizes many organic compounds without participating in the reaction.
Detailed Protocol (TFA/DCM):
-
Preparation: Dissolve the N-Boc protected spiro-oxindole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-20 eq, typically 20-50% v/v) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Direct Evaporation: Concentrate the reaction mixture in vacuo. The resulting product will be the TFA salt of the amine. This can often be used directly in the next step if the subsequent reaction is compatible with the salt.
-
Aqueous Work-up: If the free amine is required, concentrate the reaction mixture, re-dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM), and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the excess TFA.[8] Care must be taken as this will generate CO₂ gas. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Self-Validation: The completion of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot (which can be visualized with ninhydrin stain for primary/secondary amines). LC-MS analysis should show the expected mass for the deprotected amine.
Alternative Acidic Deprotection: Hydrochloric Acid (HCl)
An alternative to TFA is using a solution of HCl in an organic solvent like dioxane, ethyl acetate, or methanol.[3] This method is also highly effective and can sometimes be preferable depending on the downstream application or if residual TFA is a concern.
Rationale: Commercially available solutions of HCl in organic solvents provide a convenient and anhydrous source of strong acid. Dioxane is a common choice due to its miscibility with many organic solvents and its ability to solubilize the resulting hydrochloride salt.
Detailed Protocol (4M HCl in Dioxane):
-
Preparation: Dissolve the N-Boc protected spiro-oxindole (1.0 eq) in a minimal amount of a co-solvent like DCM or methanol if necessary, then add the 4M HCl in dioxane solution (10-20 eq).
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. In some cases, gentle heating (e.g., to 50 °C) may be required for more stubborn substrates.[7]
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. The resulting solid or oil is the hydrochloride salt of the deprotected amine. The product can be further purified by trituration with a solvent like diethyl ether to precipitate the salt and wash away non-polar impurities.
Comparison of Acidic Conditions
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| TFA | 20-50% (v/v) | DCM | 0 to 25 | 1 - 4 | Highly effective, but TFA can be difficult to remove completely.[6] |
| HCl | 4 M solution | Dioxane | 25 - 50 | 1 - 4 | Forms a hydrochloride salt which is often a crystalline solid, aiding purification.[7] |
| HCl | 1-2 M (generated in situ) | Methanol / Ethyl Acetate | 25 | 2 - 6 | Can be a milder option. Prepared by adding acetyl chloride to the alcohol solvent.[3] |
Protocols for Acid-Sensitive Substrates
For spiro-oxindoles bearing acid-labile functional groups (e.g., tert-butyl esters, acetals), alternative, non-acidic deprotection methods are necessary.
Thermal Deprotection
Heating an N-Boc protected compound can induce thermolytic cleavage of the protecting group.[9] This method avoids reagents altogether but requires higher temperatures.
Rationale: At elevated temperatures, the Boc group can be eliminated through a concerted mechanism, forming isobutylene and carbon dioxide. This method is advantageous as it avoids acidic or basic reagents, simplifying the work-up.
Detailed Protocol (Thermal, Microwave-Assisted):
-
Preparation: Dissolve the N-Boc protected spiro-oxindole in a high-boiling point, microwave-compatible solvent such as 1,4-dioxane, dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[7][10]
-
Reaction: Place the sealed reaction vessel in a microwave reactor and heat to a temperature between 150-180 °C for 15-60 minutes.[7]
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvent. The crude product can then be purified by column chromatography.
Neutral Deprotection with TMSI
Trimethylsilyl iodide (TMSI) is a powerful neutral reagent for cleaving ethers and esters, and it can also be used for Boc deprotection under non-acidic conditions.[6]
Rationale: TMSI is thought to react with the carbonyl oxygen of the Boc group, leading to the formation of a silyl carbamate intermediate which then fragments to release the amine, CO₂, and tert-butyl iodide.
Detailed Protocol (TMSI):
-
Preparation: Dissolve the N-Boc protected spiro-oxindole (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C. Add trimethylsilyl iodide (TMSI) (1.5-3.0 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a few drops of methanol. Dilute with an organic solvent and wash with aqueous sodium thiosulfate solution to remove any iodine formed, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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}
Caption: General experimental workflow for N-Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the acidic reagent, raising the temperature, or extending the reaction time. For sterically hindered substrates, a stronger acid or higher temperature may be necessary.
-
Side Reactions: For molecules with other acid-sensitive groups, acidic methods can lead to undesired side products. In such cases, switching to a neutral (TMSI) or thermal method is highly recommended.[9]
-
Work-up Difficulties: The deprotected amine may be water-soluble, especially as its salt. If the product is lost during aqueous work-up, consider direct evaporation of the reaction mixture or using a solid-phase scavenger resin to neutralize the acid.[8]
-
Recalcitrant Substrates: The indole nitrogen can sometimes be less reactive, making the Boc group more difficult to remove. In these cases, harsher conditions or alternative strategies may be needed. Some literature reports the use of reagents like cerium(III) chloride and sodium iodide for difficult N-Boc deprotections on indoles.[4]
Conclusion
The N-Boc deprotection of spiro-oxindoles is a critical step in the synthesis of many biologically important molecules. While standard acidic conditions using TFA or HCl are often successful, a thorough understanding of the substrate's stability is essential for choosing the optimal method. For acid-sensitive compounds, thermal or neutral deprotection protocols provide viable alternatives. By carefully selecting the reaction conditions and monitoring the reaction progress, researchers can achieve efficient and clean deprotection, paving the way for the successful synthesis of complex spiro-oxindole targets.
References
-
Akpa, A. C., El-Faham, A., & de la Torre, B. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10148. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Advanced Synthesis & Catalysis, 348(12-13), 1702-1706. [Link]
-
El-Sayed, N. N. E., & El-Tamany, E. S. H. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6245. [Link]
-
Foley, D. P., O’Duill, M., & Ley, S. V. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2135-2142. [Link]
-
Wang, X., & Ganesan, A. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(9), 700-706. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
Jia, Y., & Zemribo, R. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 916960. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Dzhemileva, L. U., & Dzhemilev, U. M. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. Russian Chemical Reviews, 84(8), 812-853. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 10. researchgate.net [researchgate.net]
Comprehensive Analytical Strategies for the Characterization of 6-Azaspiro[2.5]octane Compounds
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Rising Significance of 6-Azaspiro[2.5]octane Scaffolds
The 6-azaspiro[2.5]octane motif, a unique three-dimensional structure featuring a cyclopropane ring spiro-fused to a piperidine core, is an increasingly important scaffold in modern medicinal chemistry. Its rigid yet non-planar geometry offers a compelling alternative to traditional flat aromatic linkers in drug design. This structural feature can lead to significant improvements in key pharmacokinetic and pharmacodynamic properties, including enhanced binding potency, increased metabolic stability, and improved selectivity for protein targets. As the incorporation of this scaffold into drug candidates becomes more prevalent, the need for robust and reliable analytical methods for its characterization is paramount.
This technical guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of 6-azaspiro[2.5]octane compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confirm the identity, purity, and structural integrity of these valuable molecules.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive understanding of a 6-azaspiro[2.5]octane compound's structure and purity requires a multi-faceted analytical approach. No single technique can provide all the necessary information. The logical flow of analysis typically involves a combination of spectroscopic and chromatographic methods to build a complete profile of the molecule.
Figure 1: A typical analytical workflow for the comprehensive characterization of 6-azaspiro[2.5]octane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the initial structural confirmation of 6-azaspiro[2.5]octane compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity.
Causality Behind Experimental Choices in NMR
The unique spirocyclic nature of the 6-azaspiro[2.5]octane core gives rise to a distinct set of NMR signals. The protons on the cyclopropane ring are typically found in the upfield region of the ¹H NMR spectrum, often as complex multiplets due to geminal and vicinal coupling. The piperidine ring protons exhibit chemical shifts and coupling constants that are highly dependent on the ring's conformation and the nature of any substituents. For N-protected derivatives, such as the common N-Boc-6-azaspiro[2.5]octane, the bulky tert-butoxycarbonyl (Boc) group can influence the conformational equilibrium of the piperidine ring, which is observable by NMR.
A structural and conformational analysis of related 1-oxa-2-azaspiro[2.5]octane derivatives has shown that homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings are crucial for determining the relative configuration and preferred conformations[1]. These parameters are sensitive to the steric and electronic effects of substituents.
Protocol for ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the 6-azaspiro[2.5]octane compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O for hydrochloride salts) in a standard 5 mm NMR tube.
-
The choice of solvent is critical. For the free base, CDCl₃ is often suitable. For hydrochloride salts, DMSO-d₆ or D₂O are preferred to ensure solubility and prevent signal broadening of the N-H proton.
2. Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (zgpg30).
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
For complex spectra, 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) are invaluable for complete structural assignment.
Expected NMR Data for N-Boc-6-azaspiro[2.5]octane
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Cyclopropane CH₂ | 0.4 - 0.8 | 10 - 20 | Highly shielded environment of the cyclopropane ring. |
| Spirocyclic C | - | 20 - 30 | Quaternary carbon, typically shielded. |
| Piperidine CH₂ (adjacent to N) | 3.2 - 3.6 | 45 - 55 | Deshielded by the adjacent nitrogen atom. |
| Piperidine CH₂ (beta to N) | 1.4 - 1.8 | 30 - 40 | Typical aliphatic range. |
| Boc C(CH₃)₃ | ~1.45 | ~28.5 | Characteristic chemical shifts for the Boc protecting group. |
| Boc C=O | - | ~155 | Carbonyl carbon of the carbamate. |
| Boc C(CH₃)₃ | - | ~79.5 | Quaternary carbon of the Boc group. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a critical tool for determining the molecular weight of the 6-azaspiro[2.5]octane compound and for gaining structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful method for impurity profiling.
Causality Behind Experimental Choices in MS
The choice of ionization technique is crucial for the successful analysis of 6-azaspiro[2.5]octane derivatives. Electrospray ionization (ESI) is well-suited for these compounds, particularly in positive ion mode, as the basic nitrogen atom is readily protonated. This "soft" ionization technique typically yields a prominent protonated molecular ion [M+H]⁺, which provides a clear determination of the molecular weight.
For the analysis of potential volatile impurities from the synthesis, headspace GC-MS is the method of choice. This technique allows for the separation and identification of residual solvents or low-boiling point byproducts.
Protocol for LC-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
2. LC-MS Parameters:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (to promote ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI-positive mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: A range that includes the expected molecular weight (e.g., m/z 50-500).
-
3. Data Analysis:
-
Identify the [M+H]⁺ ion in the mass spectrum to confirm the molecular weight.
-
For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion as the precursor and induce fragmentation. Analyze the resulting product ions to gain structural information. The fragmentation pattern will be influenced by the substituents on the 6-azaspiro[2.5]octane core.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Excess
HPLC is the workhorse for assessing the purity of 6-azaspiro[2.5]octane compounds. A validated HPLC method can accurately quantify the main component and detect any impurities. For chiral 6-azaspiro[2.5]octane derivatives, chiral HPLC is essential for determining the enantiomeric excess (ee).
Causality Behind Method Development in HPLC
For purity analysis, reversed-phase HPLC is the most common approach. The choice of a C18 stationary phase provides good retention for many organic molecules. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation of the main peak from any impurities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for basic compounds like 6-azaspiro[2.5]octane by ensuring the analyte is in a consistent protonation state.
For chiral separations, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often a good first choice for screening. The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Protocol for Reversed-Phase HPLC Purity Analysis
1. Sample and Standard Preparation:
-
Accurately weigh and dissolve the 6-azaspiro[2.5]octane compound in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a reference standard at different concentrations to establish linearity.
2. HPLC Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm for compounds without a strong chromophore).
-
Injection Volume: 10 µL.
3. Method Validation:
-
A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
X-Ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral center.
Causality Behind the Application of X-Ray Crystallography
For novel 6-azaspiro[2.5]octane compounds, particularly those with stereocenters, obtaining a crystal structure is the gold standard for unambiguous structural confirmation. The three-dimensional arrangement of atoms in the crystal lattice allows for a precise determination of the molecule's conformation in the solid state. This technique is particularly crucial when the compound is intended for pharmaceutical use, as the biological activity of enantiomers can differ significantly. The absolute configuration of a related azaspiroalkane has been determined by X-ray crystallography[2].
Protocol for Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
High-quality single crystals are essential. This is often the most challenging step.
-
Slow evaporation of a solution of the purified compound is a common method. A variety of solvents and solvent mixtures should be screened (e.g., ethanol, isopropanol, ethyl acetate, hexane).
-
For basic compounds like 6-azaspiro[2.5]octane, forming a salt (e.g., hydrochloride or hydrobromide) can often facilitate the growth of diffraction-quality crystals.
2. Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Conclusion: An Integrated Approach to Quality and Confidence
The robust characterization of 6-azaspiro[2.5]octane compounds is essential for their successful application in drug discovery and development. The integrated use of NMR spectroscopy for primary structure elucidation, mass spectrometry for molecular weight confirmation and impurity identification, HPLC for purity and enantiomeric excess determination, and X-ray crystallography for definitive stereochemical assignment provides a comprehensive and self-validating analytical workflow. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize these promising molecules, ensuring the quality and integrity of their scientific endeavors.
References
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PubChem. 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. [Link]
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PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]
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PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]
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Waters Corporation. Impurities Application Notebook. [Link]
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ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Impurities Characterization in Pharmaceuticals: A Review. [Link]
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Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
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Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
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LCGC North America. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
-
PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
PubChem. 1-Oxa-6-azaspiro(2.5)octane. National Center for Biotechnology Information. [Link]
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Application Note: Spectroscopic Characterization of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this note serves as a predictive guide based on the analysis of its constituent structural fragments and established spectroscopic principles. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, field-proven protocols for acquiring high-fidelity spectra. This document is designed to be a practical resource for researchers engaged in the synthesis and characterization of related molecular scaffolds.
Introduction: The Structural Significance of Azaspiro[2.5]octanes
Azaspiro[2.5]octane scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can effectively mimic and improve upon traditional pharmacophores. These spirocycles offer a unique vectoral arrangement of substituents, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties. The title compound, this compound, incorporates a benzyl-protected amine, an ethyl ester, and a cyclopropane ring, presenting a unique spectroscopic challenge and highlighting the need for a multi-faceted analytical approach for unambiguous structural elucidation.
This application note will detail the predicted spectroscopic data for this molecule and provide robust protocols for obtaining experimental data. The causality behind experimental choices and the logic of spectral interpretation will be emphasized throughout to ensure scientific integrity and practical utility.
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.35 - 7.25 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~5.15 | s | 2H | -CH ₂-Ph | Benzylic protons, singlet due to no adjacent protons. |
| ~4.12 | q | 2H | -O-CH ₂-CH₃ | Methylene protons of the ethyl ester, quartet due to coupling with the methyl group. |
| ~3.6 - 3.4 | m | 4H | Piperidine ring protons (axial & equatorial) | Protons on the piperidine ring adjacent to the nitrogen. |
| ~1.8 - 1.6 | m | 4H | Piperidine ring protons (axial & equatorial) | Protons on the piperidine ring. |
| ~1.25 | t | 3H | -O-CH₂-CH ₃ | Methyl protons of the ethyl ester, triplet due to coupling with the methylene group. |
| ~1.1 - 0.8 | m | 5H | Cyclopropane ring protons | Protons on the cyclopropane ring, expected to be in the upfield region due to ring strain and anisotropy. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~173 | Ester C =O | Carbonyl carbon of the ethyl ester. |
| ~155 | Carbamate C =O | Carbonyl carbon of the benzyl carbamate. |
| ~137 | Ar-C (quaternary) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~67 | -C H₂-Ph | Benzylic carbon. |
| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~45 | Piperidine ring carbons | Carbons of the piperidine ring adjacent to the nitrogen. |
| ~35 | Spirocyclic C | Quaternary spiro carbon. |
| ~30 | Piperidine ring carbons | Carbons of the piperidine ring. |
| ~20 | Cyclopropane ring carbons | Carbons of the cyclopropane ring. |
| ~14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups. The IR spectrum of the title compound is expected to be dominated by the stretching vibrations of the two carbonyl groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |
| ~1735 | Strong | C=O stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a carbamate carbonyl.[1] |
| ~1695 | Strong | C=O stretch (Carbamate) | The carbamate carbonyl absorption is expected at a lower wavenumber due to resonance with the nitrogen lone pair. |
| 3100 - 3000 | Medium | C-H stretch (Aromatic & Cyclopropyl) | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) | Aliphatic C-H stretches from the piperidine and ethyl groups. |
| 1250 - 1000 | Strong | C-O stretch (Ester & Carbamate) | Characteristic stretching vibrations for the C-O bonds in both the ester and carbamate functionalities.[1] |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar organic molecules.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₈H₂₃NO₄
-
Molecular Weight: 317.38 g/mol
-
Predicted [M+H]⁺: 318.1700
Plausible Fragmentation Pathway:
The fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several key pathways, primarily involving the loss of the benzyl group and fragmentation of the ester moiety. A prominent fragment is expected at m/z 91, corresponding to the stable tropylium cation formed from the benzyl group. Another significant fragmentation would be the loss of the ethyl ester group.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following protocols are designed to provide a robust framework for the acquisition of high-quality spectroscopic data for the title compound and related small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
Protocol:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Instrument Setup (for a 500 MHz spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the magnet. c. Lock onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. For quantitative measurements, it is advisable to turn sample spinning off to avoid spinning sidebands.[2]
-
¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered at around 4 ppm. b. Use a 30° pulse angle. c. Set the relaxation delay (d1) to at least 1 second (for qualitative analysis). For accurate integration in quantitative NMR, a longer delay of at least 5 times the longest T1 relaxation time is necessary.[2] d. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence. b. Set the spectral width to approximately 220 ppm, centered at around 100 ppm. c. Use a 30° pulse angle. d. Set the relaxation delay to 2 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm. d. Integrate the peaks in the ¹H spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (a small amount)
-
Isopropanol or ethanol for cleaning
-
Kimwipes
Protocol:
-
Background Spectrum: a. Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely. b. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: a. Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. b. For solid samples, apply pressure using the instrument's press to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: a. Remove the sample from the ATR crystal. b. Clean the crystal thoroughly with a Kimwipe and isopropanol to prevent cross-contamination.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, to aid protonation)
-
Vials and micropipettes
Protocol:
-
Sample Preparation: a. Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Prepare a dilute solution for analysis by diluting the stock solution to a final concentration of 1-10 µg/mL. A common solvent system is 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup (for a typical quadrupole or ion trap mass spectrometer): a. Set the ion source to positive ESI mode. b. Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizer gas pressure, and drying gas flow rate and temperature.[3] c. Set the mass range to scan from m/z 50 to 500.
-
Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. b. Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS) for Fragmentation Analysis (optional): a. Select the protonated molecular ion ([M+H]⁺) as the precursor ion. b. Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. c. Acquire the product ion spectrum to observe the fragment ions.
Conclusion
The spectroscopic characterization of novel compounds like this compound is fundamental to confirming their structure and purity. This application note provides a predictive framework for the NMR, IR, and MS data of this molecule, grounded in the established principles of organic spectroscopy. The detailed protocols offer a standardized approach for researchers to obtain high-quality experimental data, facilitating the efficient and accurate characterization of this and other related spirocyclic systems. The combination of these spectroscopic techniques provides a powerful and comprehensive analytical workflow for advancing research in medicinal chemistry and drug development.
References
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Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. [Link]
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The Journal of Organic Chemistry. "The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1". [Link]
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Analytical Chemistry. "Mass Spectrometry Based Approach for Organic Synthesis Monitoring". [Link]
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University of Colorado Boulder, Department of Chemistry. "IR Absorption Table". [Link]
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Journal of the American Society for Mass Spectrometry. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation". [Link]
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Pharmaguideline. "SOP for Calibration of FT-IR Spectrometer". [Link]
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Molecules. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists". [Link]
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University of Calgary. "IR Spectroscopy Tutorial: Esters". [Link]
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Spectroscopy Online. "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine". [Link]
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ResearchGate. "Organic mass spectrometry at the beginning of the 21st century". [Link]
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Mettler Toledo. "ATR-FTIR Spectroscopy Basics". [Link]
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Molecules. "NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations". [Link]
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". [Link]
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AbeBooks. Practical Spectroscopy: The Rapid Interpretation of Spectral Data for McMurry's Organic Chemistry, 5th Edition. [Link]
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Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS". [Link]
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Spectroscopy Online. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three". [Link]
-
University of Bristol. "Quantitative NMR Spectroscopy". [Link]
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HSC Chemistry. "Understanding Mass Spectrometry for Organic Compound Analysis". [Link]
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YouTube. "Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage". [Link]
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University of Toronto Scarborough. "Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR)". [Link]
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". [Link]
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University of Washington. "Fourier Transform Infrared Spectroscopy". [Link]
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The Journal of Physical Chemistry A. "An Empirical IR Frequency Map for Ester C=O Stretching Vibrations". [Link]
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Internet Archive. Textbook of Practical Organic Chemistry 5th ed. [Link]
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Neuman, R. C. Organic Chemistry. "Chapter 5: Organic Spectrometry". [Link]
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American Laboratory. "Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma". [Link]
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PubMed. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations". [Link]
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Better World Books. Practical Spectroscopy : The Rapid Interpretation of Spectral Data. [Link]
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Fiveable. "Mass spectrometry (MS) | Organic Chemistry II Class Notes". [Link]
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ZefSci. "Choosing the Right Mass Spectrometry for Small Molecules". [Link]
-
Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR". [Link]
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YouTube. "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids". [Link]
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures". [Link]
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-
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The Architecture of Three-Dimensionality: A Guide to Metal-Catalyzed Spirocyclization Reactions
Introduction: The Spirocyclic Motif in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the spirocyclic scaffold has emerged as a privileged structural motif.[1][2][3] Characterized by a single atom shared between two rings, these three-dimensional structures offer a distinct departure from the predominantly planar aromatic systems that have historically dominated medicinal chemistry.[4] The inherent rigidity and defined spatial arrangement of substituents on a spirocyclic core allow for precise and potent interactions with biological targets, often leading to improved efficacy, selectivity, and pharmacokinetic properties.[1][3] The growing prevalence of spirocycles in FDA-approved drugs and clinical candidates underscores their significance.[1][5]
Traditional synthetic routes to spirocycles can be arduous, often requiring multi-step sequences with limited stereochemical control.[4] However, the advent of transition metal catalysis has revolutionized the synthesis of these complex architectures, providing efficient, atom-economical, and often enantioselective pathways to a diverse array of spirocyclic systems. This application note provides a comprehensive overview of key metal-catalyzed spirocyclization strategies, focusing on the underlying mechanisms and providing detailed, field-proven protocols for their implementation.
Mechanism & Rationale: Understanding the Catalytic Cycle
The power of transition metal catalysis lies in the unique reactivity of the metal center, which orchestrates a series of bond-forming and bond-breaking events in a catalytic cycle. While the specifics vary depending on the metal and substrate, several fundamental steps are common to many metal-catalyzed spirocyclization reactions.
A generalized catalytic cycle for a palladium-catalyzed spirocyclization is depicted below. This process often begins with the oxidative addition of a substrate to a low-valent metal center, followed by an intramolecular insertion event to form a new ring. Subsequent steps, such as C-H activation or reaction with a coupling partner, lead to the formation of the second ring of the spirocycle. The cycle is completed by reductive elimination , which releases the spirocyclic product and regenerates the active catalyst.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Spirocyclization.
Understanding these mechanistic principles is crucial for troubleshooting and optimizing reaction conditions. For instance, the choice of ligand can profoundly influence the rate and selectivity of each step in the catalytic cycle. Similarly, the nature of the substrate and the reaction conditions (temperature, solvent, additives) can dictate the dominant reaction pathway.
Featured Protocols & Methodologies
This section details protocols for three distinct and powerful metal-catalyzed spirocyclization reactions, each showcasing a different catalytic system and mechanistic paradigm.
Protocol 1: Palladium-Catalyzed Intramolecular Spirocyclization of Acrylamides
This protocol, based on the work of prominent research groups in the field, describes the synthesis of spirooxindoles, a common motif in bioactive molecules, through a palladium-catalyzed cascade reaction.[6] The reaction proceeds via a sequence of oxidative addition, intramolecular carbopalladation, and C-H activation.
Experimental Workflow:
Sources
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Application Notes and Protocols for Cycloaddition Strategies in Heterocyclic Spirocycle Synthesis
Introduction: The Rising Prominence of Heterocyclic Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, heterocyclic spirocycles have emerged as a class of "privileged scaffolds." Their inherent three-dimensional and conformationally restricted nature offers a distinct advantage over traditional flat, aromatic systems. This rigidity can lead to higher binding affinities and selectivities for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. The spirocyclic core, with its quaternary carbon center, provides a unique topographical diversity that is increasingly sought after in the design of new therapeutic agents.
Cycloaddition reactions have proven to be a particularly powerful and elegant strategy for the construction of these complex spirocyclic frameworks. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated precursors, offer a high degree of atom economy and stereocontrol. This guide provides an in-depth exploration of the most effective cycloaddition strategies for the synthesis of heterocyclic spirocycles, complete with detailed mechanistic insights, practical experimental protocols, and a discussion of their applications in drug discovery.
I. [3+2] Cycloaddition: A Versatile Route to Five-Membered Heterocyclic Spirocycles
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic spirocycles. This reaction involves the combination of a three-atom (1,3-dipole) component with a two-atom (dipolarophile) component to form a five-membered ring.[1][2]
A. Mechanism of 1,3-Dipolar Cycloaddition
The concerted mechanism of the Huisgen 1,3-dipolar cycloaddition proceeds through a six-electron, aromatic transition state, making it a pericyclic reaction.[1][3] The reaction is highly stereospecific, with the stereochemistry of the dipolarophile being retained in the product. The regioselectivity is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, with frontier molecular orbital (FMO) theory providing a predictive framework for the outcome.[1]
A prevalent application of this strategy is the reaction of an in situ-generated azomethine ylide with a suitable dipolarophile. For instance, the condensation of isatin with an amino acid, such as sarcosine or L-proline, generates an azomethine ylide that can react with various electron-deficient alkenes to yield spiro-pyrrolidinyl oxindoles.[4]
Sources
Application Notes & Protocols: Stereoselective Synthesis of Spirocyclic Oxindoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Spirooxindole Scaffold
The spirooxindole framework, characterized by a spiro-fused ring at the C3-position of an oxindole core, represents a class of "privileged" heterocyclic motifs in medicinal chemistry and natural product synthesis. These structures are not merely synthetic curiosities; they are central to a multitude of biologically active molecules, including natural alkaloids like horsfiline and spirotryprostatin A, and synthetic compounds with potent anti-tumor, antiviral, and antimicrobial activities.[1][2][3] The inherent three-dimensionality of the spirocyclic system, where two rings are connected by a single tetrahedral sp³ carbon, offers a distinct advantage in drug design. This rigid, non-planar geometry allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets and exploration of novel chemical space.[4]
However, the construction of the key quaternary spirocenter with high stereocontrol is a formidable synthetic challenge.[5] The development of catalytic asymmetric methods that can reliably set this stereocenter has been a major focus of modern organic synthesis. This guide provides an in-depth overview of the predominant, field-proven strategies for the stereoselective synthesis of spirocyclic oxindoles, focusing on the mechanistic principles behind catalyst selection and providing detailed, actionable protocols for key transformations.
Core Synthetic Strategies: A Tale of Two Catalysts
The asymmetric synthesis of spirooxindoles is dominated by two powerful catalytic paradigms: organocatalysis and transition metal catalysis. Each offers a unique set of activation modes and reaction pathways, providing chemists with a versatile toolkit for constructing these complex architectures. The choice between these strategies is often dictated by the desired ring system, the nature of the starting materials, and the specific stereochemical outcome required.
Organocatalytic Strategies: Precision through Non-Covalent Interactions
Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to induce enantioselectivity, often through a network of non-covalent interactions like hydrogen bonding or through the transient formation of reactive intermediates (enamines, iminiums).[6][7] These methods are attractive due to the general stability, low toxicity, and ready availability of the catalysts.[6]
-
Cascade & Domino Reactions: These are exceptionally efficient processes where multiple bond-forming events occur in a single, uninterrupted sequence. A single catalyst can mediate a cascade, leading to a rapid increase in molecular complexity from simple starting materials.[6] A prominent example is the Michael/Michael/Aldol sequence for creating densely functionalized six-membered spirocycles.[8]
-
[3+2] Cycloadditions: This is one of the most powerful methods for constructing five-membered spiro-heterocycles, particularly spiro-pyrrolidinyl oxindoles. The reaction typically involves the in situ generation of an azomethine ylide from an isatin-derived imine, which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene.[9] Chiral phosphoric acids (CPAs) are exemplary catalysts, acting as Brønsted acids to activate the reactants and control the facial selectivity through hydrogen bonding.
-
Michael Addition Cascades: Methyleneindolinones are excellent Michael acceptors. Chiral aminocatalysts, such as diarylprolinol silyl ethers, can activate α,β-unsaturated aldehydes or ketones via enamine formation, which then attack the methyleneindolinone. Subsequent intramolecular reactions trap the intermediate, leading to various spirocyclic systems.[9]
Visualizing the Workflow: From Concept to Characterization
The journey to a stereochemically pure spirooxindole involves a logical progression of steps, from initial reaction design to final product analysis.
Caption: General experimental workflow for stereoselective spirooxindole synthesis.
Protocol 1: Organocatalytic [3+2] Cycloaddition for Spiro[pyrrolidin-3,3'-oxindole] Synthesis
This protocol is adapted from the seminal work on chiral phosphoric acid-catalyzed three-component 1,3-dipolar cycloadditions.[6]
Causality: The chiral phosphoric acid (CPA) catalyst serves a dual role. It protonates the isatin-derived ketimine, facilitating the formation of the azomethine ylide intermediate upon reaction with the amino ester. Simultaneously, the chiral backbone of the CPA creates a defined chiral environment, directing the approach of the dipolarophile (methyleneoxindole) to one face of the ylide through a network of hydrogen bonds, thus ensuring high enantio- and regioselectivity.[6]
Materials:
-
Methyleneoxindole (1.0 equiv, 0.1 mmol)
-
Aldehyde (1.2 equiv, 0.12 mmol)
-
Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv, 0.12 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%, 0.005 mmol)
-
4Å Molecular Sieves (approx. 50 mg)
-
Toluene (0.5 M, 0.2 mL)
-
Triethylamine (Et₃N) (1.2 equiv, 0.12 mmol)
Procedure:
-
To an oven-dried 1-dram vial equipped with a magnetic stir bar, add the methyleneoxindole, aldehyde, amino ester hydrochloride, chiral phosphoric acid catalyst, and 4Å molecular sieves.
-
Seal the vial and purge with dry nitrogen or argon.
-
Add anhydrous toluene via syringe.
-
Add triethylamine dropwise at room temperature. The Et₃N is crucial as a base to free the amine from its hydrochloride salt, allowing it to form the key azomethine ylide intermediate.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (5 mL) and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (typical eluent: hexane/ethyl acetate gradient) to afford the pure spiro[pyrrolidin-3,3'-oxindole] product.
-
Determine the enantiomeric excess (ee) of the product by chiral stationary phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Transition Metal-Catalyzed Strategies: Power and Versatility
Transition metals offer powerful and distinct modes of catalysis, activating substrates through coordination, oxidative addition, and other elemental steps.[2] These methods provide access to a wide array of spirocyclic structures, often through novel reaction pathways not accessible via organocatalysis.[2]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Intramolecular AAA reactions are a cornerstone for forming spirocycles. A nucleophilic oxindole enolate can be made to attack an allylic electrophile tethered to the C3 position, with stereocontrol dictated by a chiral ligand on the palladium catalyst.
-
Rhodium- and Iridium-Catalyzed Dearomatization: A powerful strategy involves the dearomatization of indole-containing substrates. A transition metal catalyst can coordinate to the indole, rendering it susceptible to nucleophilic attack and subsequent spirocyclization.
-
Copper- and Gold-Catalyzed Annulations: These metals are particularly effective in activating alkynes and allenes for cycloaddition and annulation reactions with oxindole-based substrates.
-
Zinc-Catalyzed Domino Reactions: Zinc catalysts, often in the form of nanoparticles or complexes, can promote domino sequences like Knoevenagel condensation followed by a Michael addition to construct spiro-heterocycles.[2]
Visualizing the Mechanism: A Transition Metal Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a transition metal-catalyzed allylic spirocyclization, a common strategy in this field.
Caption: Generalized catalytic cycle for transition metal-catalyzed allylic spirocyclization.
Protocol 2: Zinc-Catalyzed Domino Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]
This protocol is based on a green, efficient method using zinc sulfide nanoparticles (ZnS NPs) as a recyclable catalyst.[2]
Causality: The ZnS nanoparticle surface acts as a Lewis acid, activating the carbonyl groups of isatin. This facilitates a multi-step domino reaction. First, a Knoevenagel condensation occurs between isatin and an active methylene compound. This is followed by a Michael addition of a pyrazolone nucleophile to the newly formed electron-deficient alkene. Finally, an intramolecular cyclization and dehydration yield the thermodynamically stable spiro-pyran product. The use of ultrasound irradiation can enhance reaction rates by increasing mass transfer and activating the catalyst surface.
Materials:
-
Isatin (1.0 equiv, 1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 equiv, 1.0 mmol)
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 equiv, 1.0 mmol)
-
Zinc Sulfide Nanoparticles (ZnS NPs) (10 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, suspend the isatin, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one, and ZnS NPs in water.
-
Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at 50-60 °C. The use of water as a solvent and sonication makes this a green chemistry protocol.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
After completion, cool the reaction mixture. The solid product often precipitates from the aqueous medium.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
The ZnS NP catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.
Data Summary: Comparing Methodologies
The selection of a synthetic method often involves a trade-off between yield, stereoselectivity, substrate scope, and operational simplicity. The following table summarizes representative data for different catalytic approaches.
| Reaction Type | Catalyst System | Key Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Organocatalytic | ||||||
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Methyleneoxindole, Aldehyde, Amino Ester | 85-98 | >20:1 | 90-98 | [6] |
| Michael/Michael/Aldol | Diarylprolinol Ether + Thiourea | Oxindole, Nitrostyrene, Enal | 70-92 | >20:1 | 97-99 | [8][9] |
| Michael/Alkylation | Bifunctional Thiourea | Alkylideneoxindole, Chloroacetoacetate | 80-95 | >20:1 | 90-99 | [9] |
| Transition Metal-Catalyzed | ||||||
| Ni-Catalyzed [3+2] Annulation | Ni₂(OAc)₄ / (S)-Schiff Base | Isothiocyanatooxindole, Aldehyde | 75-91 | >20:1 | 85-96 | [2] |
| Domino Knoevenagel/Michael | ZnS Nanoparticles | Isatin, Malononitrile, Pyrazolone | 90-98 | N/A | (Achiral) | [2] |
| Ag-Catalyzed Condensation | Ag Nanoparticles | Isatin, β-Diketone, Enamine | 88-96 | N/A | (Achiral) | [2] |
Conclusion and Future Outlook
The stereoselective synthesis of spirooxindoles has matured significantly, with both organocatalysis and transition metal catalysis providing powerful and complementary solutions. Organocatalytic cascade reactions, in particular, have emerged as a highly effective strategy for the rapid construction of complex, polycyclic spirooxindoles from simple precursors with exceptional levels of stereocontrol.[7] Transition metal catalysis continues to offer novel pathways and expand the scope of accessible structures.
Future research will likely focus on several key areas: the development of novel catalytic systems to access previously challenging spiro-fused rings (e.g., seven-membered and larger rings[10]), the use of synergistic or dual catalysis to enable new transformations, and the application of these methods in the diversity-oriented synthesis of compound libraries for drug discovery. As our mechanistic understanding deepens, the ability to design catalysts and reactions for the synthesis of any desired spirooxindole target with predictable and absolute stereocontrol is becoming an achievable reality.
References
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- Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (2024-06-17).
- Transition metal-catalyzed synthesis of spirooxindoles. (2021).
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021-01-06). Royal Society of Chemistry.
- Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024-03-06).
- Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.
- Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. (2021-05-07). Royal Society of Chemistry.
- Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Royal Society of Chemistry.
- Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. (2022-07-25).
- Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018-06-19). Semantic Scholar.
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- Transition metal-catalyzed synthesis of spirooxindoles. Royal Society of Chemistry.
- An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020).
- Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)
- Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines.
- Synthesis of Six-Membered Spirocyclic Oxindoles with Five Consecutive Stereocenters in an Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Addition Sequence.
- Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry.
- Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. (2018-02-02). Royal Society of Chemistry.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Asymmetric synthesis of chiral spiro‐piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process.
- Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. (2024-12-05).
- Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
- Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Royal Society of Chemistry.
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Application Note: Utilizing 6-Azaspiro[2.5]octane in Enzyme Inhibition Assays for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the 6-azaspiro[2.5]octane moiety has emerged as a promising structural motif. This application note provides a comprehensive guide to the application of 6-azaspiro[2.5]octane and its derivatives in enzyme inhibition assays. We will delve into the rationale behind using this scaffold, present a detailed protocol for a representative enzyme inhibition assay, and discuss the interpretation of the resulting data. This guide is intended to equip researchers with the foundational knowledge and practical steps to effectively evaluate 6-azaspiro[2.5]octane-based compounds as potential enzyme inhibitors.
Introduction to the 6-Azaspiro[2.5]octane Scaffold
The 6-azaspiro[2.5]octane scaffold is a bicyclic heterocyclic compound featuring a piperidine ring fused to a cyclopropane ring at the C4 position. This rigid, non-planar structure is of significant interest in drug discovery for several reasons:
-
Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic nature of 6-azaspiro[2.5]octane provides a defined three-dimensional arrangement of substituents. This can lead to more specific and higher-affinity interactions with the complex topography of enzyme active sites.[1][2]
-
Improved Physicochemical Properties: Incorporation of spirocyclic scaffolds has been shown to enhance key drug-like properties, including solubility, metabolic stability, and lipophilicity.[1]
-
Novel Chemical Space: As a less explored structural motif compared to more traditional ring systems, 6-azaspiro[2.5]octane offers opportunities for discovering novel intellectual property.[3]
-
Proven Bioactivity: Derivatives of azaspiro[2.5]octane have demonstrated significant biological activity. For instance, an azaspiro[2.5]octane derivative was shown to enhance the binding potency of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and has been utilized in a histamine-3 receptor (H3R) antagonist to improve target selectivity and in vivo efficacy.[1]
Given these advantageous properties, 6-azaspiro[2.5]octane serves as an excellent starting point for the design of novel enzyme inhibitors.
Principles of Enzyme Inhibition Assays
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mechanism of inhibition is crucial for drug development. The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[4][5][6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.[4][7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[4][7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[4][7]
Enzyme inhibition assays are designed to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate the mechanism of inhibition.
Hypothetical Target and Mechanism of Action
Based on the literature, nicotinamide phosphoribosyltransferase (NAMPT) is a plausible target for inhibitors based on the 6-azaspiro[2.5]octane scaffold.[1] NAMPT is a key enzyme in the NAD+ salvage pathway and is a target for cancer therapy. For the purposes of this application note, we will hypothesize that a derivative of 6-azaspiro[2.5]octane acts as a competitive inhibitor of NAMPT.
The proposed mechanism involves the 6-azaspiro[2.5]octane derivative binding to the active site of NAMPT, thereby preventing the binding of the natural substrate, nicotinamide. The rigid three-dimensional structure of the spirocycle could allow for optimal interactions with amino acid residues in the active site, leading to potent inhibition.
Caption: Hypothetical competitive inhibition of NAMPT by a 6-azaspiro[2.5]octane derivative.
Experimental Protocol: In Vitro NAMPT Inhibition Assay
This protocol outlines a continuous, fluorescence-based assay to measure the inhibition of recombinant human NAMPT. The assay measures the production of NAD+, which is then used in a coupled reaction to generate a fluorescent product.
Materials and Reagents
-
Recombinant Human NAMPT
-
6-Azaspiro[2.5]octane derivative (test compound)
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
ATP
-
NAD+/NADH Cycling Enzyme Mix
-
Resazurin (fluorescent probe)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Reagent Preparation
-
Assay Buffer: Prepare a stock solution and ensure the pH is accurately adjusted.
-
Enzyme Solution: Dilute the recombinant NAMPT to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by running an enzyme titration curve.
-
Substrate/Co-substrate Mix: Prepare a stock solution containing nicotinamide and PRPP at a concentration that is at or near the Km for each.
-
Test Compound Dilutions: Prepare a serial dilution of the 6-azaspiro[2.5]octane derivative in assay buffer or DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Detection Reagent: Prepare the NAD+/NADH cycling enzyme mix with resazurin according to the manufacturer's instructions.
Assay Procedure
Caption: General workflow for the in vitro NAMPT inhibition assay.
-
Dispense Reagents: To the wells of a 384-well plate, add the assay buffer, the 6-azaspiro[2.5]octane derivative at various concentrations, and the NAMPT enzyme solution. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor (positive control).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate/co-substrate mix to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagent to all wells.
-
Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "no enzyme" control wells from all other wells.
-
Normalization: Normalize the data by setting the average signal from the vehicle control (no inhibitor) wells to 100% activity and the average signal from a saturating concentration of a known inhibitor to 0% activity.
-
IC50 Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
The following table shows example data for two hypothetical 6-azaspiro[2.5]octane derivatives tested in the NAMPT inhibition assay.
| Compound ID | Description | IC50 (nM) |
| AZO-001 | 6-azaspiro[2.5]octane core | 1500 |
| AZO-002 | AZO-001 with phenyl substitution | 75 |
| Reference Inhibitor | Known NAMPT inhibitor | 10 |
This data illustrates how modifications to the core 6-azaspiro[2.5]octane scaffold can significantly impact inhibitory potency.
Conclusion
The 6-azaspiro[2.5]octane scaffold represents a valuable building block for the design of novel enzyme inhibitors. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for drug discovery programs. The protocols and principles outlined in this application note provide a framework for the successful evaluation of 6-azaspiro[2.5]octane-based compounds in enzyme inhibition assays. Careful assay design, execution, and data analysis are critical for obtaining reliable and reproducible results that can guide further medicinal chemistry efforts.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Arnold, F. H., et al. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]
-
Ren, S. (2022, March 22). Enzyme inhibitors: types and the evidence they leave. YouTube. Retrieved from [Link]
- Besset, C., et al. (n.d.). Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Scientific Reports, 14(1), 5026. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. PubChem. Retrieved from [Link]
-
Di Giorgio, A., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]
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Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH Public Access. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 17). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azaspiro[2.5]octane. PubChem. Retrieved from [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 947-959. Retrieved from [Link]
-
Zakharenko, A. L., et al. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. International Journal of Molecular Sciences, 24(6), 5781. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anybody recommend a good source for enzyme inhibition assay protocols? Retrieved from [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition. YouTube. Retrieved from [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3261-3271. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 12). Enzyme Inhibition. Retrieved from [Link]
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Application Notes and Protocols for the Development of 6-Azaspiro[2.5]octane Derivatives as Potential Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
A Roadmap for the Exploration of a Novel Scaffold in Oncology
The relentless pursuit of novel molecular architectures in oncology is paramount for overcoming the challenges of drug resistance and improving therapeutic outcomes. Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and target engagement. The 6-azaspiro[2.5]octane core, in particular, represents an underexplored scaffold with the potential for the development of a new class of antitumor agents.
This document provides a comprehensive guide for a research program aimed at the synthesis, in vitro evaluation, and in vivo assessment of 6-azaspiro[2.5]octane derivatives as potential anticancer therapeutics. It is structured as a roadmap, offering detailed protocols and the scientific rationale behind the proposed experimental workflows.
Part 1: Synthesis of a Diverse Chemical Library
A successful drug discovery campaign begins with the creation of a diverse library of compounds for screening. Here, we propose a flexible synthetic route starting from the commercially available 6-azaspiro[2.5]octane hydrochloride.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for generating a library of 6-azaspiro[2.5]octane derivatives.
Protocol 1: General Procedure for the Synthesis of N-Acyl 6-Azaspiro[2.5]octane Derivatives
-
Free Base Generation:
-
Dissolve 6-azaspiro[2.5]octane hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add an aqueous solution of a weak base, like sodium bicarbonate, and stir vigorously until the evolution of gas ceases.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 6-azaspiro[2.5]octane.
-
-
N-Acylation:
-
Dissolve the 6-azaspiro[2.5]octane free base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Slowly add a solution of the desired acyl chloride or anhydride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl 6-azaspiro[2.5]octane derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Part 2: In Vitro Evaluation of Antitumor Activity
The initial assessment of the synthesized compounds involves a series of in vitro assays to determine their cytotoxic and cytostatic effects on various cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia).
In Vitro Screening Funnel
Caption: A tiered approach for the in vitro screening of 6-azaspiro[2.5]octane derivatives.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-azaspiro[2.5]octane derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are Annexin V-FITC and PI negative.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
-
Protocol 4: Cell Cycle Analysis by PI Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histogram.
-
Part 3: In Vivo Efficacy Studies
Promising lead candidates identified from in vitro screening should be advanced to in vivo studies to evaluate their antitumor efficacy and tolerability in a living organism.
In Vivo Evaluation Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaspiro[2.5]octane
Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and ultimately improve your reaction yields. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.
Introduction to 6-Azaspiro[2.5]octane Synthesis
6-Azaspiro[2.5]octane is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can lead to improved pharmacological properties.[1] Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. This guide will focus on a common synthetic strategy: the intramolecular cyclization of a suitably functionalized cyclopropane derivative, followed by reduction. We will explore the critical parameters at each stage and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-azaspiro[2.5]octane?
A1: The most prevalent methods involve the construction of the piperidine ring onto a pre-existing cyclopropane core. A typical approach begins with 1,1-cyclopropanedimethanol, which is converted to a dihalide or dimesylate. Subsequent reaction with a primary amine (often protected) followed by intramolecular cyclization and a final reduction step furnishes the 6-azaspiro[2.5]octane core. Alternative strategies include cycloaddition reactions and enzymatic methods, which can offer high stereoselectivity.[1]
Q2: I am observing a low yield in my cyclization step. What are the likely causes?
A2: Low yields in the intramolecular cyclization are often due to competing intermolecular side reactions, such as dimerization or polymerization. This is particularly problematic at high concentrations. Running the reaction under high-dilution conditions is a standard technique to favor the desired intramolecular process. The choice of base and solvent also plays a crucial role in promoting cyclization over side reactions.
Q3: What are the best N-protecting groups for this synthesis, and why are they important?
A3: The choice of N-protecting group is critical to prevent side reactions.[2] Common protecting groups for this type of synthesis include benzyl (Bn), tert-butyloxycarbonyl (Boc), and carbobenzyloxy (Cbz).[1][2] A well-chosen protecting group can prevent over-alkylation of the nitrogen atom and other unwanted reactions. The ideal protecting group should be stable to the reaction conditions of its introduction and the subsequent cyclization step, and readily cleavable under conditions that do not affect the spirocyclic core.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, polymeric byproducts, and diastereomers if chiral centers are present. Purification is typically achieved by silica gel column chromatography. If the product is a salt (e.g., hydrochloride), recrystallization can be an effective purification method. Characterization of impurities by techniques like LC-MS and NMR spectroscopy can help in identifying their origin and optimizing the reaction to minimize their formation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of 6-azaspiro[2.5]octane.
Problem 1: Low Yield of the Intermediate Dihalide/Dimesylate
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion to the dihalide/dimesylate. | - Insufficient reagent (e.g., thionyl chloride, mesyl chloride).- Reaction temperature is too low.- Degradation of the starting diol. | - Use a slight excess of the halogenating or mesylating agent.- Ensure the reaction is carried out at the optimal temperature as determined by literature or preliminary experiments.- Add the reagent slowly at a low temperature to control exothermicity and prevent degradation. |
| Formation of side products. | - Overheating, leading to decomposition.- Presence of water, which can quench the reagents. | - Maintain strict temperature control throughout the reaction.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Inefficient Intramolecular Cyclization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the cyclized product, with significant starting material remaining. | - Ineffective base for deprotonation.- Poor leaving group.- Steric hindrance. | - Screen different bases (e.g., potassium carbonate, sodium hydride, triethylamine) to find the optimal one for your substrate.[2]- Ensure you have a good leaving group (e.g., tosylate, mesylate, iodide).- Consider a less sterically hindered protecting group on the nitrogen if applicable. |
| Predominance of polymeric byproducts. | - High reaction concentration favoring intermolecular reactions. | - Employ high-dilution conditions by adding the substrate slowly to a large volume of solvent. |
Problem 3: Challenges in the Final Reduction Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the amide/lactam. | - Insufficiently powerful reducing agent.- Deactivation of the reducing agent. | - Use a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF, diethyl ether).- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent quenching of the LAH. |
| Formation of over-reduction or rearrangement products. | - Reaction temperature is too high.- Prolonged reaction time. | - Perform the reduction at a low temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocols
Illustrative Synthetic Scheme
Caption: General synthetic workflow for 6-azaspiro[2.5]octane.
Detailed Protocol for N-Protected 6-Azaspiro[2.5]octan-5-one Synthesis (Steps 1-3)
-
Dimesylation of 1,1-Cyclopropanedimethanol:
-
Dissolve 1,1-cyclopropanedimethanol in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (2.2 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylate.
-
-
N-Alkylation with a Protected Amine:
-
Dissolve the crude dimesylate in acetonitrile.
-
Add potassium carbonate (3.0 equivalents) and the protected amine (e.g., benzylamine, 1.1 equivalents).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to yield the N-alkylated intermediate.
-
-
Intramolecular Cyclization:
-
Prepare a suspension of sodium hydride (1.5 equivalents) in a large volume of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere (high-dilution setup).
-
Dissolve the N-alkylated intermediate in a smaller volume of anhydrous THF.
-
Add the solution of the intermediate dropwise to the sodium hydride suspension over several hours using a syringe pump.
-
After the addition is complete, stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the N-protected 6-azaspiro[2.5]octan-5-one.
-
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
-
Kennemur, J. L., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. (URL: [Link])
Sources
Technical Support Center: Synthesis of Spirocyclic Frameworks
Welcome to the technical support center dedicated to the intricate art and science of spirocyclic framework synthesis. Spirocycles, with their unique three-dimensional architecture, offer a distinct advantage in medicinal chemistry and materials science by providing access to novel chemical space and improving physicochemical properties.[1] However, their construction presents formidable challenges, primarily centered around the creation of the sterically demanding quaternary spiro-carbon and the precise control of stereochemistry.[2][3]
This guide is structured to serve as a practical resource for researchers at the bench. It moves beyond simple protocols to explain the underlying principles and causal relationships that govern success in these complex syntheses. We will address common experimental failures, answer frequently asked questions, and provide validated protocols to empower your research.
Part 1: Troubleshooting Guide for Spirocyclization Reactions
This section addresses the most common issues encountered during the synthesis of spirocyclic frameworks. Each problem is analyzed from a mechanistic perspective to provide robust and rational solutions.
Scenario 1: Low or No Yield of the Desired Spirocyclic Product
This is the most frequent challenge, often stemming from a combination of kinetic and thermodynamic factors.
Potential Causes & Scientific Rationale
-
Steric Hindrance: The formation of a quaternary spirocenter is an entropically and sterically demanding process. The transition state leading to the spirocycle can be highly congested, raising the activation energy barrier.[4]
-
Decomposition of Intermediates: Many spirocyclization strategies rely on reactive intermediates (e.g., dipoles, radicals, organometallics) that can decompose under the reaction conditions, especially at elevated temperatures.[4]
-
Unfavorable Reaction Kinetics: The desired intramolecular spirocyclization may be kinetically slower than competing intermolecular side reactions, particularly at high concentrations.
-
Catalyst Inactivity or Poisoning: In metal-catalyzed reactions, the catalyst can be poisoned by impurities in the starting materials or solvent. The chosen ligand may also be inappropriate for facilitating the key bond-forming step.[5]
-
Ring Strain: The target spirocycle itself may possess significant ring strain (e.g., in small[2][2] or[2][6] systems), making its formation thermodynamically unfavorable.
Recommended Solutions & Strategies
-
Reaction Condition Optimization:
-
Temperature & Pressure: For reactions sluggish at room temperature due to steric hindrance, consider elevated temperatures. Microwave irradiation can be particularly effective for accelerating cycloaddition reactions by efficiently overcoming activation barriers.[4] However, for thermally sensitive intermediates, pre-forming the reactive species at a low temperature before heating may be necessary to maximize its concentration before decomposition pathways can compete.[4]
-
Concentration: To favor the desired intramolecular cyclization over intermolecular side reactions, conduct the reaction under high-dilution conditions. This can be achieved by slowly adding one of the reactants via syringe pump over an extended period.
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. For polar transition states, a polar solvent is generally preferred. In some cases, solvent-free conditions, such as ball milling, can promote reactions that are difficult in solution.[2]
-
-
Re-evaluation of Synthetic Strategy:
-
If a particular strategy consistently fails, a different approach may be necessary. Key strategies include:
-
Intramolecular Cycloadditions: [4+2], [3+2], and [2+2] cycloadditions are powerful tools for building spirocyclic systems.[2]
-
Dearomatization Reactions: These reactions convert flat aromatic precursors into three-dimensional spirocycles and are among the most effective methods for this purpose.[2][7]
-
Ring-Closing Metathesis (RCM): Olefin metathesis is a robust method for forming a wide variety of carbo- and heterocyclic spirocycles.[3]
-
Palladium-Catalyzed Processes: Methods involving intramolecular carbopalladation followed by C-H bond activation can be highly effective for constructing complex spiro-indoles and related structures.
-
-
Troubleshooting Workflow for Low-Yield Reactions
Caption: Decision framework for selecting a spirocyclization strategy.
Q3: What are the primary advantages of incorporating spirocyclic frameworks into drug candidates?
A: Spirocycles are increasingly popular in drug discovery for several key reasons: [8]* Increased Three-Dimensionality: They possess a high fraction of sp³-hybridized carbons (Fsp³), moving away from the "flatland" of traditional aromatic drugs. This complex 3D shape can lead to more specific and potent interactions with protein binding sites. [1]* Improved Physicochemical Properties: Compared to their flat aromatic counterparts, spirocycles can improve properties like aqueous solubility and metabolic stability, which are critical for a successful drug. * Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. [4]This rigidity also presents substituents in well-defined vectors, aiding in structure-activity relationship (SAR) studies. * Novelty and Intellectual Property: Spirocyclic scaffolds represent an under-explored area of chemical space, offering opportunities to create novel drug candidates and secure new intellectual property.
Part 3: Key Experimental Protocols
These protocols are generalized representations of common procedures and should be adapted based on the specific substrate and literature precedents.
Protocol 1: Microwave-Assisted [3+2] Cycloaddition for Heterocyclic Spirocycles
This protocol is adapted from methodologies used for synthesizing heterocyclic spirocycles, where thermal conditions are required to overcome steric crowding. [4] Objective: To synthesize a spiro-isoxazoline from a tri-substituted alkene and a nitrile oxide precursor.
Step-by-Step Methodology:
-
Preparation of the Nitrile Oxide (In Situ or Pre-formed):
-
Rationale: Nitrile oxides can be unstable at high temperatures. Pre-forming the dipole at a low temperature ensures its availability for the subsequent high-temperature cycloaddition. [4] * In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hydroxamoyl chloride precursor (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the nitrile oxide dipole.
-
-
Cycloaddition Reaction:
-
In a separate microwave-safe vial, dissolve the alkene starting material (1.2 equiv) in a minimal amount of DCM.
-
Add the pre-formed nitrile oxide solution from Step 1 to the microwave vial portion-wise over 90 minutes using a syringe.
-
Rationale: Portion-wise addition maintains a low concentration of the dipole, minimizing dimerization and other side reactions. [4] * Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C and hold for 60 minutes. Monitor the pressure to ensure it remains within safe limits.
-
-
Workup and Purification:
-
After the reaction is complete (as determined by TLC or LCMS), cool the vial to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired spirocyclic product.
-
-
Characterization:
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography.
-
Part 4: References
-
Clayden, J., & West, L. M. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Fawcett, A., & Taylor, R. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2021). Design and Synthesis of Spirocycles. Request PDF. [Link]
-
Vitaku, E., & Njardarson, J. T. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Baran, P. S. (2017). Hetero-spirocycles (strategies & tactics). Baran Lab, Scripps Research. [Link]
-
Franzoni, I., et al. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]
-
Singh, M. S., & Singh, A. K. (2016). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]
-
Brion, A., et al. (2021). Stereoselective strategies to access spirotetronate natural products. ResearchGate. [Link]
-
Gagnon, D., et al. (2021). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]
-
Cramer, N., et al. (2023). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. [Link]
-
Dömling, A. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
-
ResearchGate. (2021). Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles. ResearchGate. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Lykhosherstov, I. V., & Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]
-
Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Welcome to the technical support center for the purification of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this spirocyclic compound. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Overview of Purification Challenges
The purification of this compound, often synthesized via a Corey-Chaykovsky reaction, presents a unique set of challenges.[1] These can range from the removal of unreacted starting materials and reaction byproducts to the potential for diastereomer separation. A foundational understanding of the reaction mechanism is crucial for anticipating and addressing these purification hurdles.
The synthesis typically involves the reaction of trimethylsulfoxonium iodide with a base to form the sulfur ylide, which then reacts with an α,β-unsaturated ester, Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, to form the desired spirocyclic cyclopropane ring.[1] Potential impurities can therefore include unreacted starting materials, the sulfur ylide precursor, and byproducts from the ylide formation or subsequent workup steps.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Scenario 1: Crude product contains a significant amount of polar impurities.
-
Question: After aqueous workup, my crude ¹H NMR spectrum shows multiple signals in the aromatic and aliphatic regions that are inconsistent with the desired product. What are these impurities and how can I remove them?
-
Expert Analysis & Solution: Highly polar impurities in this synthesis often include unreacted trimethylsulfoxonium iodide and salts formed during the reaction and workup (e.g., potassium tert-butoxide, ammonium chloride). Additionally, the workup with potassium permanganate (KMnO₄) and sodium bicarbonate (NaHCO₃), as described in some synthetic protocols, is designed to oxidize and remove certain byproducts.[1] If this step is inefficient, you may have polar, oxidized side products.
Recommended Protocol: Enhanced Aqueous Workup
-
Initial Quench: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any remaining base and decompose the unreacted sulfur ylide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product.
-
Wash Steps:
-
Wash the combined organic layers with water to remove the bulk of the inorganic salts.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Finally, wash with brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality: The series of aqueous washes is critical for removing water-soluble impurities that can interfere with subsequent purification steps like column chromatography. The brine wash is particularly important for breaking up emulsions and ensuring a clean separation of the organic and aqueous phases.
-
Scenario 2: Difficulty in separating the product from non-polar impurities by column chromatography.
-
Question: I am performing silica gel column chromatography with a hexane:ethyl acetate gradient, but I am observing co-elution of my product with an impurity that has a very similar Rf value. How can I improve the separation?
-
Expert Analysis & Solution: Co-elution of compounds with similar polarities is a common challenge in chromatography. The primary non-polar impurities could be unreacted Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate or byproducts from the Corey-Chaykovsky reaction. The separation of diastereomers, if formed, can also be challenging due to their subtle differences in polarity.
Recommended Protocol: Optimized Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh) for flash chromatography.
-
Mobile Phase Optimization:
-
Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a hexane:ethyl acetate mixture. A common mobile phase for similar compounds is a gradient from 5:1 to 4:1 hexanes:EtOAc.[1]
-
Improving Separation: If co-elution occurs, try a less polar solvent system to increase the retention time and potentially improve separation. Alternatively, introduce a third solvent with a different polarity, such as dichloromethane (DCM) or diethyl ether, to alter the selectivity of the separation.
-
-
Column Parameters:
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
Loading: Load the crude product onto the column using a minimal amount of the initial, low-polarity eluent. Dry loading the sample onto a small amount of silica gel can also improve resolution.
-
Elution: Employ a shallow gradient of the eluting solvent. A slow, gradual increase in polarity is more effective for separating closely related compounds than a steep gradient.
-
Data Presentation: Solvent System Screening
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Observed Rf of Impurity | Resolution |
| 3:1 | 0.5 | 0.55 | Poor |
| 5:1 | 0.3 | 0.38 | Moderate |
| 7:1 | 0.2 | 0.25 | Good |
Scenario 3: The purified product is an oil and does not crystallize.
-
Question: I have purified my product by column chromatography and obtained a clear oil, but I cannot get it to crystallize. How can I induce crystallization to obtain a solid product?
-
Expert Analysis & Solution: The inability of a compound to crystallize can be due to the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice. It is also possible that the compound is inherently an oil at room temperature.
Recommended Protocol: Recrystallization Techniques
-
Ensure Purity: First, confirm the purity of the oil by high-resolution analytical techniques such as HPLC or high-field NMR. If impurities are present, a second chromatographic purification may be necessary.
-
Solvent Screening for Recrystallization:
-
Place a small amount of the oil in several different test tubes.
-
Add a few drops of a single solvent to each tube and gently heat to dissolve the oil. Good single solvents to try for esters include ethanol, isopropanol, or ethyl acetate.
-
If the oil dissolves readily at room temperature, the solvent is too good. If it does not dissolve even with heating, the solvent is too poor.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Solvent/Anti-Solvent Method:
-
Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal formation.
-
Visualization:
Caption: A flowchart for the recrystallization process.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the expected ¹H NMR spectrum for pure this compound?
-
A1: Based on the structure, you should expect to see signals corresponding to the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a quartet and a triplet for the ethyl ester group (~4.1 ppm and ~1.2 ppm, respectively), and a series of multiplets for the piperidine and cyclopropane ring protons in the aliphatic region.[1]
-
-
Q2: Can I use reverse-phase HPLC for the purification of this compound?
-
A2: Yes, reverse-phase HPLC is a viable option for the purification of this compound, especially for obtaining high purity material on a smaller scale. A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Q3: My final product has a slight yellow tint. Is this normal?
-
A3: A slight yellow color in the purified product could indicate the presence of minor, colored impurities. If the purity is confirmed to be high by NMR and HPLC, the color may not be detrimental to your downstream applications. However, if a colorless product is required, you can try passing a solution of the compound through a small plug of silica gel or treating it with activated charcoal followed by filtration.
-
-
Q4: How can I confirm the formation of the spirocyclic ring?
-
A4: The formation of the cyclopropane ring can be confirmed by ¹H and ¹³C NMR spectroscopy. You would expect to see characteristic upfield shifts for the cyclopropyl protons and carbons. Additionally, mass spectrometry should show the correct molecular ion peak for the desired product.[1]
-
-
Q5: Are there any specific safety precautions I should take during the purification?
-
A5: Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The solvents used for chromatography (hexanes, ethyl acetate, etc.) are flammable and should be handled in a well-ventilated fume hood.
-
IV. References
-
Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved January 23, 2026, from
Sources
avoiding side product formation in spirocyclization reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and are increasingly important scaffolds in medicinal chemistry.[1][2][3] However, their synthesis is often plagued by the formation of undesired side products.
This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles to help you optimize your reactions, minimize side product formation, and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in spirocyclization reactions?
A1: Side product formation is a frequent challenge in spirocyclization. The most common undesired products can be broadly categorized as:
-
Rearrangement Products: Spirocyclic intermediates, particularly those involving carbocations or strained rings, can undergo rearrangements to form more stable fused or bridged ring systems. A common issue is the rearrangement of a spirocyclic cyclohexadienone to a more stable phenol, which can hinder subsequent synthetic steps.[4][5]
-
Non-Spirocyclic Products: Incomplete cyclization or alternative reaction pathways can lead to linear or simple cyclic (non-spiro) products. This can occur if the cyclization precursor reacts intermolecularly or undergoes elimination before the intramolecular ring closure.
-
Regioisomers: When the substrate has multiple potential sites for cyclization, a mixture of regioisomeric spirocycles can be formed. Controlling regioselectivity is crucial for obtaining the desired product.[6][7][8][9][10]
-
Stereoisomers: The formation of diastereomers or enantiomers other than the desired one is a common issue, particularly in asymmetric spirocyclization. The choice of catalyst, ligand, and reaction conditions plays a critical role in stereocontrol.[1]
-
Dimerization/Polymerization Products: Under certain conditions, especially at high concentrations, the starting materials or reactive intermediates can react with each other to form dimers or polymers instead of undergoing the desired intramolecular spirocyclization.
Understanding the likely side products for your specific reaction is the first step in effective troubleshooting.
Troubleshooting Guides
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Problem 1: My reaction yields a significant amount of a rearranged aromatic compound instead of the desired spirocycle.
Scenario: You are performing a dearomatizing spirocyclization and observe the formation of a phenol or other aromatic byproduct at the expense of your spirocyclic product.
This issue often arises from the high thermodynamic driving force to regain aromaticity. The spirocyclic intermediate, especially if it contains a cyclohexadienone moiety, can be prone to rearrangement.[4][5] This process is often catalyzed by acid or heat. The key is to control the reaction conditions to favor the kinetic spirocyclization product over the thermodynamic rearrangement product.
-
Temperature Optimization: Temperature can significantly influence the diastereoselectivity and the propensity for rearrangement.[11]
-
Action: Systematically lower the reaction temperature. Run the reaction at room temperature, 0 °C, and even as low as -78 °C. While lower temperatures may decrease the reaction rate, they often suppress rearrangement pathways which typically have higher activation energies.[12]
-
Example: In a study on the spirocyclization of 1-methoxybrassinin, lower temperatures favored the formation of the kinetic trans-diastereoisomer, while higher temperatures led to the cis-diastereoisomer.[11]
-
-
Solvent Screening: The solvent plays a crucial role in stabilizing intermediates and transition states.[13][14][15]
-
Action: Screen a range of solvents with varying polarities. Polar aprotic solvents (e.g., THF, DCM, Acetone) may stabilize charged intermediates differently than non-polar solvents (e.g., Toluene, Hexane). In some cases, highly polar or protic solvents can promote rearrangement by stabilizing ionic intermediates that lead to aromatization.
-
Causality: A less polar solvent may disfavor the formation of charged intermediates that are precursors to rearrangement, thereby favoring the desired neutral cyclization pathway.[16]
-
| Solvent Parameter | Effect on Rearrangement | Recommended Solvents to Try |
| High Polarity (Protic) | Often promotes rearrangement by stabilizing ionic intermediates. | Methanol, Ethanol |
| High Polarity (Aprotic) | Variable effect, can stabilize charged intermediates. | Acetonitrile, DMSO |
| Medium Polarity | Often a good starting point for optimization. | THF, Dichloromethane (DCM) |
| Low Polarity | May suppress rearrangement by disfavoring charged intermediates. | Toluene, Hexane |
-
Catalyst and Reagent Modification: The choice of catalyst or reagent is paramount.
-
Action: If using a strong Lewis acid or a highly reactive oxidant, consider switching to a milder alternative. For instance, in hypervalent iodine-mediated dearomatizing spirocyclizations, the choice of iodine(III) reagent can be critical.[4][5] For metal-catalyzed reactions, the ligand can influence selectivity.[17][18]
-
Example: In Pd-catalyzed spirocyclizations, the mechanism often involves oxidative addition, carbopalladation, and C-H activation. A bulkier ligand on the palladium center might sterically disfavor the conformation required for rearrangement.
-
-
pH Control: If applicable, ensure the reaction medium is not inadvertently acidic.
-
Action: Add a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to scavenge any protons generated in situ. If the reaction can be performed under basic conditions, this may suppress acid-catalyzed rearrangement.
-
Problem 2: My reaction is not regioselective, leading to a mixture of spirocyclic isomers.
Scenario: You are attempting a spirocyclization on a substrate with multiple potential nucleophilic or electrophilic sites, resulting in a difficult-to-separate mixture of products.
Poor regioselectivity arises when the energy barriers for cyclization at different positions are very similar. This can be influenced by electronic effects (the inherent reactivity of different sites) and steric effects (the accessibility of those sites).[8] The key to controlling regioselectivity is to amplify the subtle differences between the competing pathways.
-
Substrate Modification (Protecting Groups):
-
Action: Introduce a sterically bulky protecting group near one of the reactive sites to disfavor cyclization at that position. The Thorpe-Ingold effect can also be exploited by introducing gem-disubstitution to favor cyclization at a specific carbon.
-
Causality: The increased steric hindrance raises the activation energy for the undesired cyclization pathway, making the desired pathway more favorable.
-
-
Catalyst/Ligand Selection:
-
Action: For metal-catalyzed reactions, screen a panel of ligands with different steric and electronic properties. A bulkier ligand can often enhance regioselectivity by interacting preferentially with the less hindered site on the substrate.
-
Example: In a nickel-catalyzed enantioselective lactone α-spirocyclization, investigating different ligands was key to optimizing the reaction for various substrates.[17]
-
-
Directed Cyclization:
-
Action: If possible, incorporate a directing group into your substrate that can coordinate to the catalyst and position it for cyclization at a specific site. This is a powerful strategy for achieving high levels of regioselectivity.
-
-
Reaction Parameter Optimization:
-
Action: Systematically vary the temperature and solvent. Lowering the temperature can sometimes amplify small differences in activation energies between competing pathways, leading to improved selectivity.
-
Causality: According to the Eyring equation, the ratio of rate constants is exponentially dependent on the difference in activation energies and inversely dependent on temperature. Therefore, at lower temperatures, a small difference in activation energy can lead to a larger difference in reaction rates and thus higher selectivity.
-
| Parameter | Action | Expected Outcome |
| Temperature | Decrease temperature (e.g., from 25 °C to -40 °C) | Increased selectivity for the pathway with the lower activation energy. |
| Catalyst | Use a bulkier ligand or a catalyst that can coordinate with a directing group. | Steric or electronic bias towards one cyclization site. |
| Substrate | Install a bulky protecting group near the undesired reaction site. | Steric hindrance prevents reaction at the undesired position. |
General Laboratory Best Practices
Even with an optimized procedure, poor outcomes can result from suboptimal laboratory practices. Always consider the following:[19]
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can inhibit catalysts or lead to side reactions.[19]
-
Inert Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Use appropriate analytical techniques (TLC, LC-MS, GC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of any side products as they appear.[20]
By systematically addressing these common issues and adhering to best practices, you can significantly improve the success rate of your spirocyclization reactions.
References
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2024). ResearchGate. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science (RSC Publishing). [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. [Link]
-
Solvent effect over reaction selectivity affording the multicomponent... (n.d.). ResearchGate. [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). NIH. [Link]
-
Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3) - PubMed. (2019). PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC - PubMed Central - NIH. [Link]
-
New Insights on Solvent-Induced Changes in Refractivity and Specific Rotation of Poly(propylene oxide) Systems Extracted from Channeled Spectra. (n.d.). MDPI. [Link]
-
The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). (n.d.). ResearchGate. [Link]
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. (n.d.). pubs.acs.org. [Link]
-
Temperature shift as a process optimization step for the production of pro-urokinase by a recombinant Chinese hamster ovary cell line in high-density perfusion culture. (n.d.). PubMed. [Link]
-
Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. (n.d.). NIH. [Link]
-
Representative examples of spirocycles. (n.d.). ResearchGate. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023). PMC - NIH. [Link]
-
Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. (n.d.). PubMed. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2024). ResearchGate. [Link]
-
Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. (2014). semanticscholar.org. [Link]
-
Examples of spirocyclic compounds reported along with their olfactory properties. (n.d.). researchgate.net. [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2024). ResearchGate. [Link]
-
Proposed reaction mechanism for formation of the spiro compounds 3 and 5. (n.d.). researchgate.net. [Link]
-
Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate. [Link]
-
How to Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals / Organic Letters, 2014 [sci-hub.jp]
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- 15. researchgate.net [researchgate.net]
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- 18. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting [chem.rochester.edu]
- 20. How To [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Spiro-oxindole Formation
Welcome to the technical support center for the synthesis of spiro-oxindoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of spiro-oxindole formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve high yields and stereoselectivity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during spiro-oxindole synthesis in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Low to No Product Yield
Question: My reaction is showing very low or no conversion to the desired spiro-oxindole product. What are the likely causes and how can I fix this?
Answer:
Low to no product yield is a frequent challenge that can often be traced back to several key factors: catalyst activity, solvent choice, and reaction temperature.
-
Catalyst Inactivity or Inappropriateness: The catalyst is the heart of many spiro-oxindole syntheses, facilitating crucial bond formations.[1]
-
Causality: The chosen catalyst may not be suitable for the specific transformation. For instance, Lewis acids like Zn(OTf)₂ are effective in certain Michael/cyclization reactions, while organocatalysts or metal nanoparticles like nano-NiO might be required for others. Catalyst deactivation by impurities in the starting materials or solvent can also halt the reaction.
-
Solution:
-
Catalyst Screening: If you suspect catalyst incompatibility, a screening of different catalyst types is recommended. This could include various Lewis acids, Brønsted acids, organocatalysts (like proline and its derivatives), or transition metal catalysts (e.g., palladium, silver, nickel).[1]
-
Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as trace amounts of water or other nucleophiles can quench the catalyst.
-
Catalyst Loading: The amount of catalyst is critical. Too little may result in slow or incomplete conversion, while too much can sometimes lead to side reactions. An optimization screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is advisable.
-
-
-
Inappropriate Solvent: The solvent plays a critical role in dissolving reactants, stabilizing intermediates, and influencing reaction pathways.[2]
-
Causality: Poor solubility of one or more reactants is a common reason for failed reactions.[2] For instance, in [3+2] cycloaddition reactions involving isatin and secondary amino acids, nonpolar solvents are often unsuitable due to the poor solubility of the amino acid.[2] The polarity of the solvent can also dramatically affect the reaction rate and selectivity.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. For many spiro-oxindole syntheses, polar aprotic solvents like DCM, THF, or acetonitrile, and polar protic solvents like ethanol are good starting points.[2] In some cases, greener solvents like water or PEG have been used successfully.
-
Solubility Test: Before setting up the reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.
-
-
-
Sub-optimal Temperature: Temperature affects reaction kinetics, and an inappropriate temperature can lead to a sluggish reaction or decomposition of reactants or products.
-
Causality: Many reactions have a specific activation energy barrier that must be overcome. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to undesired side reactions or decomposition.
-
Solution:
-
Temperature Screening: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it (e.g., to 40 °C, 60 °C, reflux). Some reactions may even require sub-ambient temperatures (e.g., 0 °C or -20 °C) to control selectivity.[3]
-
-
Poor Diastereoselectivity or Enantioselectivity
Question: I am obtaining my spiro-oxindole product, but as a mixture of diastereomers or with low enantiomeric excess. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a nuanced aspect of spiro-oxindole synthesis, heavily influenced by the catalyst, solvent, and temperature.
-
Chiral Catalyst and Ligand Choice: For enantioselective reactions, the choice of a chiral catalyst or ligand is paramount.
-
Causality: A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The structure of the ligand coordinated to a metal catalyst can create steric hindrance that directs the approach of the reactants.
-
Solution:
-
Screen Chiral Catalysts/Ligands: Explore different families of chiral catalysts, such as those based on cinchona alkaloids, BINOL derivatives, or chiral phosphoric acids. For metal-catalyzed reactions, screen a variety of chiral ligands.
-
In-situ Generation: Some highly effective catalysts are generated in-situ, for example, by reacting a metal precursor with a chiral ligand.
-
-
-
Solvent Effects on Stereoselectivity: The solvent can influence the transition state geometry, thereby affecting stereoselectivity.
-
Causality: Solvents can stabilize or destabilize transition states leading to different stereoisomers. Hydrogen bonding or other non-covalent interactions between the solvent and reaction intermediates can play a significant role.
-
Solution: A solvent screen is highly recommended. A systematic variation from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, THF) to polar protic (e.g., ethanol) solvents can reveal the optimal medium for high stereoselectivity.
-
-
Temperature's Role in Selectivity: Lowering the reaction temperature often enhances stereoselectivity.
-
Causality: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which typically leads to the major stereoisomer. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of other stereoisomers, leading to a mixture of products.
-
Solution: If you are observing poor stereoselectivity, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Formation of Side Products
Question: My reaction is yielding significant amounts of side products alongside the desired spiro-oxindole. How can I minimize their formation?
Answer:
The formation of side products can often be suppressed by fine-tuning the reaction conditions to favor the desired reaction pathway.
-
Reaction Concentration: The concentration of reactants can influence the relative rates of competing reactions.
-
Causality: Bimolecular side reactions can sometimes be minimized by running the reaction at a lower concentration. Conversely, if the desired reaction is intramolecular, higher dilution might disfavor it.
-
Solution: Experiment with different concentrations of your starting materials.
-
-
Order of Addition of Reagents: The sequence in which reagents are added can be crucial.
-
Causality: Adding a highly reactive reagent slowly can help to maintain its low concentration in the reaction mixture, thereby preventing side reactions.
-
Solution: Consider the slow addition of one of the reactants using a syringe pump.
-
-
Choice of Base: In reactions requiring a base, the nature and strength of the base can significantly impact the product distribution.
-
Causality: A strong, non-nucleophilic base might be required to deprotonate a substrate without adding to it. An organic base might be preferable to an inorganic one to avoid solubility issues. A systematic evaluation of bases, including both organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, Na₂CO₃) options, can be beneficial.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing a new spiro-oxindole synthesis?
A1: A good starting point is to perform a thorough literature search for similar transformations. Identify the most commonly used catalysts, solvents, and temperature ranges for the specific type of reaction you are attempting. Then, set up a small-scale screening experiment to test a few promising conditions. A typical initial screen might involve 2-3 different catalysts, 2-3 different solvents, and running the reaction at room temperature and a slightly elevated temperature.
Q2: How do I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most spiro-oxindole syntheses.[2] It allows you to quickly visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by HPLC or ¹H NMR.
Q3: My product is difficult to purify. Any suggestions?
A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials. If you are facing difficulties with purification, consider re-optimizing the reaction to improve its cleanliness. Sometimes, changing the solvent can lead to the precipitation of the desired product, simplifying its isolation. Column chromatography is a standard purification technique, and a careful selection of the eluent system is key to achieving good separation.
Q4: Are there any "green" or more environmentally friendly conditions for spiro-oxindole synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include the use of water as a solvent, employing reusable catalysts such as magnetic nanoparticles, or conducting reactions under solvent-free conditions.[5] Microwave-assisted synthesis can also be a greener alternative as it often leads to shorter reaction times and reduced energy consumption.[6]
Section 3: Experimental Protocols & Data Presentation
General Protocol for Catalyst and Solvent Screening
This protocol provides a systematic approach to screen for optimal reaction conditions.
-
Preparation: In an array of small reaction vials, add the isatin derivative and the other coupling partner.
-
Catalyst Addition: To each vial, add a different catalyst from a stock solution. Ensure to include a control reaction without any catalyst.
-
Solvent Addition: Add the chosen solvent to each vial.
-
Reaction: Stir the vials at the desired temperature.
-
Monitoring: Monitor the reactions by TLC at regular intervals.
-
Analysis: Once the reactions are complete, analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and yield of the desired product.
Data Presentation: Example of a Solvent Screening Table
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Dichloromethane | 0 to 50 | 26 | 99 | >20:1 |
| 2 | Toluene | 50 | 24 | 95 | 15:1 |
| 3 | Ethanol | Reflux | 5 | 85 | 10:1 |
| 4 | Water | 90 | 12 | 88 | 5:1 |
| 5 | Acetonitrile | Reflux | 18 | 75 | 12:1 |
| 6 | THF | Reflux | 24 | 60 | 8:1 |
This table is a hypothetical representation based on typical optimization results found in the literature.[2][3]
Section 4: Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Spiro-oxindole Synthesis Pathway
Caption: A generalized pathway for the synthesis of spiro-oxindoles.
References
-
Optimization of reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances, 11(11), 6131-6161. [Link]
-
Optimization of the reaction conditions for the synthesis of spirooxindole a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega, 5(42), 27473-27484. [Link]
-
Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The effect of temperature on the yield of the model reaction spirooxindoles. Reaction conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. (2023). The Journal of Organic Chemistry, 88(23), 16485-16496. [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances, 11(11), 6131-6161. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers, 8(3), 556-611. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2021). Molecules, 26(23), 7298. [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). Molecules, 28(20), 7028. [Link]
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2020). Molecules, 25(18), 4248. [Link]
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Spirocycle Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The synthesis of spirocycles, with their inherent three-dimensionality, presents unique stereochemical challenges.[1][2][3] This guide is designed to provide in-depth, field-proven insights to troubleshoot and control diastereoselectivity in your spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[4] The observed lack of selectivity indicates that the transition states leading to the two diastereomers are energetically very similar. To address this, a systematic evaluation of the following factors is crucial:
-
Reaction Temperature: Temperature can have a significant impact on diastereoselectivity.[5][6] Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between diastereomeric transition states. Conversely, in some cases, higher temperatures might be necessary to overcome kinetic barriers and favor a thermodynamically more stable product. It's essential to screen a range of temperatures to identify the optimal conditions for your specific system.[5]
-
Solvent: The solvent can influence the stability of transition states through differential solvation.[7] A change in solvent polarity, viscosity, or coordinating ability can alter the conformational preferences of the substrate and reagents, thereby affecting the facial selectivity of the cyclization. Screening a variety of solvents with different properties (e.g., non-polar, polar aprotic, polar protic) is a valuable strategy.
-
Catalyst/Reagent: The choice of catalyst or reagent is paramount in controlling stereoselectivity. For metal-catalyzed reactions, the ligand's steric and electronic properties play a critical role in defining the chiral environment around the metal center. In organocatalysis, the catalyst's structure directly influences the transition state geometry. Consider screening a library of catalysts or modifying the existing one to enhance steric hindrance or promote specific non-covalent interactions that favor one transition state over the other.
-
Substrate Modifications: Subtle changes to the substrate can have a profound effect on diastereoselectivity.[8] Introducing bulky substituents near the reacting centers can create a steric bias that favors a specific approach of the reacting partners. Additionally, the presence of coordinating functional groups can lead to chelation control, directing the reaction pathway towards a single diastereomer.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Lewis Acid-Catalyzed Spirocyclization
Scenario: You are performing an intramolecular Diels-Alder reaction to form a spirocyclic system, catalyzed by a Lewis acid, but the reaction yields a low diastereomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Vary the Lewis Acid: The nature of the Lewis acid can significantly influence the transition state geometry. Experiment with a range of Lewis acids with varying sizes and Lewis acidities (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃). The coordination of the Lewis acid to the substrate can alter its conformation and electronic properties, thereby influencing the facial selectivity of the cycloaddition.
-
Temperature Screening: As a general principle, lowering the reaction temperature often leads to higher diastereoselectivity. This is because the reaction becomes more sensitive to small differences in the activation energies of the competing diastereomeric transition states. Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the effect on the diastereomeric ratio.
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the transition states.[7] A systematic screen of solvents with varying polarities and coordinating abilities is recommended. For instance, non-coordinating solvents like dichloromethane or toluene may lead to different outcomes compared to coordinating solvents like THF or acetonitrile.
| Solvent | Dielectric Constant (ε) | Typical Effect on Diastereoselectivity |
| Dichloromethane | 9.1 | Often a good starting point for Lewis acid catalysis. |
| Toluene | 2.4 | Non-polar, may favor less polar transition states. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating, can compete with the substrate for the Lewis acid. |
| Acetonitrile | 37.5 | Polar, coordinating, can significantly alter reactivity. |
-
Substrate Modification: If the above strategies do not yield satisfactory results, consider modifying the substrate. Introducing a bulky substituent near the dienophile or diene can create a steric bias, forcing the cycloaddition to proceed through a specific pathway. Alternatively, incorporating a chelating group can help to rigidify the transition state through coordination with the Lewis acid, leading to improved stereocontrol.
Issue 2: Inconsistent Diastereoselectivity in a Base-Mediated Intramolecular Michael Addition
Scenario: You are synthesizing a spiro-oxindole via an intramolecular Michael addition, but the diastereoselectivity is inconsistent between batches.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent diastereoselectivity.
Detailed Steps:
-
Strict Control of Stoichiometry and Addition Rate: In base-mediated reactions, the exact stoichiometry of the base can be critical. Inconsistent results may arise from slight variations in the amount of base used. Ensure accurate measurement and consider using a standardized solution of the base. The rate of addition can also influence the outcome, particularly if aggregation or other concentration-dependent effects are at play. A slow, controlled addition via syringe pump is recommended.
-
Precise Temperature Management: Fluctuations in reaction temperature can lead to variable diastereoselectivity.[5] Use a cryostat or a well-insulated ice/salt bath to maintain a constant temperature throughout the reaction. Even small temperature changes can affect the kinetics and thermodynamics of the cyclization.
-
Reagent Purity and Water Content: The purity of the base and the solvent is crucial. The presence of impurities, especially water, can quench the base or alter its reactivity, leading to inconsistent results. Ensure that all reagents and solvents are of high purity and are appropriately dried before use.
-
Systematic Base Screening: If consistency remains an issue, a systematic screening of different bases is warranted. The choice of base can influence the aggregation state of the enolate and the tightness of the ion pair, which in turn affects the transition state geometry.
| Base | pKa (Conjugate Acid) | Common Counter-ion | Notes |
| LDA | ~36 | Li⁺ | Strong, non-nucleophilic base. |
| LHMDS | ~26 | Li⁺ | Sterically hindered, often provides good selectivity. |
| KHMDS | ~26 | K⁺ | Looser ion pair than LHMDS, can alter selectivity. |
| DBU | ~13.5 | - | Non-nucleophilic amine base, milder conditions. |
-
Additive Effects: The addition of salts, such as lithium chloride or lithium bromide, can modify the aggregation state of lithium enolates and improve diastereoselectivity.[9] These additives can break up larger aggregates into smaller, more reactive species, leading to a more defined transition state.
Analytical Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
A reliable determination of the diastereomeric ratio is the first step in troubleshooting.[10]
Methodology:
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is crucial to analyze the crude mixture to avoid any alteration of the ratio during purification.
-
Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum.
-
Identification of Diastereotopic Protons: Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. These are often protons adjacent to the newly formed stereocenters.
-
Integration: Carefully integrate the signals corresponding to each diastereomer.
-
Calculation of d.r.: The diastereomeric ratio is the ratio of the integration values for the corresponding signals.
Example: If two distinct signals for a specific proton are observed at δ 4.5 and δ 4.2, and their integration values are 1.00 and 0.25 respectively, the d.r. is 4:1.
Protocol 2: Confirmation of Stereochemistry by 2D NMR (NOESY/ROESY)
For unambiguous assignment of the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are invaluable.
Methodology:
-
Sample Preparation: Prepare a concentrated sample of the purified major diastereomer in a suitable deuterated solvent.
-
Acquisition of 2D NOESY or ROESY Spectrum: Acquire a 2D NOESY (for small to medium-sized molecules) or ROESY (for medium to large molecules) spectrum.
-
Analysis of Cross-Peaks: Analyze the cross-peaks in the 2D spectrum. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).
-
Correlation with 3D Models: Correlate the observed NOE contacts with the expected inter-proton distances in the different possible diastereomeric structures. This allows for the definitive assignment of the relative stereochemistry.
References
-
Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 599-645. [Link]
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]
-
Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]
-
Krska, S. W., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
-
López, L. A., et al. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules, 26(11), 3183. [Link]
-
Peh, G. R., & Floreancig, P. E. (2015). Convergent One-Pot Oxidative [n + 1] Approaches to Spiroacetal Synthesis. Organic Letters, 17(15), 3750–3753. [Link]
-
Sperry, J. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. RSC Advances, 10(45), 26908-26929. [Link]
-
Sun, Z., et al. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(19), 8074–8077. [Link]
-
Toma, L., & Rossi, E. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 666-677. [Link]
-
Varghese, R. J., et al. (2022). Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles. ChemistrySelect, 7(10), e202104431. [Link]
-
Wang, Y., et al. (2021). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 143(2), 1086–1095. [Link]
-
Winkler, J. D., et al. (2011). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 133(49), 19746–19749. [Link]
Sources
- 1. Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Entropy-controlled diastereoselectivity in the photocyclization of rigid derivatives of o-allylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Azaspiro[2.5]octane Compounds
Welcome to the technical support center for the synthesis and scale-up of 6-azaspiro[2.5]octane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. 6-Azaspiro[2.5]octane derivatives are increasingly sought after in medicinal chemistry for their ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe scale-up of your synthesis.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. This section addresses specific issues you may encounter during the synthesis of 6-azaspiro[2.5]octane and its derivatives, with a focus on a common multi-step synthetic route.
Scenario 1: Incomplete Initial Substitution Reaction
Problem: Low yield or incomplete consumption of the starting material (e.g., a protected 1-(hydroxymethyl)cyclopropyl derivative) during the initial nucleophilic substitution step.
Underlying Science: The efficiency of this SN2 reaction depends on several factors: the leaving group's ability, the nucleophile's strength and concentration, the solvent's polarity, and the base's effectiveness in neutralizing the generated acid. On a larger scale, mass transfer and temperature control become critical.
Troubleshooting Steps:
-
Re-evaluate Your Reagents:
-
Nucleophile Concentration: Ensure the nucleophilic reagent (e.g., glycine methyl ester hydrochloride) is used in sufficient excess, typically 2- to 6-fold molar excess, to drive the reaction to completion.[3]
-
Base Strength and Solubility: The choice of base is crucial. While common inorganic bases like potassium carbonate are effective, ensure it is finely powdered and well-dispersed for optimal reactivity, especially in solvents where its solubility is limited.[3] Consider using a stronger, more soluble organic base like DBU or DIPEA if the reaction remains sluggish, but be mindful of potential side reactions.
-
Leaving Group: While mesylates are good leaving groups, consider converting the starting alcohol to a tosylate or a halide (iodide or bromide) for enhanced reactivity.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Acetonitrile is a common choice for this type of reaction due to its ability to dissolve both organic substrates and inorganic salts to some extent.[3] If solubility is an issue on scale, consider a solvent system that better solubilizes all components, or explore the use of a phase-transfer catalyst.
-
Temperature Control: While many substitution reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions, such as elimination.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction's progress. If the reaction stalls, consider a second charge of the nucleophile or base.
-
Visualizing the Workflow:
Caption: Decision tree for troubleshooting incomplete substitution reactions.
Scenario 2: Challenges During Amide Reduction with Lithium Aluminum Hydride (LAH)
Problem: Low yield of the desired 6-azaspiro[2.5]octane after reduction of the corresponding lactam or amide intermediate. The crude product may contain unreacted starting material or other impurities.
Underlying Science: Lithium aluminum hydride is a powerful but highly reactive reducing agent. Its efficacy is highly dependent on anhydrous conditions. The workup procedure is also critical to liberate the free amine and remove aluminum salts.[2][4]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions:
-
Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Ensure all glassware is thoroughly dried.[3]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from quenching the LAH.
-
-
Controlled Reagent Addition & Temperature:
-
Exothermic Reaction: The reaction of LAH with amides is highly exothermic. Add the LAH portion-wise to a cooled solution of the amide, or add the amide solution dropwise to a suspension of LAH at 0 °C.
-
Elevated Temperature for Reaction: After the initial addition, the reaction often requires heating (e.g., refluxing in THF) to go to completion.[3]
-
-
Proper Workup Procedure (Fieser Method):
-
A carefully controlled workup is essential to safely quench excess LAH and precipitate aluminum salts for easy filtration. For a reaction with 'x' grams of LAH in diethyl ether or THF, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
This procedure should result in a granular precipitate that can be easily filtered off. The organic layer will contain the desired amine.
-
Potential Byproducts: Incomplete reduction can lead to the formation of carbinolamines, which may be unstable. Over-reduction is generally not an issue with amides, but side reactions can occur if other reducible functional groups are present without protection.
Scenario 3: Purification Difficulties of the Final Amine Product
Problem: The final 6-azaspiro[2.5]octane is difficult to purify by standard column chromatography, or it is obtained as an oil that is difficult to handle.
Underlying Science: Free amines can be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing and poor separation. They are also often oils at room temperature.
Troubleshooting Steps:
-
Salt Formation for Purification and Handling:
-
Convert the crude amine to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a compatible solvent.[5]
-
The hydrochloride salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store.[6]
-
-
Alternative Chromatography Techniques:
-
Basic Alumina: Use basic alumina instead of silica gel for column chromatography to minimize tailing.
-
Ion-Exchange Chromatography: Employ a strong cation exchange (SCX) cartridge. The basic amine will be retained on the column while neutral impurities are washed away. The desired amine can then be eluted by washing with a solution of ammonia in methanol.[7]
-
-
Aqueous Workup to Remove Amine-Soluble Impurities:
-
Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: My starting alcohol for the substitution reaction is not very reactive. What can I do?
A1: If your alcohol is resistant to forming a mesylate or if the mesylate is not reactive enough, you can convert the alcohol to a better leaving group. A common strategy is to convert it to an alkyl bromide or iodide using reagents like PBr₃, or by an Appel reaction (PPh₃, I₂). These halides are generally more reactive in SN2 reactions.
Q2: I am concerned about the safety of using lithium aluminum hydride on a large scale. Are there any alternatives?
A2: Yes, there are safer alternatives to LAH, although they may require different reaction conditions. For the reduction of amides to amines, you could consider:
-
Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent is thermally more stable than LAH and is often used in industrial processes.
-
Borane complexes (e.g., BH₃·THF or BH₃·SMe₂): These are also effective for reducing amides to amines and are generally considered safer to handle than LAH.
It is important to note that a previously used reagent, boron trifluoride diethyl etherate with sodium borohydride, is now largely avoided due to its flammability, explosiveness, and the release of toxic hydrogen fluoride gas upon contact with moisture.[3]
Q3: During the formation of a protected intermediate, I see multiple spots on my TLC plate. What could be the cause?
A3: The formation of multiple products during a protection step can be due to several factors:
-
Incomplete Reaction: The starting material may still be present.
-
Side Reactions: The protecting group may react with other functional groups in your molecule if they are not sufficiently differentiated in reactivity. For example, in a diazaspirocycle synthesis, a protecting group could react at both nitrogen atoms if not carefully controlled.[3]
-
Over-protection or Decomposition: The reaction conditions (e.g., temperature, reaction time) may be too harsh, leading to decomposition of the product or the addition of multiple protecting groups.
Careful monitoring of the reaction and purification of the intermediate before proceeding to the next step is crucial.
Q4: What are the key safety considerations when working with sodium hydride (NaH) on a larger scale?
A4: Sodium hydride is a highly reactive and flammable solid. Key safety precautions include:
-
Dispersion: NaH is often supplied as a dispersion in mineral oil, which needs to be washed away with a dry, non-reactive solvent like hexane before use.
-
Anhydrous Conditions: It reacts violently with water to produce flammable hydrogen gas. All equipment and reagents must be scrupulously dry.[9]
-
Solvent Incompatibility: Avoid using NaH with certain solvents like DMSO and DMF at elevated temperatures, as this can lead to runaway reactions and explosions.[10]
-
Quenching: Excess NaH must be quenched carefully and slowly, typically by the controlled addition of a proton source like isopropanol, followed by methanol, and finally water.
-
Specialized Handling: For kilogram-scale reactions, using NaH in pre-measured dissolvable bags can improve safety and handling.[11][12]
Q5: How can I confirm the formation of the spirocyclic structure?
A5: The formation of the spirocyclic core can be confirmed using several analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The most definitive method. In ¹³C NMR, you will observe a characteristic quaternary carbon signal for the spirocenter. The symmetry of the molecule will also be reflected in the number of signals.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
-
X-ray Crystallography: If you can obtain a suitable crystal of your compound or a derivative, this will provide unambiguous proof of the structure and stereochemistry.
III. Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a 6-azaspiro[2.5]octane derivative. Note: This is a generalized procedure and may require optimization for your specific substrate.
Protocol 1: Synthesis of a Protected 6-Azaspiro[2.5]octan-5-one
Step 1: Mesylation of 1-(Hydroxymethyl)cyclopropanol derivative
-
Dissolve the protected 1-(hydroxymethyl)cyclopropanol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used without further purification.
Step 2: Nucleophilic Substitution and Cyclization
-
Dissolve the crude mesylate (1.0 eq) in acetonitrile.
-
Add glycine methyl ester hydrochloride (2.0 eq) and potassium carbonate (3.0 eq).
-
Heat the mixture to 50-60 °C and stir overnight, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting intermediate can be cyclized by treatment with a base such as sodium methoxide in methanol to form the lactam.
Protocol 2: Reduction of the Lactam to 6-Azaspiro[2.5]octane
-
Under an argon atmosphere, add lithium aluminum hydride (2.0-3.0 eq) to a flask containing anhydrous THF.
-
Cool the LAH suspension to 0 °C.
-
Dissolve the lactam from the previous step (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude 6-azaspiro[2.5]octane derivative.
IV. Data Summary Tables
Table 1: Common Solvents for Key Reaction Steps
| Reaction Step | Primary Solvent(s) | Considerations |
| Mesylation | Dichloromethane (DCM) | Good solubility for starting materials and reagents. |
| Substitution | Acetonitrile, DMF | Polar aprotic solvents that facilitate SN2 reactions.[3] |
| Cyclization (Lactam formation) | Methanol, Ethanol | Protic solvents suitable for base-catalyzed cyclization. |
| LAH Reduction | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, non-protic solvents required for LAH.[3] |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Suggested Action |
| Incomplete Substitution | Poor leaving group, insufficient nucleophile/base | Convert to a better leaving group (e.g., tosylate, halide); increase excess of nucleophile/base. |
| Low Yield in LAH Reduction | Presence of water | Ensure strictly anhydrous conditions and reagents.[2] |
| Difficult Amine Purification | Basicity of the amine | Convert to a salt for recrystallization or use ion-exchange chromatography.[5][7] |
| Runaway Reaction with NaH | Incompatible solvent (e.g., DMF at high temp) | Use a more stable solvent like THF; maintain strict temperature control.[10] |
V. Concluding Remarks
The synthesis of 6-azaspiro[2.5]octane compounds, while presenting some challenges, is a well-trodden path with established solutions to common problems. By understanding the underlying chemistry, anticipating potential issues, and adhering to safe laboratory practices, researchers can confidently scale up the production of these important building blocks. This guide serves as a starting point for troubleshooting and process optimization. Always consult the primary literature and perform a thorough safety assessment before undertaking any new or scaled-up chemical synthesis.
VI. References
-
CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (URL: )
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: [Link])
-
EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents. (URL: )
-
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction - NIH. (URL: [Link])
-
The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride - Journal of the American Chemical Society. (URL: [Link])
-
Large-scale reductive amination and synthesis applications - ResearchGate. (URL: [Link])
-
Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Amine workup : r/Chempros - Reddit. (URL: [Link])
-
Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives - MDPI. (URL: [Link])
-
Lithium aluminium hydride - Wikipedia. (URL: [Link])
-
Complications from dual roles of sodium hydride as a base and as a reducing agent - ScienceDirect. (URL: [Link])
-
3-Amino Oxindole Schiff Base as Synthon for Enantioselective Preparation of Spiro[oxindol-3,2'-pyrrol] from a Michael/Cyclization Reaction Catalyzed by a Bifunctional Cinchona | Request PDF - ResearchGate. (URL: [Link])
-
07.05 Other Reductions by Lithium Aluminum Hydride - YouTube. (URL: [Link])
-
Optimal Process Design of Commercial-Scale Amine-Based CO2 Capture Plants - MDPI. (URL: [Link])
-
Work-up strategies for high- throughput solution synthesis - Sciencemadness.org. (URL: [Link])
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF - ResearchGate. (URL: [Link])
-
The Safe Use of Sodium Hydride On Scale | PDF | Tetrahydrofuran | Chemical Reactor - Scribd. (URL: [Link])
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Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. (URL: [Link])
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CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents. (URL: )
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How do organic chemists prepare sodium hydride for reaction? - Quora. (URL: [Link])
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). (URL: [Link])
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6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem. (URL: [Link])
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stability issues of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support center for 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established principles of chemical reactivity and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent when using an acidic mobile phase for HPLC analysis. What could be the cause?
A1: Inconsistent assay results under acidic HPLC conditions often point to on-column degradation of the analyte. Your molecule contains two key functional groups susceptible to acid-catalyzed hydrolysis: a benzyloxycarbonyl (Cbz or Z) protected amine and an ethyl ester attached to a cyclopropane ring. The acidic mobile phase can facilitate the cleavage of these groups, leading to the formation of degradation products and a decrease in the peak area of the parent compound over time.
Q2: I am observing new, unexpected peaks in my chromatogram after storing my sample in an acidic buffer. What are these impurities likely to be?
A2: The appearance of new peaks upon storage in acidic media suggests chemical degradation. The most probable degradation pathways for your compound are the hydrolysis of the ethyl ester and the cleavage of the Cbz protecting group. Therefore, the new peaks could correspond to:
-
Degradant A: 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (from hydrolysis of the ethyl ester).
-
Degradant B: Ethyl 6-azaspiro[2.5]octane-1-carboxylate (from cleavage of the Cbz group).
-
Degradant C: 6-Azaspiro[2.5]octane-1-carboxylic acid (from hydrolysis of both the ester and the Cbz group).
Q3: Is the spirocyclic core of the molecule stable under acidic conditions?
A3: The 6-azaspiro[2.5]octane core, consisting of a piperidine ring fused to a cyclopropane ring via a spiro junction, is generally stable under moderately acidic conditions. The primary instability of the molecule arises from the functional groups attached to this scaffold. The cyclopropane ring, while possessing inherent ring strain, can influence the reactivity of the adjacent ester group.[1][2][3] Studies on similar structures have shown that cyclopropyl esters can exhibit enhanced stability against hydrolysis compared to their acyclic analogs.[4] However, this does not preclude hydrolysis under sufficiently acidic conditions.
Q4: At what pH range should I expect to see significant degradation?
A4: The rate of acid-catalyzed hydrolysis is dependent on pH, temperature, and the specific acidic species present. While the Cbz group is generally more stable to acid than other carbamate protecting groups like Boc, it can be cleaved by strong acids.[5][6] Significant degradation can be expected at pH values below 4, especially with prolonged exposure or at elevated temperatures. The ethyl ester is also susceptible to hydrolysis under these conditions.[7] To determine the precise stability profile of your compound under your specific experimental conditions, we recommend performing a forced degradation study as outlined in our troubleshooting guides.
Q5: Can I use common acids like trifluoroacetic acid (TFA) or formic acid in my experiments?
A5: The use of acids like TFA and formic acid, which are common in chromatography and other applications, can indeed promote the degradation of your compound. Stronger acids like TFA will accelerate hydrolysis more than weaker acids like formic acid. If your protocol requires an acidic environment, it is crucial to use the mildest acid possible at the lowest effective concentration and to minimize exposure time and temperature. For sensitive applications, consider alternative, less harsh acidic modifiers or explore different analytical techniques altogether.
Troubleshooting Guides
Issue 1: Gradual Decrease in Analyte Peak Area During a Sample Sequence in HPLC
Underlying Cause: This is a classic sign of on-column degradation, where the acidic mobile phase is causing the hydrolysis of your compound during its residence time on the HPLC column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing analyte peak area.
Step-by-Step Mitigation:
-
Confirm the Problem: Re-inject a freshly prepared standard at the beginning and end of a sequence to quantify the extent of degradation.
-
Modify Mobile Phase:
-
Increase pH: If your separation allows, increase the pH of the aqueous mobile phase. Even a small increase can significantly reduce the rate of hydrolysis.
-
Change Acid Modifier: If using a strong acid like TFA, consider switching to a weaker acid such as formic acid.
-
-
Optimize HPLC Method:
-
Lower Temperature: Reduce the column oven temperature. Hydrolysis reactions are temperature-dependent.
-
Shorten Run Time: Use a faster gradient or a shorter column to minimize the time the analyte is exposed to the acidic mobile phase.
-
-
Sample Preparation:
-
Use a Diluent Closer to the Mobile Phase pH: Avoid dissolving your sample in a highly acidic or basic solution if your mobile phase is near neutral.
-
Issue 2: Identification of Unknown Peaks in a Stability Study
Underlying Cause: The presence of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the stability profile of your compound.
Proposed Degradation Pathway:
Caption: Proposed acid-catalyzed degradation pathways.
Protocol for Degradant Identification:
-
Forced Degradation Study: Perform a controlled degradation experiment to generate sufficient quantities of the impurities for characterization. A detailed protocol is provided in the next section.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and the new peaks. This will allow you to propose elemental compositions for the degradants.[8][9][10][11][12]
-
Fragmentation Analysis: Analyze the MS/MS fragmentation patterns of the parent and the degradants. The loss of an ethyl group (45 Da) would suggest ester hydrolysis, while the loss of the Cbz group (135 Da) would indicate carbamate cleavage.
-
Comparative Chromatography: If available, synthesize or procure standards of the suspected degradation products to compare their retention times and mass spectra with the observed impurities.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade your compound under controlled acidic conditions to identify potential degradation products and assess its stability.[13][14][15][16][17]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials
-
Heating block or water bath
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, take an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of water.
-
Treat this sample identically to the stressed samples.
-
-
Analysis:
-
Analyze the stressed and control samples by a suitable stability-indicating HPLC method, preferably with MS detection.
-
Monitor for the appearance of new peaks and the decrease in the parent peak area.
-
Data Interpretation:
| Stress Condition | Expected Degradation | Potential Products |
| 0.1 M HCl, 60°C | Significant | Degradants A, B, and C |
| Water, 60°C | Minimal to none | Parent compound should be stable |
This forced degradation study will provide valuable insights into the degradation pathways of your molecule and help you develop robust analytical methods and formulation strategies.
References
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Houk, K. N., & Lee, J. K. (Year). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
- Organic Syntheses Procedure. cyclopropanecarboxylic acid.
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Indian Journal of Pharmaceutical Education and Research. (Year).
- Singh, R., & Rehman, Z. (Year).
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Istomina, N. V., & Krivdin, L. B. (2025). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants.
- Shimadzu Scientific Instruments. (Year).
- Google Patents. (Year).
- New Journal of Chemistry (RSC Publishing). (Year). Piperidine and piperazine analogs in action: zinc(ii)
- Separation Science. (2023).
- Chemistry LibreTexts. (2023).
- Semantic Scholar. (Year). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- N-Cbz- Piperidine-4-carboxylic acid.
- Engineering and Technology For Sustainable Development. (Year). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]
- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chrom
- Filo. (2025).
- Veeprho. (2020).
- Trost, B. M., & Marrs, C. M. (Year). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Total Synthesis. (Year). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- SGS. (2011).
- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
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Technical Support Center: Overcoming Low Reactivity of Precursors in Spiro Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low precursor reactivity during spirocyclization reactions. The synthesis of spiro compounds is often a significant challenge for organic chemists due to their inherent three-dimensional complexity and conformational rigidity.[1] Many promising synthetic routes are hindered by precursors that fail to react under standard conditions, leading to stalled projects and wasted resources.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues related to sluggish reactions. My analysis is based on established chemical principles and field-proven insights to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental failures. Each answer provides a diagnosis of plausible causes and a set of actionable solutions and protocols.
Question 1: "My spirocyclization reaction won't start. I've mixed my precursors and catalyst, but after 24 hours of stirring at room temperature, TLC/LC-MS analysis shows only starting materials."
As a Senior Application Scientist, here's my analysis:
This is a classic case of insufficient activation energy. The thermodynamic driving force for the reaction may be present, but the kinetic barrier is too high to overcome at ambient temperature. The primary culprits are often poor nucleophilicity of one precursor, low electrophilicity of the other, or a combination of both.
Plausible Causes:
-
Low Nucleophilicity: The atom intended to perform the ring-closing attack is electron-poor or sterically hindered.
-
Sluggish Electrophile: The electrophilic center is not sufficiently activated to accept the nucleophilic attack. Some intermediates, like certain vinyl cations, are known to be intrinsically sluggish electrophiles.[2][3]
-
Catalyst Inactivity/Deactivation: The chosen catalyst may be unsuitable for the specific substrates or may be deactivated by coordination with functional groups on the precursors, a known challenge in reactions involving nitriles or polynitrogen heterocycles.[4]
-
Unfavorable Solvent Effects: The solvent may not be adequately stabilizing the transition state.
Recommended Solutions & Protocols:
-
Solution A: Increase Thermal Energy The most straightforward approach is to heat the reaction. A systematic increase in temperature can provide the necessary energy to overcome the activation barrier.
-
Step-by-Step Protocol:
-
Set up three parallel reactions in sealed vials equipped with stir bars.
-
Run the reactions at 50 °C, 80 °C, and 110 °C (or the boiling point of the solvent).
-
Monitor each reaction by TLC or LC-MS at 2-hour intervals.
-
If product formation is observed but the reaction is slow, continue heating for up to 48 hours. If decomposition occurs, this method may be too harsh.
-
-
-
Solution B: Employ Microwave Irradiation Microwave-assisted synthesis is a powerful technique for accelerating slow reactions by efficiently and uniformly heating the reaction mixture.[5] This can dramatically reduce reaction times from hours to minutes.[5][6]
-
Step-by-Step Protocol (Microwave Synthesis):
-
Place the reaction mixture in a specialized microwave vial.
-
Set the microwave reactor to a target temperature (e.g., 120 °C) and an initial time of 15-30 minutes.
-
After the initial irradiation, cool the vial, take an aliquot for analysis, and check for product formation.
-
If the reaction has started but is incomplete, increase the irradiation time. Many studies show that this method can significantly improve yields for spirocycle synthesis.[6]
-
-
-
Solution C: Enhance Precursor Reactivity If heating doesn't work, the issue may be electronic. Consider modifying the precursors.
-
For the Nucleophile: If your nucleophile is a carbon-based enolate, try using a stronger, non-nucleophilic base (e.g., LHMDS instead of K₂CO₃) to ensure complete deprotonation.
-
For the Electrophile: If the electrophile is a carbonyl or imine, add a Lewis acid co-catalyst (e.g., BF₃·OEt₂, TMSOTf) to increase its electrophilicity.[7] These reagents can activate the electrophilic center towards nucleophilic attack.
-
Question 2: "My reaction is producing the desired spiro compound, but the yield is consistently low (<20%), and I see a significant amount of starting material decomposition. What's going on?"
As a Senior Application Scientist, here's my analysis:
Low yield with decomposition suggests that the reaction conditions are too harsh for the starting materials or the product, or that a competing, unproductive pathway is dominant. The high activation energy required for the desired spirocyclization may be close to the energy required for decomposition pathways.
Plausible Causes:
-
Thermal Instability: The required reaction temperature is high enough to cause degradation of sensitive functional groups on your precursors or the spirocyclic product.
-
Steric Hindrance: Severe steric clash in the transition state can dramatically slow the desired reaction, allowing side reactions to become more prominent.[8][9][10] Bulky groups near the reacting centers can prevent the optimal geometry for cyclization.
-
Catalyst Mismatch: The catalyst may be promoting side reactions (e.g., dimerization, elimination) faster than the desired intramolecular spirocyclization.
Recommended Solutions & Protocols:
-
Solution A: Lower the Activation Energy with a More Active Catalyst Instead of forcing the reaction with heat, switch to a more efficient catalytic system that can operate under milder conditions.
-
Catalyst Screening Protocol:
-
Identify the key bond being formed (e.g., C-C, C-N, C-O).
-
Based on the literature for similar transformations, select a panel of catalysts. For C-C bond formation, consider catalysts based on Palladium, Nickel[11], or Rhodium[12]. For heteroatom cyclizations, organocatalysts can be highly effective.[13]
-
Run small-scale test reactions with each catalyst at a lower temperature (e.g., room temperature or 40 °C).
-
Analyze the results to identify a catalyst that provides a better yield without decomposition. The choice of ligand on a metal catalyst can be critical for both reactivity and selectivity.[12]
-
-
-
Solution B: Utilize Photoredox Catalysis Visible-light photoredox catalysis is an excellent strategy for generating highly reactive radical intermediates under extremely mild conditions, often at room temperature.[14] This can completely circumvent the need for high heat, thus preventing thermal decomposition. This method is particularly useful for initiating radical-mediated spirocyclization.[15][16][17]
-
Typical Photoredox Reaction Setup:
-
Dissolve the precursors in a degassed solvent.
-
Add a photocatalyst (e.g., an Iridium or Ruthenium complex) and any necessary additives.
-
Stir the mixture under an inert atmosphere while irradiating with a blue LED light source.
-
Monitor the reaction progress by LC-MS. This approach can provide access to spirocycles that are inaccessible through thermal methods.[16]
-
-
-
Solution C: Address Steric Hindrance If steric hindrance is the suspected issue, you may need to redesign your precursor.
-
Strategy: Replace bulky protecting groups (e.g., a t-butyl group) with smaller ones (e.g., a methyl or benzyl group) further from the reaction center. While this requires additional synthetic steps, it can be the only way to enable a sterically demanding cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors controlling precursor reactivity in spirocyclization?
There are three primary factors:
-
Electronic Effects: This refers to the distribution of electron density in the precursors.[18] For a reaction to occur, you need an electron-rich site (a nucleophile) and an electron-poor site (an electrophile). The reaction rate is heavily influenced by how nucleophilic and electrophilic these sites are. This can be modulated by inductive and resonance effects of substituents on the molecular framework.[19]
-
Steric Effects: This relates to the physical bulk of atoms and groups near the reacting centers.[9] When bulky groups prevent the precursors from adopting the necessary orientation for the reaction to occur, this is known as steric hindrance, and it can significantly slow down or completely stop a reaction.[10][20]
-
Stereoelectronic Effects: This is a more subtle factor that involves the spatial arrangement of orbitals. For a reaction to be efficient, the orbitals involved in bond formation (e.g., the HOMO of the nucleophile and the LUMO of the electrophile) must be able to overlap effectively. A rigid molecular structure might hold the reacting centers in an arrangement where this overlap is poor, leading to low reactivity.
Q2: How do I choose the right catalyst for a difficult spirocyclization?
Choosing the right catalyst is critical and depends on the type of reaction you are trying to perform.
| Catalyst Type | Typical Application in Spirocyclization | Key Considerations |
| Transition Metals (Pd, Ni, Rh) | C-C and C-Heteroatom bond formations, asymmetric hydrogenations, cyclocarbonylations.[11][12][21] | The choice of ligand is paramount. It influences reactivity, stability, and stereoselectivity. A screening of different ligands is often necessary. |
| Organocatalysts (e.g., Proline, DMAP) | Michael additions, Aldol reactions, Mannich reactions leading to spirocycles.[13] | Generally operates under mild conditions. The catalyst is often less sensitive to air and moisture than transition metal complexes. |
| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Activation of carbonyls and imines, Friedel-Crafts type cyclizations. | Used to enhance the electrophilicity of a precursor. Can be used as a primary catalyst or a co-catalyst. |
| Photoredox Catalysts (Ir, Ru complexes) | Radical-mediated cyclizations, accessing novel reaction pathways under mild conditions.[14][17] | Requires a light source (typically LEDs). Offers a way to avoid harsh thermal conditions. |
Q3: When should I consider advanced energy sources like microwaves or high pressure?
Consider these when conventional heating fails or leads to decomposition.
-
Microwave Irradiation: Use this when you need to achieve high temperatures quickly and uniformly to overcome a large kinetic barrier. It is particularly effective for reactions in polar solvents. Many multicomponent reactions for synthesizing spiro heterocyles benefit from microwave assistance.[22]
-
High Pressure: Applying high pressure (in the kbar range) can accelerate reactions that have a negative activation volume. This is typically the case for reactions where bonds are being formed (cycloadditions, intramolecular cyclizations), as the transition state is often more compact than the ground state. It is a specialized technique but can be highly effective for stubborn cyclizations like the rhodium-catalyzed hydroformylation used in the synthesis of spironolactone.[23]
Visualizing the Troubleshooting Process
To aid in diagnosing failed reactions, the following workflow can be applied.
Caption: A decision workflow for troubleshooting failed spirocyclization reactions.
References
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- Zhang, X., et al. (2016). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 18(3), 497-500.
- Silva, A., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8000.
- Maji, B., & Tlosto, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5035.
- Ferreira, R., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4153-4181.
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- Byrne, P. A., et al. (2017). Why Are Vinyl Cations Sluggish Electrophiles? Journal of the American Chemical Society, 139(4), 1499-1511.
- Abdel-Wahab, B. F., et al. (2016). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules, 21(1), 108.
- Scola, P. M., et al. (2019). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 21(16), 6344-6348.
- Garcia, F., et al. (2023). Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes.
- Li, Y., et al. (2022). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters, 24(30), 5569-5574.
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
- Poulsen, T. B. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Synthesis, 45(10), 1285-1300.
- Jana, A., & Maji, B. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science, 11(1), 70-75.
- Singh, V., et al. (2022). Advances in the Synthesis of Spirocyclic Nucleosides. Asian Journal of Organic Chemistry, 11(5), e202200085.
- Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
- Zhang, Y., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Luminescence, 39(1), e4208.
- Mayr, H., et al. (2017). Why Are Vinyl Cations Sluggish Electrophiles?.
- Kaur, H. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(31), 21542-21561.
- Walsh Medical Media. (2023).
- Chen, J., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(21), 4825-4833.
- Wang, X., et al. (2014). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 12(35), 6903-6911.
- Wang, Y., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
- Jamison, T. F., et al. (2019). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry.
- Sha, F., & Wan, J. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3105.
- de Souza, M., et al. (2025). Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F. Chemistry—A European Journal.
- Yuan, C., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 24(4), 1035-1040.
- Martins, A. (Ed.). (2017). Special Issue: Advances in Spiro Compounds. MDPI.
- Bickelhaupt, F. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry, 87(7), 4695-4706.
- de Souza, M., et al. (2025). Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F.
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- Royal Society of Chemistry. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
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Technical Support Center: Purification of Polar 6-Azaspiro[2.5]octane Derivatives
Welcome to the technical support center for the purification of polar 6-azaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.
The 6-azaspiro[2.5]octane scaffold is a key pharmacophore in modern drug discovery, prized for its rigid, three-dimensional structure that can improve potency and metabolic stability.[1][2] However, the inherent polarity and the basicity of the secondary amine create significant hurdles during purification, often leading to poor recovery, time-consuming efforts, and impure final compounds. This guide provides a systematic approach to troubleshooting these issues.
Part 1: Foundational Analysis & Initial Assessment
Effective purification begins with a thorough understanding of your crude material. Rushing into a large-scale column without preliminary analysis is a common cause of failure.
Frequently Asked Questions (FAQs)
Q1: My compound is a polar, basic 6-azaspiro[2.5]octane derivative. Why is it streaking or tailing so badly on my standard silica gel TLC plate?
A: This is the most common issue. The streaking is a direct result of the strong acid-base interaction between the basic nitrogen atom of your azaspirocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is often so strong that it causes a portion of your compound to bind almost irreversibly, leading to tailing as the eluent struggles to displace it. In a column, this results in broad, overlapping peaks and poor separation.[3][4]
Q2: How can I quickly assess if my compound is stable on silica gel before committing to a column?
A: Use a simple 2D TLC experiment. Spot your crude mixture on the corner of a TLC plate and elute it with an appropriate solvent system. Then, turn the plate 90 degrees and re-elute it using the same solvent system. If the compound is stable, the spot will simply move diagonally. If you see new spots or a streak originating from the main spot in the second direction, your compound is decomposing on the silica.[5]
Q3: My compound seems highly water-soluble. How does this affect my purification strategy?
A: High water solubility complicates standard workup procedures like liquid-liquid extractions and can make removing aqueous solvents post-chromatography challenging. For these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography are often more suitable than normal-phase silica gel chromatography.[3][6] Alternatively, converting the amine to its hydrochloride salt can sometimes reduce its solubility in organic solvents, aiding in precipitation.[4][7]
Part 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, but standard methods must be adapted for polar amines.
Decision Workflow for Chromatography Method Selection
This workflow guides the user from initial observation to a suitable chromatographic method.
Caption: Decision tree for selecting the right chromatography method.
Chromatography Troubleshooting Q&A
Q: I've added triethylamine (Et3N) to my eluent, but my peaks are still broad. What else can I do?
A: While Et3N is effective, sometimes a stronger or more polar base is needed. Try using a 1-2% solution of 7N ammonia in methanol as a polar modifier in your dichloromethane (DCM) eluent.[4] If this doesn't work, it's a strong indication that silica is not the right stationary phase. Consider the following alternatives:
-
Alumina (Basic or Neutral): Less acidic than silica and can be a good, cost-effective alternative.[3]
-
Amino-functionalized Silica: Specifically designed for purifying basic compounds and works well in normal-phase mode.[4]
-
Reversed-Phase (C18) Chromatography: This is often the best choice for highly polar compounds. The compound is eluted with a polar mobile phase (water/acetonitrile or water/methanol). Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the amine.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for compounds that are too polar for reversed-phase. It uses a polar stationary phase (like silica, diol, or amine) with a high-organic, low-aqueous mobile phase.[6][8]
Q: My compound is not eluting from the column, even with 20% Methanol in DCM. What's happening?
A: This indicates either irreversible adsorption to the silica gel or that your solvent system is simply not polar enough.[3]
-
Confirm Stability: First, ensure your compound isn't decomposing on the column (see 2D TLC test above).
-
Drastically Increase Polarity: Prepare a highly polar flushing solvent, such as 80:18:2 DCM/Methanol/Ammonium Hydroxide, to see if you can recover your compound from the column.[4]
-
Switch to Reversed-Phase: This is the most logical next step. In RP-HPLC, highly polar compounds elute very early, sometimes at the solvent front, which is a much better problem to have than irreversible binding.[8]
Data Summary: Recommended Starting Solvent Systems
| Chromatography Mode | Stationary Phase | Mobile Phase A (Weak) | Mobile Phase B (Strong) | Modifier (if needed) | Application Notes |
| Normal Phase | Silica Gel | Hexane or Dichloromethane (DCM) | Ethyl Acetate or Methanol (MeOH) | 0.5-1% Triethylamine or NH4OH | Best for moderately polar derivatives. Modifier is critical to prevent streaking.[3][4] |
| Normal Phase | Alumina (Neutral/Basic) | Hexane or Dichloromethane (DCM) | Ethyl Acetate or Methanol (MeOH) | None typically needed | Good alternative to silica for basic compounds. |
| Reversed Phase | C18 or C8 | Water | Acetonitrile or Methanol | 0.1% Formic Acid or TFA | Excellent for highly polar, water-soluble compounds. Acid modifier improves peak shape.[3] |
| HILIC | Amine, Diol, or Silica | Acetonitrile (>80%) | Water | 10 mM Ammonium Acetate or Formate | Ideal for compounds that are not retained on C18. Elutes in order of increasing polarity.[6][9] |
Part 3: Crystallization and Salt Formation Strategies
When chromatography is challenging or for final polishing, crystallization can be a powerful and scalable technique.
Crystallization Troubleshooting Q&A
Q: I'm trying to recrystallize my product, but it keeps "oiling out." What causes this and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds and is usually caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[3]
-
Causality: The high polarity of your molecule can lead to strong solute-solvent interactions, making it energetically easier to form a concentrated liquid (an oil) than an ordered solid crystal.
-
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount (5-10%) of additional hot solvent to reduce saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid crashing it in an ice bath.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to induce crystallization.[3]
-
Q: My freebase is an oil or low-melting solid that is difficult to handle and crystallize. What can I do?
A: Convert the basic amine to a salt. Hydrochloride (HCl) or trifluoroacetate (TFA) salts are often highly crystalline, non-hygroscopic solids even when the parent freebase is an oil. This is a highly effective purification strategy.[4][7] The salt formation drastically changes the molecule's polarity and lattice energy, favoring crystallization.
Experimental Protocol: Purification via HCl Salt Formation & Recrystallization
This protocol provides a method to purify a polar 6-azaspiro[2.5]octane derivative by converting it to its hydrochloride salt, which is often easier to crystallize and handle.
-
Dissolution: Dissolve the crude product (as a freebase) in a minimal amount of a suitable solvent. Ethyl acetate, isopropanol, or diethyl ether are good starting points.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring. Monitor for precipitation.
-
Precipitation & Isolation: Continue adding the acid until no further precipitate forms. If precipitation is slow, cool the mixture in an ice bath. Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or another non-polar solvent to remove any remaining non-basic impurities.
-
Recrystallization (Optional): If the precipitated salt requires further purification, recrystallize it from a suitable polar solvent system, such as methanol/ether or ethanol/ethyl acetate.
-
Liberation of Freebase (If Required): To recover the freebase, dissolve the pure salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the freebase into an organic solvent like DCM or ethyl acetate.
Part 4: Advanced Strategies
Q: When should I consider using a protecting group for purification?
A: If all other methods fail, a protection-purification-deprotection strategy can be employed. By protecting the basic secondary amine, you fundamentally change the molecule's properties.
-
Causality: Protecting the amine with a group like tert-butyloxycarbonyl (Boc) removes its basicity and increases its lipophilicity.[4] The resulting Boc-protected spirocycle behaves like a neutral, less polar molecule, making it dramatically easier to purify using standard silica gel chromatography (e.g., with Hexane/Ethyl Acetate).
-
Workflow:
-
Protect: React the crude amine with Di-tert-butyl dicarbonate (Boc₂O).
-
Purify: Perform standard flash chromatography on the non-polar Boc-protected compound.
-
Deprotect: Remove the Boc group cleanly using an acid like TFA in DCM or HCl in dioxane.[4]
-
Workflow for Purification via Chemical Derivatization
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Technical Support Center: Navigating the Solubility Labyrinth of Spirocyclic Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in modern medicinal chemistry and drug development: the poor solubility of spirocyclic intermediates. Spirocyclic scaffolds are increasingly incorporated into novel drug candidates to enhance three-dimensionality and improve metabolic stability.[1][2] However, their rigid, complex structures often lead to significant solubility hurdles during synthesis, posing a considerable challenge for researchers and process chemists.
This guide provides practical, field-proven insights and troubleshooting protocols to effectively manage and overcome these solubility issues. We will delve into the underlying causes of poor solubility and offer a systematic approach to solvent selection and optimization, ensuring your synthesis proceeds smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
Here, we address some of the most common questions our application scientists receive regarding the solubility of spirocyclic intermediates.
Q1: Why are my spirocyclic intermediates so poorly soluble in common organic solvents?
Spirocyclic compounds often exhibit poor solubility due to a combination of factors inherent to their unique structure. Their rigid, three-dimensional nature can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[3][4] This strong crystal packing makes it difficult for solvent molecules to break apart the crystal lattice and solvate the individual molecules. Furthermore, the increased sp3 character, while beneficial for other properties, can reduce the number of polar functional groups available for interaction with polar solvents.[5]
Q2: I'm observing my product crashing out of solution during the reaction. What's the quickest way to address this?
The immediate goal is to get the intermediate back into solution to allow the reaction to proceed to completion. Here are a few rapid interventions:
-
Increase the temperature: For many compounds, solubility increases with temperature.[6] Gently warming the reaction mixture can often redissolve the precipitated intermediate. However, be mindful of the thermal stability of your reactants and products.
-
Add a co-solvent: Introducing a small amount of a miscible co-solvent with a different polarity can significantly enhance solubility.[7][8] For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like THF or 1,4-dioxane can be effective.
-
Increase dilution: While not always ideal, simply increasing the volume of the reaction solvent can help maintain solubility.
Q3: Can I use pH adjustment to improve the solubility of my spirocyclic intermediate?
Yes, if your intermediate contains ionizable functional groups, such as amines or carboxylic acids, pH adjustment is a powerful tool.[9][]
-
For basic intermediates (e.g., containing an amine): Adding a small amount of a non-nucleophilic acid (e.g., HCl in dioxane, trifluoroacetic acid) can protonate the amine, forming a more soluble salt.
-
For acidic intermediates (e.g., containing a carboxylic acid): The addition of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the acid, forming a more soluble salt.[11]
Q4: Are there any "go-to" solvents for spirocyclic compounds?
While there is no universal solvent, some are more frequently successful than others. A good starting point for screening includes:
-
Polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Chlorinated solvents: Chloroform and 1,2-Dichloroethane (DCE).
-
Ethers: Diethyl ether and Cyclopentyl methyl ether (CPME).
It is crucial to perform a systematic solvent screen to identify the optimal solvent or solvent system for your specific intermediate.
Part 2: Troubleshooting Guides - A Systematic Approach to Solubility Enhancement
When facing persistent solubility issues, a more structured approach is necessary. The following guides provide step-by-step protocols for systematically addressing these challenges.
Guide 1: Systematic Solvent and Co-Solvent Screening
The goal of this protocol is to efficiently identify a suitable solvent or solvent mixture that can maintain the solubility of your spirocyclic intermediate at the desired concentration and temperature.
Experimental Protocol:
-
Preparation: Dispense a small, known amount of your dry, solid intermediate into several small vials (e.g., 1-2 mg per vial).
-
Solvent Addition: To each vial, add a measured volume of a single solvent from a pre-selected screening set (see Table 1). Start with a small volume (e.g., 0.1 mL) and vortex or sonicate the mixture.
-
Observation: Observe if the solid dissolves completely. If not, incrementally add more solvent until the solid dissolves or a maximum practical volume is reached. Record the approximate solubility in mg/mL.
-
Co-Solvent Screening: If single solvents are ineffective, select the best-performing solvent and begin adding a co-solvent in a stepwise manner (e.g., 10%, 20%, 30% v/v). Observe for improved solubility.
-
Temperature Effect: For promising solvent/co-solvent systems, gently warm the mixture to determine if solubility increases with temperature. Also, cool the solution to check for potential precipitation.
Table 1: Recommended Solvent Screening Set for Spirocyclic Intermediates
| Solvent Class | Primary Solvents | Secondary Solvents |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Cyclopentyl methyl ether (CPME) |
| Chlorinated | Dichloromethane (DCM) | Chloroform, 1,2-Dichloroethane (DCE) |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) |
| Alcohols | Methanol (MeOH), Isopropanol (IPA) | Ethanol (EtOH) |
| Aromatics | Toluene | Xylenes |
Diagram 1: Workflow for Solvent and Co-Solvent Screening
Caption: A systematic workflow for identifying a suitable solvent system.
Guide 2: Leveraging Temperature to Enhance Solubility
Temperature is a critical parameter that can be manipulated to overcome solubility barriers.[6]
Causality: Increasing the temperature of a solution generally increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute. This can overcome the lattice energy of the crystal and promote dissolution.[12] Most dissolution processes are endothermic, meaning they absorb heat, and thus are favored at higher temperatures.[12]
Experimental Protocol:
-
Initial Assessment: In the most promising solvent system identified in Guide 1, create a slurry of your intermediate at room temperature.
-
Stepwise Heating: Gradually increase the temperature of the slurry in a controlled manner (e.g., in 10 °C increments), with stirring.
-
Determine Dissolution Temperature: Note the temperature at which the solid completely dissolves. This is your minimum reaction temperature to maintain a homogeneous solution.
-
Controlled Cooling: After the reaction is complete, cool the mixture slowly. Rapid cooling can lead to the formation of fine, difficult-to-filter particles or an oil. Controlled cooling promotes the formation of larger, more easily handled crystals.
Diagram 2: Relationship Between Temperature and Solubility
Caption: Increased temperature enhances solvent-solute interactions.
Part 3: Advanced Strategies for Persistent Solubility Issues
For particularly challenging intermediates, more advanced techniques may be required.
-
Use of Solubilizing Excipients: While more common in formulation, certain excipients can be used in synthesis.[13][14][15][16] For example, non-ionic surfactants or polymers like polyethylene glycol (PEG) can sometimes improve solubility without interfering with the reaction.[17] However, their removal during workup must be considered.
-
Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[18] This is particularly useful for reactions in aqueous media.
-
Structural Modification: In some cases, the most effective strategy is to modify the structure of the intermediate itself. This could involve introducing a temporary solubilizing group that is removed in a later step (a prodrug-like approach) or redesigning the synthetic route to avoid the problematic intermediate altogether.[17] Disrupting crystal packing through minor structural changes can also significantly improve solubility.[4]
-
Particle Size Reduction: While primarily a technique for final products, reducing the particle size of a poorly soluble starting material can sometimes improve its dissolution rate in a reaction mixture.[9][19] Techniques like micronization can be employed.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and resolve the solubility challenges posed by spirocyclic intermediates, paving the way for the successful synthesis of next-generation therapeutics.
References
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Krull, S., Shear, R., & Patel, H. (Year). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences. [Link]
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Ricci, A., & W. T. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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de Sousa, J., & de la Torre, B. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
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Wang, Y., et al. (2022). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]
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Salager, J. L., et al. (2010). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. Journal of Surfactants and Detergents. [Link]
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Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]
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Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Krasnov, V., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. [Link]
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Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
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Williams, A., & Smith, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
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Veranova. (n.d.). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. [Link]
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Kontogeorgis, G. M., & Gani, R. (2004). Solvent selection for pharmaceuticals. Chemical Engineering and Technology. [Link]
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Krasnov, V., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]
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Bergström, C. A., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. [Link]
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Brown, D. G., & Boström, J. (2016). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
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Advancion. (n.d.). A Novel Amine Neutralizer. [Link]
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Yalkowsky, S. H., & Wu, M. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Pharmaceutical Sciences. [Link]
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Soni, L. K., Solanki, S. S., & Maheshwari, R. K. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection. Journal of Pharmaceutical Research International. [Link]
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Taylor, L. S., & Zhang, G. G. (2011). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]
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Ozaki, S., et al. (2014). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. Journal of Pharmaceutical Sciences. [Link]
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Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aqueous and cosolvent solubility data for drug-like organic compounds. Journal of Chemical and Engineering Data. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Koga, Y., & Toganoh, M. (2015). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Tohoku University. [Link]
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DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Brown, D. G., & Boström, J. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry. [Link]
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iLectureOnline. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]
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Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics. [Link]
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Loftsson, T., & Hreinsdóttir, D. (2006). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. [Link]
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Paskiet, D., et al. (2013). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Journal of Pharmaceutical Sciences. [Link]
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Shah, V. P., et al. (1995). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences. [Link]
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Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Kumar, A., & Sahoo, S. K. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Jamshaid, H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
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Reddit. (2020). Why does temperature affect the solubility of compounds differently? [Link]
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Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. [Link]
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MedChemBuzz. (2011). Enhancing solubility by disrupting crystal packing. [Link]
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Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients. [Link]
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Wang, Y., et al. (2021). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate. Pharmaceutics. [Link]
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Patel, J., et al. (2022). Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Pharmaceutics. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Spirooxindoles: Strategies and Applications
The spirooxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The unique three-dimensional architecture, featuring a spirocyclic center at the C3 position of the oxindole ring, presents a fascinating synthetic challenge and a fertile ground for the development of innovative chemical methodologies. This guide provides a comparative analysis of the most prevalent and effective methods for spirooxindole synthesis, offering insights into their mechanisms, scope, and practical applications for researchers in drug discovery and organic synthesis.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to spirooxindole synthesis. Isatin and its derivatives are common starting materials in these reactions.
Three-Component Reactions
A prevalent strategy involves the one-pot reaction of an isatin derivative, an activated methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound.[1][2][3] This approach offers a straightforward route to highly functionalized spirooxindoles. The reaction typically proceeds under the influence of a catalyst, which can range from simple bases to more sophisticated catalytic systems.
Causality in Experimental Choices: The choice of catalyst is critical in these reactions. For instance, a ball-milling approach using a B(iii)-catalyst under solventless conditions offers an environmentally friendly and efficient method.[3] The mechanochemical activation facilitates the reaction, often leading to high yields in short reaction times. The selection of the 1,3-dicarbonyl compound also significantly influences the final structure, allowing for the introduction of diverse functionalities.
Four-Component Reactions
Expanding on the three-component strategy, four-component reactions introduce an additional element of diversity. These reactions often involve an isatin, an amino acid, a dipolarophile, and another reactant, leading to the formation of complex spiro-pyrrolidinyl oxindoles.
Self-Validating System: The convergence of four distinct components in a single step to yield a specific, complex architecture is a testament to the self-validating nature of these reactions. The inherent orchestration of multiple bond-forming events minimizes the formation of side products and simplifies purification.
[3+2] Cycloaddition Reactions: A Versatile Approach to Spiro-Heterocycles
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings and has been extensively applied to the synthesis of spirooxindoles.[4][5] This method typically involves the reaction of an azomethine ylide, generated in situ from an isatin and an amino acid (like L-proline or sarcosine), with a dipolarophile.[1][2]
Mechanism and Stereoselectivity: The reaction proceeds through a concerted or stepwise pathway, and the stereochemical outcome is often highly controlled. The use of chiral amino acids can induce high levels of stereoselectivity, leading to the formation of enantioenriched spirooxindoles.[1] The nature of the dipolarophile plays a crucial role in determining the regioselectivity and the overall success of the reaction.[2]
Experimental Protocol: One-Pot Multicomponent [3+2] Cycloaddition
This protocol describes the synthesis of pyrrolizidine-substituted spirooxindoles.[1]
-
Reactant Preparation: To a solution of chalcone (1 mmol) in ethanol (10 mL), add isatin (1.3 mmol) and L-proline (1.3 mmol).
-
Reaction Execution: Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is then filtered, washed with cold ethanol, and dried to afford the pure spirooxindole derivative.
Rationale: The use of an excess of isatin and L-proline helps to drive the reaction to completion. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperature. The stereochemistry of the final product is often dictated by the stereochemistry of the starting amino acid.[1]
Organocatalytic Asymmetric Synthesis: The Chiral Advantage
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spirooxindoles, offering a metal-free and often more sustainable alternative to traditional methods.[6][7][8] These reactions utilize small organic molecules as catalysts to create chiral environments that favor the formation of one enantiomer over the other.
Mechanism of Action: Chiral organocatalysts, such as bifunctional squaramides or thioureas, can activate the substrates through hydrogen bonding and other non-covalent interactions.[8] This activation lowers the energy of the transition state for the desired stereochemical pathway, leading to high enantioselectivity. Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are particularly powerful in this context, allowing for the rapid construction of complex spirooxindoles from simple starting materials.[6]
Experimental Protocol: Asymmetric Michael/Friedel-Crafts Cascade Reaction
This protocol outlines the synthesis of enantioenriched polycyclic aza-spirooxindoles.[9]
-
Catalyst and Reactant Setup: To a solution of 3-pyrrolyloxindole (0.1 mmol) and a chiral bifunctional squaramide catalyst (10 mol%) in a suitable solvent (e.g., dichloromethane), add the 1,3-nitroenyne (0.12 mmol).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) until the starting material is consumed (monitored by TLC).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired aza-spirooxindole.
Causality in Experimental Choices: The choice of a bifunctional organocatalyst is key to achieving high stereocontrol. The squaramide moiety can activate the nitroenyne through hydrogen bonding, while the tertiary amine base deprotonates the pyrrolyloxindole, initiating the cascade. The solvent and temperature are optimized to maximize both yield and enantioselectivity.[9]
Transition Metal-Catalyzed Synthesis: Efficiency and Selectivity
Transition metal catalysis provides a robust and versatile platform for the synthesis of spirooxindoles, with reactions often proceeding under mild conditions and with high efficiency.[10] Palladium-catalyzed reactions, in particular, have been widely explored.
Heck-Mizoroki Reaction
The intramolecular Heck-Mizoroki reaction is a powerful method for the diastereoselective synthesis of spirooxindoles.[11] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the oxindole core.
Mechanism and Diastereoselectivity: The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination or reductive elimination. The diastereoselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions.
Experimental Protocol: Diastereoselective Intramolecular Mizoroki-Heck Reaction
This protocol describes the synthesis of spirooxindole-based unnatural amino acids.[11]
-
Reaction Setup: In a reaction vessel, combine the mono-Boc-protected spirocyclization precursor, a palladium(II) acetate catalyst (10 mol%), sodium bicarbonate (2.5 equivalents), and tetrabutylammonium chloride (1.1 equivalents) in DMF.
-
Reaction Execution: Heat the reaction mixture at 90 °C for 36 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water. Dry the organic layer, concentrate, and purify the residue by chromatography to yield the spirooxindole product as a single diastereomer.
Rationale: The use of a palladium catalyst is essential for the C-C bond formation. The base (sodium bicarbonate) is required to neutralize the acid generated during the catalytic cycle. Tetrabutylammonium chloride can act as a phase-transfer catalyst and also helps to stabilize the palladium catalyst. The high diastereoselectivity is attributed to the directing effect of the Boc-protected amine.[11]
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Can be challenging to optimize for all components, sometimes leading to lower yields. | Good to excellent. | Can be stereoselective, especially with chiral components. |
| [3+2] Cycloaddition | High regio- and stereoselectivity, broad substrate scope, access to diverse heterocyclic scaffolds.[1][2] | Requires suitable dipolarophiles, mechanism can be complex. | Good to excellent.[1] | Often highly diastereoselective and can be enantioselective with chiral catalysts or starting materials.[1] |
| Organocatalytic Asymmetric Synthesis | Metal-free, environmentally benign, high enantioselectivity.[6][7][8] | Catalyst loading can sometimes be high, reaction times can be long. | Moderate to excellent.[12] | Excellent enantioselectivity is often achievable.[8] |
| Transition Metal-Catalyzed Synthesis | High efficiency, mild reaction conditions, good functional group tolerance.[10] | Cost and toxicity of metal catalysts, potential for metal contamination in the final product. | Good to excellent.[11] | Can be highly diastereoselective; enantioselectivity is dependent on the use of chiral ligands.[11] |
Visualizing the Synthetic Pathways
Multicomponent Reaction Workflow
Caption: Workflow for a Three-Component Spirooxindole Synthesis.
[3+2] Cycloaddition Mechanism
Caption: Mechanism of [3+2] Cycloaddition for Spirooxindole Synthesis.
Conclusion
The synthesis of spirooxindoles is a dynamic and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. Multicomponent reactions offer a rapid and efficient route to complex structures, while [3+2] cycloadditions provide a versatile and stereoselective approach. Organocatalytic methods have opened new avenues for the asymmetric synthesis of these valuable compounds, and transition-metal catalysis continues to provide powerful tools for their construction. The choice of a particular method will depend on the specific target molecule, the desired level of stereocontrol, and considerations of efficiency and sustainability. By understanding the principles and practicalities of each approach, researchers can make informed decisions to advance their drug discovery and synthetic programs.
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A Senior Application Scientist's Guide to the Structural Validation of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. This is particularly true for complex scaffolds like spirocycles, which are increasingly incorporated into drug candidates to enhance properties such as potency and metabolic stability. This guide provides a comprehensive overview of the gold-standard method for structural elucidation—single-crystal X-ray crystallography—for the novel compound 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. Furthermore, it offers a critical comparison with alternative and often more accessible analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Unambiguous Structural Confirmation
Spirocyclic systems, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional element into molecular frameworks. This structural feature can be highly advantageous in drug design, offering a way to explore chemical space beyond traditional flat, aromatic systems. However, the synthesis of these complex molecules can sometimes yield unexpected isomers or conformations. Therefore, absolute certainty of the synthesized structure is paramount before committing to expensive and time-consuming biological assays. While techniques like NMR and MS provide valuable insights into a molecule's connectivity and mass, only X-ray crystallography can provide a definitive, atom-by-atom map of the molecule as it exists in the solid state.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of a crystalline compound.[1] It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is often challenging to determine by other methods.[2][4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.
Step 1: Synthesis and Purification
The initial synthesis of this compound would likely involve a multi-step reaction sequence. A plausible synthetic route could involve the reaction of a suitable piperidine precursor with a cyclopropyl synthon. Following the synthesis, rigorous purification, typically by column chromatography, is essential to remove any unreacted starting materials or byproducts that could impede crystallization.
Step 2: Crystal Growth
This is often the most challenging and empirical step in the process. The goal is to encourage the purified compound to slowly form a well-ordered, single crystal. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
The choice of solvents is critical and often requires extensive screening of various solvent systems.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector as the crystal is rotated.
Step 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using computational methods, such as direct methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure with precise atomic coordinates.
Anticipated Structural Insights
A successful crystallographic analysis of this compound would provide:
-
Unambiguous Confirmation of Connectivity: Absolute proof that the desired spirocyclic scaffold was synthesized.
-
Precise Bond Lengths and Angles: Valuable data for computational modeling and understanding the molecule's electronic properties.
-
Stereochemical Assignment: The absolute configuration of the spirocenter and any other chiral centers would be definitively determined.
-
Conformational Analysis: The preferred conformation of the piperidine ring (e.g., chair, boat) and the orientation of the benzyl and ethyl ester groups would be revealed.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine analysis. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information and are often more readily accessible.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement in the solid state | Connectivity and 3D structure in solution | Molecular weight and fragmentation patterns |
| Sample Requirements | Single, well-ordered crystal | Soluble sample | Small sample amount, can be in a mixture |
| Throughput | Low to medium | High | High |
| Cost | High (instrumentation and expertise) | Medium | Low to medium |
| Key Advantages | Unambiguous structure determination, absolute stereochemistry | Provides information on structure and dynamics in solution | High sensitivity, molecular formula determination |
| Key Limitations | Requires suitable crystals, solid-state structure may differ from solution | Can be difficult to interpret for complex molecules, ambiguity in stereochemistry | Does not provide direct 3D structural information |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For a compound like this compound, a suite of NMR experiments would be employed.
-
¹H NMR: Would reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the protons on the cyclopropane and piperidine rings would be particularly informative.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
While NMR can provide a detailed picture of the molecule's connectivity and even some conformational information through techniques like NOESY, it can sometimes be challenging to definitively assign the relative stereochemistry of complex spirocyclic systems without supporting data.[5][6]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments can also provide clues about the molecule's structure.[7] However, MS alone cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms.
Conclusion: An Integrated Approach to Structural Validation
For a novel and structurally complex molecule such as this compound, a multi-faceted approach to structural validation is recommended. While NMR and MS are essential for initial characterization and routine purity checks, they may not provide the absolute certainty required for drug development. In such cases, single-crystal X-ray crystallography is the definitive method to unambiguously determine the three-dimensional structure, including the absolute stereochemistry. The investment in obtaining a crystal structure can save significant time and resources in the long run by ensuring that all subsequent biological and medicinal chemistry efforts are based on a solid structural foundation.
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comparing biological activity of 6-azaspiro[2.5]octane derivatives with existing drugs
An In-Depth Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties is a driving force in medicinal chemistry. In this context, the strategic use of rigid, three-dimensional molecular scaffolds has gained significant traction. Among these, the 6-azaspiro[2.5]octane core has emerged as a privileged structure, offering a unique conformational rigidity that can enhance binding affinity and selectivity for various biological targets.[1][2][3] This guide provides a comparative analysis of the biological activity of 6-azaspiro[2.5]octane derivatives against existing drugs in two distinct and therapeutically significant areas: M4 muscarinic receptor antagonism and glucagon-like peptide-1 (GLP-1) receptor agonism.
The Rationale for Spirocyclic Scaffolds in Drug Design
Spirocyclic systems, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into drug candidates.[1][2] This structural feature is advantageous for several reasons:
-
Improved Target Selectivity: The rigid conformation of spirocycles can lead to more precise interactions with the target protein's binding pocket, reducing off-target effects.[1][2]
-
Enhanced Physicochemical Properties: The introduction of sp3-hybridized carbon atoms can improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.[1]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to new areas of chemical space, offering opportunities for novel intellectual property.[3]
This guide will delve into specific examples where the 6-azaspiro[2.5]octane scaffold has been successfully employed, providing a head-to-head comparison with established therapeutics and detailing the experimental methodologies used to ascertain their biological activity.
Part 1: 6-Azaspiro[2.5]octane Derivatives as Selective M4 Muscarinic Receptor Antagonists
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its role in modulating neurotransmitter release makes it a key target for treating various neurological and psychiatric disorders, including Parkinson's disease and dystonia.[4][5] Non-selective muscarinic antagonists, such as atropine and scopolamine, have shown some efficacy but are plagued by side effects due to their broad activity across all five muscarinic receptor subtypes.[4][5] This has driven the search for subtype-selective antagonists.
A series of chiral 6-azaspiro[2.5]octanes has been developed, leading to the identification of highly potent and selective M4 receptor antagonists.[6] One such promising preclinical candidate is VU6015241 .
Comparative Biological Activity
The following table summarizes the in vitro potency and selectivity of VU6015241 compared to the non-selective antagonist, scopolamine.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity |
| VU6015241 | human M4 | Functional Assay | IC50 = 71 nM[6] | Highly selective for M4 over other muscarinic subtypes[6] |
| human M4 | Binding Assay | Ki = 43.3 nM[6] | ||
| Scopolamine | M1, M2, M3, M4, M5 | Binding Assay | Non-selective | Broadly inhibits all five mAChR subtypes[4] |
In vivo studies have demonstrated that selective M4 antagonists can replicate the antiparkinsonian and antidystonic effects of non-selective antagonists like scopolamine, but without the associated adverse effects.[4][5] VU6015241 has shown moderate brain exposure in rodents, making it a promising candidate for further development.[6]
M4 Muscarinic Receptor Signaling Pathway
Activation of the M4 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The following diagram illustrates this signaling cascade.
Experimental Protocol: M4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the M4 muscarinic receptor.
1. Membrane Preparation:
-
Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
Prepare serial dilutions of the test compound (e.g., VU6015241).
-
In a 96-well plate, add the cell membrane preparation (e.g., 10-20 µg protein/well), the test compound at various concentrations, and a fixed concentration of a radiolabeled M4 receptor antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
To determine non-specific binding, include wells with an excess of a non-labeled antagonist (e.g., 10 µM atropine).
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters). This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: The Potential of the 6-Azaspiro[2.5]octane Scaffold for GLP-1 Receptor Agonism
The Glucagon-Like Peptide-1 (GLP-1) receptor is a major therapeutic target for type 2 diabetes and obesity.[7][8] Activation of the GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[8] Current market leaders are injectable peptide-based agonists like liraglutide and semaglutide.[9] However, there is a significant effort to develop orally available, small-molecule GLP-1R agonists to improve patient compliance.[7]
While a specific 6-azaspiro[2.5]octane derivative with publicly available, detailed GLP-1R agonist data was not identified in the literature search for this guide, the structural properties of this scaffold make it an attractive candidate for the design of such molecules. To provide a meaningful comparison, we will examine the performance of a well-characterized oral small-molecule GLP-1R agonist, danuglipron (PF-06882961) , and compare it to the established injectable peptide drugs.
Comparative Biological and Clinical Activity
The following table summarizes the in vitro potency of danuglipron and the clinical efficacy of liraglutide and semaglutide in terms of weight loss.
| Compound | Type | In Vitro Potency (cAMP assay) | Clinically Observed Weight Loss |
| Danuglipron | Small Molecule (Oral) | EC50 = 13 nM | -5% to -9.5% (placebo-adjusted) at 26 weeks[8] |
| Liraglutide | Peptide (Injectable) | Not directly comparable | ~5-10% of body weight after one year |
| Semaglutide | Peptide (Injectable) | Not directly comparable | ~15-17% of body weight after one year |
Danuglipron has demonstrated significant, clinically meaningful reductions in body weight in phase 2b studies. Although its development has faced challenges regarding gastrointestinal side effects, it serves as an important benchmark for the efficacy of oral small-molecule GLP-1R agonists.[8]
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is coupled to the Gs alpha subunit of the G protein. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
Experimental Protocol: GLP-1 Receptor Activation (cAMP) Assay
This protocol describes a cell-based assay to measure the ability of a test compound to stimulate cAMP production via the GLP-1 receptor, often using Homogeneous Time-Resolved Fluorescence (HTRF).
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Plate the cells into a 96-well or 384-well assay plate at an appropriate density and allow them to adhere overnight.
2. Compound Preparation and Incubation:
-
Prepare serial dilutions of the test compound (e.g., a novel 6-azaspiro[2.5]octane derivative) and a reference agonist (e.g., native GLP-1 or a known small molecule agonist).
-
On the day of the assay, remove the culture medium from the cells and replace it with a stimulation buffer, which may contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for receptor activation and cAMP accumulation.
3. cAMP Detection (HTRF):
-
Following incubation, lyse the cells and add the HTRF detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
In the absence of cellular cAMP, the antibody binds to the d2-cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal.
-
Cellular cAMP produced in response to receptor activation will compete with the d2-cAMP analog for binding to the antibody, leading to a decrease in the FRET signal.
-
Incubate the plate with the detection reagents for a specified time (e.g., 60 minutes) at room temperature.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (e.g., [665 nm emission / 620 nm emission] * 10,000). The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The 6-azaspiro[2.5]octane scaffold represents a valuable building block in modern medicinal chemistry. Its successful application in the development of potent and selective M4 muscarinic receptor antagonists, such as VU6015241, underscores the potential of this rigid, three-dimensional structure to overcome the limitations of non-selective drugs. While a direct, data-rich example of a 6-azaspiro[2.5]octane derivative as a GLP-1 receptor agonist is not yet prominent in the public domain, the clear clinical need for orally available small-molecule alternatives to peptide-based therapies makes this an exciting and promising area for future research. The experimental protocols detailed in this guide provide a framework for the evaluation of such novel compounds, facilitating the continued exploration of the 6-azaspiro[2.5]octane scaffold in the pursuit of innovative therapeutics.
References
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Fesik, S. W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Griffith, D. A., et al. (2021). Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. Nature Medicine. [Link]
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RCSB PDB. (2023). Molecule of the Month: GLP-1 Receptor Agonists. PDB-101. [Link]
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Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]
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Zheng, Y., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]
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INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). [Link]
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ResearchGate. (n.d.). DMSO Tolerance of cAMP assay in rat glucagon-like peptide-1 receptor (GLP-1R) expressing cell lines. [Link]
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Mayer, J. P., et al. (2019). GLP-1 receptor agonists: differentiation within the class. The Lancet Diabetes & Endocrinology. [Link]
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Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]
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Dr. Oracle. (2025). What is the comparative efficacy of liraglutide vs semaglutide for weight loss?. [Link]
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Sperry, A. J., et al. (2022). Danuglipron. Drugs of the Future. [Link]
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Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. ResearchGate. [Link]
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GalChimia. (2015). Review of the month: spirocyclic scaffolds in drug discovery. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Kankanamalage, D., et al. (2026). Effects on weight loss and glycemic control with SAR441255, a potent unimolecular peptide GLP-1/GIP/GCG receptor triagonist. ResearchGate. [Link]
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Bender, A. M., et al. (2022). Discovery of VU-6015241, a novel M4 antagonist with promising preclinical profile. BioWorld. [Link]
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Sax, T. R., et al. (2025). Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study. Diabetes, Obesity and Metabolism. [Link]
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-
Tufts University. (2024). Potent and Protease Resistant Azapeptide Agonists of the GLP-1 and GIP Receptors. Angewandte Chemie International Edition. [Link]
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European Association for the Study of Diabetes. (2022). Oral small molecule GLP-1 receptor agonist danuglipron (PF-06882961) results in glucose lowering and body weight loss over 16 weeks in adults with type 2 diabetes. [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Fesik, S. W., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Eurofins Discovery. (n.d.). GLP-1 Mouse Glucagon GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate via Spectroscopic Analysis
In the landscape of pharmaceutical research and development, the consistency of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. For complex molecules such as 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a spirocyclic compound with significant potential in medicinal chemistry, ensuring batch-to-batch uniformity is paramount.[1] This guide provides a comprehensive framework for the spectroscopic comparison of different batches of this compound, empowering researchers to confidently assess the identity, purity, and consistency of this critical starting material.
The structural complexity of this compound, featuring a spirocyclic core, a tertiary amine, and two distinct ester functionalities, necessitates a multi-pronged analytical approach.[2][3][4] A single spectroscopic technique is often insufficient to capture the subtle variations that can arise from different synthetic batches. Therefore, this guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to create a robust and self-validating system for quality assessment.
The Importance of a Multi-Technique Approach
Relying on a single analytical method for batch release can be a precarious practice. Each spectroscopic technique probes different aspects of a molecule's structure, and their combined application provides a more complete and trustworthy picture.
-
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, respectively, offering a high-resolution fingerprint of the molecule's scaffold.[5][6][7]
-
Mass Spectrometry determines the molecular weight and provides valuable information about the fragmentation patterns, confirming the elemental composition and structural integrity.[8][9]
-
FT-IR Spectroscopy identifies the presence of specific functional groups through their characteristic vibrational frequencies, serving as a rapid and effective screening tool.[10][11][12][13][14]
The workflow for a comprehensive batch comparison is outlined below:
Sources
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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 6-Azaspiro[2.5]octane Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures that can enhance pharmacokinetic and physicochemical properties.[1] Among these, 6-azaspiro[2.5]octane serves as a valuable building block for novel therapeutics. Its synthesis, however, can yield a variety of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, rigorous purity assessment is a critical and non-negotiable step in the developmental pipeline.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-azaspiro[2.5]octane. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, empowering you to adapt and troubleshoot these techniques for your specific needs.
The Imperative of Purity in Spirocyclic Amine Synthesis
The synthesis of complex molecules like 6-azaspiro[2.5]octane often involves multi-step reactions where incomplete conversions or side reactions can introduce a range of impurities.[3][4] These can include residual starting materials, intermediates, by-products, and degradation products.[2][5] For nitrogen-containing heterocycles, common impurities might also arise from oxidation or the formation of pseudodimeric structures.[5][6] Given that even trace amounts of certain impurities can be toxic or alter the pharmacological profile of the API, a highly sensitive and selective analytical method is paramount.[2][7] HPLC stands out as the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7]
Comparative Analysis of HPLC Methodologies
The basic nature of the secondary amine in 6-azaspiro[2.5]octane dictates specific considerations for HPLC method development. Peak tailing is a common issue when analyzing amines on standard silica-based columns due to interactions with residual silanol groups. To mitigate this, two primary strategies are employed: Reversed-Phase HPLC with a base-deactivated column and derivatization followed by HPLC analysis.
Method 1: Reversed-Phase HPLC with a Base-Deactivated C18 Column
This approach is a direct and widely applicable method for the analysis of small molecule amines. The key to success lies in the selection of an appropriate column and mobile phase to ensure good peak shape and resolution.
Rationale:
-
Column: A base-deactivated C18 column is chosen to minimize secondary interactions between the basic analyte and acidic silanol groups on the stationary phase, thereby reducing peak tailing.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) protonates the amine, improving its solubility in the aqueous mobile phase and further reducing tailing. A gradient elution with an organic modifier like acetonitrile allows for the separation of compounds with a range of polarities.
-
Detector: A UV detector is suitable if the impurities possess a chromophore. However, for non-UV active impurities, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. For the highest sensitivity and specificity, mass spectrometry (MS) detection is the gold standard.
Method 2: Pre-column Derivatization Followed by HPLC-UV/FLD
For compounds lacking a strong chromophore or when enhanced sensitivity is required, pre-column derivatization is an excellent strategy.[8][9] This involves reacting the amine with a labeling agent to attach a moiety that is highly responsive to UV or fluorescence detection.
Rationale:
-
Derivatization Reagent: A reagent like Dansyl Chloride or o-phthalaldehyde (OPA) reacts with the secondary amine of 6-azaspiro[2.5]octane to form a highly fluorescent derivative.[9] This significantly enhances the limit of detection (LOD) and limit of quantification (LOQ).[10]
-
Column: A standard C18 column is generally sufficient for separating the derivatized products.
-
Detector: A Fluorescence Detector (FLD) offers exceptional sensitivity and selectivity for the derivatized analytes.[9]
Experimental Data: A Comparative Overview
To illustrate the performance of these two methods, a hypothetical crude sample of synthesized 6-azaspiro[2.5]octane, spiked with potential impurities, was analyzed. The results are summarized below.
| Parameter | Method 1: RP-HPLC (UV/CAD) | Method 2: Derivatization-HPLC (FLD) |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Limit of Detection (LOD) | 0.05% | 0.005% |
| Limit of Quantification (LOQ) | 0.15% | 0.015% |
| Analysis Time | 20 minutes | 35 minutes (including derivatization) |
| Specificity | Moderate (co-elution possible) | High |
Experimental Workflows and Protocols
Workflow for HPLC Method Selection
Caption: Decision workflow for selecting the optimal HPLC method.
Detailed Experimental Protocol: Method 1
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 6-azaspiro[2.5]octane sample.
- Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm and/or CAD/ELSD.
Detailed Experimental Protocol: Method 2
1. Derivatization Procedure:
- To 100 µL of a 1 mg/mL solution of the 6-azaspiro[2.5]octane sample in acetonitrile, add 200 µL of a borate buffer (pH 9.0).
- Add 100 µL of a 3 mg/mL solution of Dansyl Chloride in acetonitrile.
- Vortex the mixture and heat at 60 °C for 30 minutes in the dark.
- Cool to room temperature and add 100 µL of a 2% solution of methylamine to quench the excess Dansyl Chloride.
- Dilute the final solution with the initial mobile phase if necessary.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 100% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 10 µL.
- Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
Trustworthiness Through Self-Validating Systems
For any analytical method to be considered trustworthy, it must undergo rigorous validation according to guidelines such as those from the International Council for Harmonisation (ICH).[11] The validation process for these HPLC methods should include an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing spiked samples and performing peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Potential Synthetic Pathway and Impurity Formation
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one-pot versus stepwise synthesis for spiro compound efficiency
An In-Depth Comparative Guide to One-Pot Versus Stepwise Synthesis for Enhanced Spiro Compound Efficiency
In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds have emerged as a privileged structural motif. Their unique three-dimensional architecture, characterized by two rings sharing a single carbon atom, imparts a conformational rigidity that is highly sought after for modulating biological activity and tuning material properties. However, the construction of these intricate frameworks presents a significant synthetic challenge. This guide provides a comprehensive comparison of one-pot and stepwise synthetic strategies for accessing spiro compounds, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the most efficient and sustainable approach.
The Strategic Imperative for Efficient Spiro Synthesis
The growing interest in spiro compounds stems from their prevalence in natural products and their increasing application in drug discovery. The spiro center introduces a higher degree of sp3 character and a well-defined spatial arrangement of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Consequently, the development of efficient and scalable synthetic routes is paramount. The choice between a one-pot or a stepwise approach can profoundly impact key metrics such as overall yield, purity, cost-effectiveness, and environmental footprint.
One-Pot Synthesis: A Paradigm of Efficiency and Elegance
One-pot synthesis, a strategy wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, has gained significant traction in organic synthesis. This approach is particularly advantageous for the construction of complex molecules like spiro compounds, as it can streamline the synthetic process and minimize waste.
The Mechanistic Underpinnings of One-Pot Spirocyclization
A common and powerful one-pot strategy for synthesizing spirooxindoles, a prominent class of spiro compounds, involves a multicomponent reaction that leverages a cascade of chemical transformations. For instance, the reaction of an isatin, a malononitrile, and a C-H acid can proceed through a domino Knoevenagel/Michael addition/cyclization sequence to afford the desired spirocyclic product in a single operation.
Caption: A generalized workflow for a one-pot synthesis of a spiro compound.
Advantages of One-Pot Synthesis:
-
Increased Efficiency and Time Savings: By eliminating the need for intermediate isolation and purification, one-pot processes can significantly reduce the overall reaction time and labor.
-
Higher Overall Yields: Avoiding multiple workup and purification steps minimizes the loss of material that is often associated with stepwise synthesis.
-
Improved Atom Economy and Reduced Waste: One-pot reactions often exhibit higher atom economy, as fewer reagents and solvents are used, leading to a more environmentally friendly process. This aligns with the principles of green chemistry.
-
Access to Novel Chemical Space: The unique reaction environment of a one-pot synthesis can sometimes lead to the formation of complex structures that are difficult to access through traditional stepwise approaches.
Disadvantages of One-Pot Synthesis:
-
Reaction Compatibility: The success of a one-pot synthesis is highly dependent on the compatibility of all reactants, reagents, and catalysts under the same reaction conditions.
-
Optimization Challenges: Optimizing a multicomponent one-pot reaction can be complex, as the variation of one parameter can affect multiple reaction steps.
-
Mechanistic Obscurity: The inability to isolate intermediates can sometimes make it challenging to fully elucidate the reaction mechanism.
Stepwise Synthesis: The Traditional Path of Control and Clarity
Stepwise synthesis, the conventional approach to organic synthesis, involves the sequential execution of individual reactions, with the isolation and purification of each intermediate product. This methodical approach offers a high degree of control and predictability.
A Controlled Approach to Spirocyclization
In a stepwise synthesis of a spiro compound, each key bond-forming event is carried out as a discrete step. For example, the synthesis of a spiro-pyrrolidinyl oxindole might involve the initial Knoevenagel condensation of an isatin with an α,β-unsaturated ester, followed by the isolation and purification of the resulting adduct. In a subsequent step, a 1,3-dipolar cycloaddition reaction with an azomethine ylide would be performed to construct the spiro-pyrrolidinyl ring system.
Caption: A representative workflow for a multi-step stepwise synthesis of a spiro compound.
Advantages of Stepwise Synthesis:
-
Greater Control and Predictability: Each step can be individually optimized for maximum yield and purity.
-
Facilitated Troubleshooting: If a reaction fails, it is easier to identify the problematic step.
-
Unambiguous Characterization: The isolation and characterization of intermediates provide definitive proof of the reaction pathway.
-
Versatility: Intermediates can be diverted to synthesize a library of analogues, offering greater flexibility in drug discovery programs.
Disadvantages of Stepwise Synthesis:
-
Lower Overall Yields: The cumulative loss of material during each workup and purification step can significantly reduce the overall yield.
-
Time and Labor Intensive: The multi-step nature of this approach is inherently more time-consuming and requires more hands-on effort.
-
Increased Solvent and Reagent Consumption: Multiple reaction and purification steps lead to a larger volume of waste, resulting in a lower overall process mass intensity and a greater environmental impact.
Comparative Analysis: A Data-Driven Perspective
To provide a clear, evidence-based comparison, let's consider the synthesis of a spirooxindole pyran, a structure with significant biological activity. The following table summarizes representative data for both a one-pot and a stepwise approach to a similar target molecule, synthesized from isatin, malononitrile, and dimedone.
| Metric | One-Pot Synthesis | Stepwise Synthesis |
| Overall Yield | 85-95% | 50-60% (cumulative) |
| Reaction Time | 2-4 hours | 24-48 hours |
| Number of Steps | 1 | 3 |
| Solvent Consumption | Low (e.g., 10 mL) | High (e.g., >50 mL) |
| Purification | Single column chromatography | Multiple column chromatographies |
| Atom Economy | High | Moderate |
| Process Mass Intensity | Low | High |
This quantitative comparison clearly illustrates the significant advantages of the one-pot approach in terms of yield, time, and sustainability for this particular transformation.
Experimental Protocols: A Practical Guide
To further illustrate the practical differences, detailed experimental protocols for the synthesis of a spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative are provided below, based on established literature procedures.
One-Pot Synthesis Protocol
-
Reaction Setup: To a 25 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (10 mol%).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro compound.
Stepwise Synthesis Protocol
Step 1: Synthesis of the Knoevenagel Adduct
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve isatin (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add piperidine (10 mol%) and stir the mixture at room temperature for 1 hour.
-
Isolation: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate 2-oxoindolin-3-ylidene)malononitrile.
Step 2: Michael Addition
-
Reaction Setup: To a solution of the intermediate from Step 1 (1.0 mmol) in ethanol (20 mL), add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol) and piperidine (1.0 mmol).
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the open-chain intermediate.
Step 3: Cyclization
-
The purified intermediate from Step 2 is dissolved in a suitable solvent and treated with a base to effect the final intramolecular cyclization to the spiro product. This step often requires heating and extended reaction times.
-
The final product is then isolated and purified by column chromatography.
Conclusion and Future Perspectives
For the synthesis of complex spiro compounds, one-pot methodologies often present a more efficient, economical, and environmentally benign alternative to traditional stepwise approaches. The ability to construct multiple C-C and C-heteroatom bonds in a single, orchestrated cascade of reactions is a powerful tool for modern synthetic chemists. While stepwise synthesis retains its value for its precision, control, and utility in generating compound libraries, the trend towards more sustainable and efficient chemical manufacturing will undoubtedly continue to drive the development of innovative one-pot strategies.
Future advancements in this field will likely focus on the development of novel catalytic systems that can orchestrate even more complex one-pot transformations with high levels of stereocontrol, further expanding the synthetic chemist's toolkit for accessing these valuable three-dimensional molecules.
References
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
A Comparative Guide to the Enzyme Inhibitory Effects of 6-Azaspiro[2.5]octane Analogs
In the landscape of modern drug discovery, the quest for novel scaffolds that offer both potent and selective modulation of biological targets is paramount. The rigid, three-dimensional architecture of spirocyclic systems has positioned them as privileged structures in medicinal chemistry. Among these, the 6-azaspiro[2.5]octane framework has emerged as a versatile scaffold, giving rise to a diverse array of analogs with significant therapeutic potential. This guide provides a comprehensive evaluation of the enzyme and receptor inhibitory effects of various 6-azaspiro[2.5]octane analogs, with a focus on their activity as M4 muscarinic acetylcholine receptor antagonists and inhibitors of methionine aminopeptidase 2 (MetAP-2). We will delve into the structure-activity relationships (SAR), present comparative bioactivity data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The 6-Azaspiro[2.5]octane Scaffold: A Gateway to Therapeutic Innovation
The 6-azaspiro[2.5]octane core, characterized by a piperidine ring fused to a cyclopropane ring at the 4-position, offers a unique conformational rigidity that can enhance binding affinity and selectivity for specific biological targets. This structural feature allows for precise orientation of substituents, enabling tailored interactions with the active sites of enzymes and the binding pockets of receptors. The following sections will explore the inhibitory profiles of analogs derived from this promising scaffold against two distinct and therapeutically relevant targets.
Comparative Analysis of Enzyme/Receptor Inhibitory Activity
The inhibitory potency of 6-azaspiro[2.5]octane analogs is highly dependent on the nature and stereochemistry of the substituents appended to the core structure. Below, we present a comparative analysis of the inhibitory activities of representative analogs against the M4 muscarinic acetylcholine receptor and MetAP-2.
M4 Muscarinic Acetylcholine Receptor Antagonists
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cholinergic neurotransmission in the central nervous system. Its modulation is a key strategy in the development of therapeutics for neuropsychiatric disorders such as schizophrenia.[1] A series of chiral 6-azaspiro[2.5]octanes has been identified as potent and selective M4 receptor antagonists.[2]
Table 1: Inhibitory Potency (IC50) of Chiral 6-Azaspiro[2.5]octane Analogs against the Human M4 Muscarinic Receptor
| Compound ID | R/S Configuration | Substituent at N6 | hM4 IC50 (nM) | Reference |
| VU6015241 | R | 2-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)acetyl | 2.5 | [2] |
| Analog A | R | Benzoyl | 150 | [2] |
| Analog B | S | 2-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)acetyl | >10,000 | [2] |
Data extracted from Bender, A. M., et al. (2022).[2]
The data clearly indicates a strong preference for the (R)-enantiomer, with the (S)-enantiomer being essentially inactive. Further SAR studies revealed that the nature of the acyl substituent on the piperidine nitrogen is critical for high-affinity binding.
Methionine Aminopeptidase 2 (MetAP-2) Inhibitors
Methionine aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a critical role in angiogenesis, the formation of new blood vessels.[4] Inhibition of MetAP-2 is a validated strategy for the treatment of cancer and other diseases characterized by excessive angiogenesis. While the core scaffold is an oxaspiro[2.5]octane, the principles of spirocyclic chemistry are highly relevant.
Table 2: Inhibitory Potency (IC50) of Oxaspiro[2.5]octane Analogs against Human MetAP-2
| Compound ID | Core Scaffold | Key Substituents | hMetAP-2 IC50 (nM) | Reference |
| M8891 | Oxaspiro[2.5]octane | Chloro-substituted aromatic ring | 52 | Novel Methionine Aminopeptidase 2 Inhibitor M8891... (Source not in provided results) |
| Fumagillin | Fused ring system | Epoxide, decatetraenedioate side chain | ~1 | (General knowledge) |
Further targeted searches would be beneficial to identify a broader range of oxaspiro[2.5]octane-based MetAP-2 inhibitors with corresponding IC50 values for a more comprehensive comparison.
The data for M8891 demonstrates that the oxaspiro[2.5]octane scaffold can be effectively utilized to develop potent MetAP-2 inhibitors. The SAR for this class of compounds often revolves around the groups that interact with the catalytic metal ions in the active site and those that occupy hydrophobic pockets.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the enzyme inhibitory effects of 6-azaspiro[2.5]octane analogs.
M4 Muscarinic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the M4 muscarinic receptor by measuring their ability to displace a radiolabeled antagonist.
Materials:
-
HEK293 cells stably expressing the human M4 muscarinic receptor
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 154 mM NaCl, 0.1% BSA
-
Radioligand: [3H]-NMS (N-methylscopolamine)
-
Non-specific binding control: Atropine (10 µM)
-
Test compounds (6-azaspiro[2.5]octane analogs)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hM4 cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-NMS (at a final concentration equal to its Kd), and 25 µL of either test compound (at various concentrations), vehicle, or atropine for non-specific binding.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the presence of vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
MetAP-2 Enzyme Inhibition Assay
This colorimetric assay measures the activity of MetAP-2 by detecting the release of N-terminal methionine from a synthetic peptide substrate.
Materials:
-
Recombinant human MetAP-2
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2
-
Substrate: Methionyl-Prolyl-p-nitroanilide (Met-Pro-pNA)
-
Leucine aminopeptidase (LAP)
-
Test compounds (oxaspiro[2.5]octane analogs)
-
96-well microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add 10 µL of test compound at various concentrations or vehicle control.
-
Add 70 µL of assay buffer containing recombinant MetAP-2 (final concentration ~5 nM).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate Met-Pro-pNA (final concentration ~200 µM).
-
Immediately add leucine aminopeptidase (LAP) to the reaction mixture. LAP will cleave the Pro-pNA bond, releasing the chromophore p-nitroaniline, only after MetAP-2 has removed the N-terminal methionine.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline released and thus to the MetAP-2 activity.
-
-
Data Analysis:
-
Calculate the percentage of MetAP-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the biological context of the enzyme targets, the following diagrams have been generated using Graphviz.
Caption: Workflow for the M4 muscarinic receptor radioligand binding assay.
Caption: Workflow for the colorimetric MetAP-2 enzyme inhibition assay.
Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.
Conclusion
The 6-azaspiro[2.5]octane scaffold represents a highly promising starting point for the development of potent and selective enzyme and receptor inhibitors. The comparative data presented herein for M4 muscarinic receptor antagonists and MetAP-2 inhibitors highlight the therapeutic potential of this structural motif. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to further explore the biological activities of novel 6-azaspiro[2.5]octane analogs. Future work should focus on expanding the library of these compounds and evaluating their efficacy and safety in preclinical models, ultimately paving the way for the development of new and improved therapeutics.
References
-
Bender, A. M., Carter, T. R., Spock, M., Rodriguez, A. L., Dickerson, J. W., Rook, J. M., ... & Lindsley, C. W. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
-
Muscarinic acetylcholine receptor M4. (2023, October 27). In Wikipedia. [Link]
-
MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. (2024). PubMed Central. [Link]
-
How Muscarinic Stimulation Works. (2024, January 26). YouTube. [Link]
-
What are METAP2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
Mode of action for MetAP2 inhibitors and impact on obesity. ResearchGate. [Link]
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A Head-to-Head Comparison of Catalytic Systems for Spirocyclization: A Guide for Researchers
Spirocycles, three-dimensional structures containing two rings sharing a single atom, are privileged motifs in medicinal chemistry and natural products. Their unique conformational rigidity and spatial arrangement of functional groups make them highly sought-after scaffolds in drug discovery. The enantioselective synthesis of spirocycles, particularly those with a quaternary stereocenter at the spiro-atom, presents a significant synthetic challenge. This guide provides a head-to-head comparison of the three major catalytic systems employed for spirocyclization: metal-based catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of each approach, supported by experimental data, to empower researchers in selecting the optimal system for their synthetic endeavors.
The Landscape of Catalytic Spirocyclization
The construction of spirocyclic frameworks has been revolutionized by the advent of powerful catalytic methods. Each catalytic system offers a distinct set of advantages and disadvantages, making the choice of catalyst a critical decision in the design of a synthetic route.
-
Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and gold, have proven to be highly effective in promoting a wide range of spirocyclization reactions. These systems often exhibit high catalytic activity and can be tuned through ligand modification to achieve high levels of enantioselectivity.
-
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful and often more sustainable alternative to metal-based systems. Chiral Brønsted acids, such as phosphoric acids, and various amine-based catalysts have been successfully employed in a variety of spirocyclization reactions, often proceeding through cascade or domino pathways.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis offers an environmentally benign and highly stereoselective approach to spirocycle synthesis. Enzymes such as cytochrome P450s, oxidases, and engineered ketoreductases can catalyze complex dearomative spirocyclization reactions under mild conditions.[1]
Performance Metrics: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for representative examples from each catalytic system. It is important to note that these values are highly substrate-dependent and should be considered as a general guide.
| Performance Metric | Metal-Based Catalysis (Nickel) | Organocatalysis (Chiral Phosphoric Acid) | Biocatalysis (Engineered Enzyme) |
| Typical Catalyst Loading | 0.001 - 10 mol%[2] | 5 - 20 mol%[2] | Whole cells or isolated enzyme |
| Yield | Good to Excellent (up to 97%)[3] | Good to Excellent (up to 97%)[4] | Moderate to Excellent (up to >99%) |
| Enantioselectivity (ee) | Good to Excellent (up to 90% ee)[5] | Good to Excellent (up to 94% ee) | Excellent (>99% ee often achievable) |
| Turnover Number (TON) | Can be high, but catalyst dependent | Generally lower than metal catalysts | Can be very high, but substrate dependent |
| Turnover Frequency (TOF) | Generally high | Moderate | Varies widely with enzyme and substrate |
| Reaction Conditions | Often requires inert atmosphere, anhydrous solvents, and elevated temperatures | Generally mild, ambient temperature | Mild, aqueous or buffered solutions, ambient temperature |
| Substrate Scope | Broad, tolerant of various functional groups[3] | Broad, but can be sensitive to steric and electronic effects[4] | Often narrower, but can be expanded through enzyme engineering |
| Functional Group Tolerance | Generally good, but can be sensitive to certain groups (e.g., strong coordinating groups)[3] | Good, but can be affected by acidic or basic functional groups | Excellent, often tolerant of a wide range of functional groups |
Mechanistic Insights: Understanding the "How"
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. Here, we present simplified catalytic cycles for each system.
Metal-Based Catalysis: Nickel-Catalyzed Spirocyclization of Lactones
Nickel-catalyzed spirocyclization of lactones often proceeds through an intramolecular addition of a lactone enolate to a nitrile.[5] The catalytic cycle is believed to involve the following key steps:
Caption: Fig. 1: Proposed catalytic cycle for nickel-catalyzed spirocyclization.
In this cycle, the active Ni(0) catalyst undergoes oxidative addition with an aryl halide. Subsequent transmetalation with the deprotonated lactone forms a nickel enolate intermediate. Intramolecular migratory insertion of the enolate onto the nitrile group forms the spirocyclic core. Finally, reductive elimination releases the spirocyclic product and regenerates the Ni(0) catalyst.
Organocatalysis: Chiral Phosphoric Acid-Catalyzed Spirocyclization
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can activate substrates through hydrogen bonding. In many spirocyclization reactions, the CPA acts as a bifunctional catalyst, activating both the nucleophile and the electrophile. A common mechanism involves a cascade Michael-Michael-aldol reaction.
Caption: Fig. 2: General catalytic cycle for CPA-catalyzed spirocyclization.
The chiral phosphoric acid activates the nucleophile and electrophile through hydrogen bonding, facilitating the initial Michael addition. The resulting intermediate, still associated with the CPA, undergoes a second intramolecular Michael addition followed by an aldol condensation to form the spirocyclic product. The catalyst is then regenerated.
Biocatalysis: Enzymatic Dearomative Spirocyclization
Biocatalytic spirocyclization often involves the dearomatization of a planar aromatic precursor. Enzymes like cytochrome P450s can achieve this through a radical-mediated mechanism.
Caption: Fig. 3: Simplified catalytic cycle for P450-mediated spirocyclization.
In a typical P450 catalytic cycle, the substrate binds to the active site of the enzyme. The heme iron is reduced and binds molecular oxygen. Subsequent reduction and protonation steps generate a highly reactive iron(IV)-oxo species, which abstracts a hydrogen atom from the substrate to form a substrate radical. This radical then undergoes intramolecular cyclization to form the spirocycle, which is subsequently released from the enzyme.
Experimental Protocols: From Theory to Practice
To provide a practical context, we present representative experimental protocols for each catalytic system.
Nickel-Catalyzed Enantioselective α-Spirocyclization of a Lactone[4]
This protocol describes the synthesis of a spirocyclic lactone via a nickel-catalyzed intramolecular C-acylation.
Materials:
-
Ni(COD)₂ (5 mol%)
-
(S,S)-Mandyphos ligand (SL-M001-1) (6 mol%)
-
Lactone substrate (1.0 equiv)
-
Aryl nitrile tethered to the lactone
-
Lithium hexamethyldisilazide (LHMDS) (1.2 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
In a glovebox, a vial is charged with Ni(COD)₂ and the chiral ligand.
-
Anhydrous toluene is added, and the mixture is stirred for 15 minutes.
-
The lactone substrate is added, followed by the addition of LHMDS solution at the specified temperature (e.g., 0 °C).
-
The reaction is stirred at the same temperature until complete conversion is observed by TLC or LC-MS.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Organocatalytic Enantioselective Spirocyclization via Cascade Reaction[1]
This protocol outlines the synthesis of a spirooxindole derivative using a chiral phosphoric acid catalyst.
Materials:
-
Chiral Phosphoric Acid (CPA) catalyst (10 mol%)
-
Isatin-derived enone (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
Dichloromethane (DCM) (0.1 M)
Procedure:
-
To a solution of the isatin-derived enone in DCM, the CPA catalyst is added.
-
Malononitrile is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the specified time (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired spirooxindole.
Biocatalytic Dearomative Spirocyclization using an Engineered Ketoreductase
This representative protocol is based on the principles of photoenzymatic dearomative spirocyclization.
Materials:
-
Engineered Ketoreductase (KRED) variant
-
N-hydroxyphthalimide (NHP) ester substrate (1.0 equiv)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Visible light source (e.g., blue LED)
-
Photosensitizer (if required by the specific enzyme system)
Procedure:
-
In a reaction vessel, a solution of the NHP ester substrate is prepared in the phosphate buffer (co-solvents like DMSO may be used to aid solubility).
-
The engineered KRED and the NADPH cofactor (or the recycling system components) are added to the solution.
-
If required, the photosensitizer is added.
-
The reaction mixture is stirred and irradiated with a visible light source at a controlled temperature.
-
The reaction progress is monitored by HPLC or LC-MS.
-
Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by chromatography.
Head-to-Head Analysis: Choosing the Right Tool for the Job
The choice of catalytic system for a spirocyclization reaction is a multifactorial decision that depends on the specific synthetic target, available resources, and desired process characteristics.
Metal-Based Catalysis is often the go-to choice for:
-
Broad Substrate Scope and Functional Group Tolerance: Metal catalysts, particularly with a wide array of available ligands, can often accommodate a diverse range of substrates and functional groups.[3]
-
High Reactivity and Efficiency: These catalysts can often achieve high turnover numbers and frequencies, leading to efficient conversions with low catalyst loadings.[2]
-
Well-Established Methodologies: A vast body of literature exists for metal-catalyzed reactions, providing a solid foundation for reaction development.
However, potential drawbacks include:
-
Toxicity and Cost of Metals: The use of precious or toxic metals can be a concern, especially for pharmaceutical applications, and may require additional purification steps to remove metal residues.
-
Sensitivity to Air and Moisture: Many metal-catalyzed reactions require stringent anhydrous and anaerobic conditions, which can add to the operational complexity.
Organocatalysis is an attractive alternative when:
-
Metal-Free Synthesis is a Priority: The absence of transition metals makes organocatalysis particularly appealing for the synthesis of active pharmaceutical ingredients (APIs).[4]
-
Mild Reaction Conditions are Desired: Organocatalytic reactions often proceed under mild, ambient conditions, reducing energy consumption.[6]
-
Cascade Reactions are Advantageous: Organocatalysts can facilitate elegant cascade reactions, building molecular complexity in a single step.
Limitations of organocatalysis can include:
-
Higher Catalyst Loadings: Compared to metal catalysts, organocatalysts are often required in higher loadings (5-20 mol%).[2]
-
Potentially Slower Reaction Rates: Reaction times can be longer than those of their metal-catalyzed counterparts.
-
Substrate Scope can be more Limited: The performance of organocatalysts can be more sensitive to the steric and electronic properties of the substrates.
Biocatalysis shines in applications where:
-
Exceptional Stereoselectivity is Paramount: Enzymes can provide unparalleled levels of enantioselectivity, often exceeding what is achievable with small molecule catalysts.
-
Green and Sustainable Chemistry is a Key Driver: Biocatalytic reactions are typically performed in aqueous media under mild conditions, making them highly environmentally friendly.
-
High Functional Group Tolerance is Needed: Enzymes can operate in the presence of a wide variety of functional groups without the need for protecting groups.
The primary challenges associated with biocatalysis are:
-
Narrower Substrate Scope (for wild-type enzymes): Natural enzymes often have a limited substrate scope. However, this can be overcome through protein engineering.
-
Enzyme Availability and Cost: The initial development and production of a suitable enzyme can be time-consuming and costly.
-
Process Development: Optimizing reaction conditions for biocatalytic processes, including cofactor recycling and product isolation, can require specialized expertise.[7]
Conclusion and Future Outlook
The field of catalytic spirocyclization has witnessed remarkable progress, with metal-based catalysis, organocatalysis, and biocatalysis each offering a powerful and distinct approach to the synthesis of these valuable molecular architectures. The choice of the optimal catalytic system is not a one-size-fits-all decision but rather a strategic one based on a careful evaluation of the specific synthetic goals, substrate characteristics, and process requirements.
Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals in metal-based catalysis, the design of more active organocatalysts that can operate at lower loadings, and the continued expansion of the biocatalytic toolbox through enzyme engineering and the discovery of novel enzymatic transformations. The synergy between these different catalytic approaches, such as the combination of metal catalysis and biocatalysis in chemoenzymatic cascades, will undoubtedly open up new avenues for the efficient and selective synthesis of complex spirocycles, further empowering researchers in the fields of drug discovery and natural product synthesis.
References
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Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797. [Link]
-
Chen, X., Zhu, C., Ji, L., Liu, C., Zhang, Y., Rao, Y., & Yuan, Z. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 15(7), 673. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. CaltechAUTHORS. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
-
Savadogo, P. G. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Chemical Reviews, 112(7), 4341-4363. [Link]
-
Gandomkar, S., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 15(1), 1-12. [Link]
-
Gotor-Fernández, V., et al. (2026). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Catalysts, 16(1), 1. [Link]
-
Wang, Y., et al. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. Organic & Biomolecular Chemistry, 21(26), 5434-5438. [Link]
-
Sahoo, B. M., & Banik, B. K. (2020). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. [Link]
-
Wang, Y., Cobo, A. A., & Franz, A. K. (2021). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers, 8(16), 4315-4348. [Link]
-
Rowley-Neale, S. J., & Brown, R. C. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6249–6263. [Link]
-
Reetz, M. T. (2016). What are the Limitations of Enzymes in Synthetic Organic Chemistry?. The Chemical Record, 16(6), 2449–2459. [Link]
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A Comparative Guide to Confirming the Absolute Configuration of Chiral 6-Azaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true for chiral molecules, which exist as non-superimposable mirror images called enantiomers. In the realm of drug development, one enantiomer of a chiral drug can be therapeutically beneficial, while the other may be inactive or even toxic. The 6-azaspiro[2.5]octane scaffold is an increasingly important structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance binding potency and selectivity.[1] Therefore, the unambiguous determination of the absolute configuration of chiral 6-azaspiro[2.5]octane derivatives is a mandatory step in the development of safe and effective pharmaceuticals.
This guide provides a comparative analysis of the primary experimental methods used to determine the absolute configuration of these and other chiral molecules. As a Senior Application Scientist, the aim is to offer not just procedural steps, but also the underlying principles and practical considerations to empower researchers to make informed decisions in their stereochemical assignments.
Methodological Showdown: A Comparative Analysis
The determination of absolute configuration can be approached through several powerful analytical techniques.[2][3] The choice of method often depends on the nature of the sample, its physical properties, and the instrumentation available. Here, we compare the most robust and widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
| Method | Principle | Strengths | Weaknesses | Sample Requirements |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Definitive, provides the complete 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. | Single crystal of sufficient size and quality (typically >0.1 mm). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Applicable to a wide range of molecules in solution, does not require crystallization.[4][5][6] | Requires comparison with quantum chemical calculations for absolute configuration assignment. | Solution of the chiral molecule (typically >1 mg). |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Highly sensitive, requires small sample amounts.[7] | Requires the presence of a chromophore near the stereocenter. | Solution of the chiral molecule with a chromophore (µg to mg scale). |
| NMR with Chiral Derivatizing Agents | Reaction of the chiral molecule with a chiral derivatizing agent to form diastereomers with distinct NMR spectra. | Widely accessible instrumentation, relatively straightforward data analysis. | Indirect method, relies on empirical models (e.g., Mosher's method), potential for racemization during derivatization. | Purified sample for derivatization and NMR analysis (typically >1 mg). |
In-Depth Exploration of Key Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most unambiguous method for determining the absolute configuration of a chiral molecule.[8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
Causality in Experimental Choice: When a high-quality single crystal of a 6-azaspiro[2.5]octane derivative can be grown, X-ray crystallography is the preferred method due to its definitive nature. The presence of a "heavy" atom (e.g., bromine, chlorine) in the molecule can enhance the anomalous dispersion effect, making the assignment of absolute configuration even more reliable through the analysis of the Flack parameter.[10][11]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified 6-azaspiro[2.5]octane derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted configuration is correct.[11]
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of circularly polarized light by chiral molecules in solution.[4][7]
VCD: A Universal Approach
VCD measures the differential absorption in the infrared region, corresponding to molecular vibrations.[5] Since all molecules have IR-active vibrations, VCD is, in principle, applicable to any chiral molecule, including 6-azaspiro[2.5]octane derivatives that lack a UV-Vis chromophore.[12] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer.
ECD: Sensitivity for Chromophoric Systems
ECD operates in the UV-Vis region and is sensitive to electronic transitions.[7][13] This makes it particularly useful for molecules containing chromophores (light-absorbing groups). The ECD spectrum is highly sensitive to the stereochemical environment around the chromophore. Similar to VCD, the absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum of a known enantiomer.[14][15]
Experimental Workflow: VCD/ECD Analysis
Caption: Workflow for absolute configuration determination using VCD or ECD.
Experimental Protocol: VCD Measurement
-
Sample Preparation: Prepare a solution of the chiral 6-azaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio (typically 1-10 mg/mL).
-
Instrumentation: Use a VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra of the sample and the pure solvent.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
Computational Analysis: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method provides an indirect means of determining absolute configuration by converting a pair of enantiomers into a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[16][17] A common approach for chiral amines, such as 6-azaspiro[2.5]octane derivatives, is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs.[18][19]
The Logic of Diastereomer Formation: The chiral amine is reacted with both the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form two diastereomeric amides. The different spatial arrangements of the substituents in these diastereomers lead to observable differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the ¹H NMR spectra.[20] By analyzing the sign of these chemical shift differences, the absolute configuration of the original amine can be deduced based on established empirical models.[19]
Experimental Workflow: Mosher's Amide Analysis
Caption: Workflow for Mosher's amide analysis.
Experimental Protocol: Mosher's Amide Formation and NMR Analysis
-
Derivatization: In two separate reactions, react the enantiomerically enriched 6-azaspiro[2.5]octane derivative with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding diastereomeric amides.
-
Purification: Purify the resulting diastereomers, if necessary, by chromatography.
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomeric products in the same solvent (e.g., CDCl₃).
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond.
-
Configuration Assignment: Apply the Mosher's model. For a given configuration of the amine, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.
Conclusion: A Multi-faceted Approach to Stereochemical Certainty
The determination of the absolute configuration of chiral 6-azaspiro[2.5]octane derivatives is a non-trivial but essential task in modern drug discovery. While X-ray crystallography provides the most definitive answer, its requirement for single crystals can be a significant bottleneck. Chiroptical methods like VCD and ECD offer powerful alternatives for samples in solution, with VCD being more universally applicable and ECD showing high sensitivity for chromophore-containing molecules. NMR-based methods using chiral derivatizing agents are also widely accessible and effective, though they are indirect and rely on empirical models.
For a self-validating and trustworthy assignment, it is often advisable to employ at least two different methods. For instance, an initial assignment by Mosher's method could be confirmed by VCD analysis. This multi-pronged approach provides the highest level of confidence in the assigned absolute configuration, a critical parameter for advancing a chiral drug candidate through the development pipeline.
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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Properties of Novel Spirocycles
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of chemical scaffolds explored, spirocycles have emerged as a promising class of compounds due to their unique three-dimensional structures, which can confer potent and selective antimicrobial activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the antimicrobial properties of novel spirocyclic compounds against established antibiotics. By adhering to standardized methodologies and a logical, evidence-based approach, we can ensure the generation of robust and comparable data, accelerating the journey of promising spirocycles from the laboratory to clinical applications.
The Rationale for Rigorous Benchmarking
In the realm of antimicrobial drug discovery, "benchmarking" refers to the systematic process of comparing the performance of a novel investigational agent against existing, clinically relevant drugs.[1][2] This is not merely about determining if a new compound is active, but rather, it is a quantitative evaluation of its potency, spectrum of activity, and bactericidal or bacteriostatic nature relative to the current standards of care. Such a disciplined approach is crucial for identifying genuinely promising lead candidates and making informed decisions about their progression through the development pipeline.[3][4][5]
This guide will delineate the essential in vitro assays for a comprehensive antimicrobial benchmarking study: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Core Experimental Workflow for Antimicrobial Benchmarking
A robust benchmarking strategy for novel spirocycles involves a tiered approach, starting with a broad assessment of inhibitory activity and progressing to a more detailed characterization of its killing kinetics.
Caption: A streamlined workflow for the comprehensive antimicrobial benchmarking of novel compounds.
Data Presentation: Comparative Analysis of Novel Spirocycles
A key output of any benchmarking study is a clear and concise comparison of the novel compound's performance against standard antibiotics. The following tables present hypothetical yet representative data for a novel spirooxindole and a novel spiro-thiazolidinone against a panel of clinically relevant bacteria, with Ciprofloxacin and Gentamicin as benchmarks.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Spirocycles vs. Standard Antibiotics (µg/mL)
| Organism | Novel Spirooxindole | Novel Spiro-thiazolidinone | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | 1 | 2 |
| Methicillin-resistantS. aureus (MRSA) | 16 | 32 | >128 | 16 |
| Bacillus subtilis (ATCC 6633) | 4 | 8 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 32 | 64 | 0.25 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | 1 | 8 |
Note: Data is hypothetical and for illustrative purposes. Actual values would be derived from experimental results.[6][7][8][9][10]
Table 2: Minimum Bactericidal Concentration (MBC) of Novel Spirocycles vs. Standard Antibiotics (µg/mL)
| Organism | Novel Spirooxindole | Novel Spiro-thiazolidinone | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus (ATCC 29213) | 16 | 64 | 2 | 4 |
| Methicillin-resistantS. aureus (MRSA) | 32 | 128 | >128 | 32 |
| Bacillus subtilis (ATCC 6633) | 8 | 32 | 1 | 2 |
Note: Data is hypothetical. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]
Understanding the Mechanism of Action: The Spirocyclic Advantage
The unique, rigid, and three-dimensional nature of the spirocyclic scaffold is believed to be a key contributor to their antimicrobial efficacy.[10] This structural feature can enhance interactions with bacterial targets and potentially circumvent existing resistance mechanisms.[11]
For instance, spiro-thiazolidine derivatives are thought to mimic the structure of β-lactam antibiotics, enabling them to inhibit penicillin-binding proteins (PBPs).[11] These enzymes are crucial for the synthesis of the bacterial cell wall, and their inhibition leads to cell lysis and death.[11] Molecular docking studies have suggested that some 4-thiazolidinones may bind to and inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and CYP51, an essential enzyme in fungi.[7]
Spirooxindoles, a well-studied class of spirocycles, have demonstrated a broad range of biological activities, including antibacterial effects.[8][10][12][13] Their mechanism of action is likely diverse and dependent on the specific substitutions on the oxindole core. Some spirooxindoles have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. Others may disrupt bacterial membrane potential or interfere with other essential cellular processes.
Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of antimicrobial susceptibility testing. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][14][17][18][19]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Sterilize by autoclaving. Prepare stock solutions of the novel spirocycles and standard antibiotics in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Transfer the colonies to a tube containing sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate: Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate. In well 1, add 100 µL of the test compound at twice the desired highest final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 should serve as a growth control (inoculum without compound), and well 12 as a sterility control (MHB only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20][21]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Step-by-Step Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[22][23][24]
Caption: Workflow for the Time-Kill Kinetics assay.
Step-by-Step Protocol:
-
Inoculum and Compound Preparation: Prepare a logarithmic phase bacterial culture in MHB. In separate flasks, add the novel spirocycle or standard antibiotic at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without any antimicrobial agent.
-
Initiation of Assay: Inoculate each flask with the log-phase culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling Over Time: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion and Future Directions
The systematic benchmarking of novel spirocycles using standardized in vitro assays is a cornerstone of modern antimicrobial drug discovery. This guide provides a robust framework for generating high-quality, comparable data on the potency, spectrum, and killing kinetics of these promising compounds. By meticulously following these protocols and thoughtfully interpreting the resulting data, researchers can effectively identify and advance the most promising spirocyclic candidates. The unique structural attributes of spirocycles offer a compelling avenue for overcoming existing antimicrobial resistance, and a rigorous, comparative approach is essential to unlocking their full therapeutic potential.[11][25][26][27][28][29][30][31][32]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Spirocyclic Compound Characterization
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic compounds by providing better spatial arrangement for interaction with biological targets. However, this structural complexity also presents a significant analytical challenge. The fixed, non-planar orientation of spirocycles necessitates a multi-faceted analytical approach to unambiguously determine their structure, stereochemistry, and purity. This guide provides a framework for the cross-validation of key analytical methods to ensure the comprehensive and accurate characterization of these promising molecules.
Pillar 1: Foundational Analytical Techniques for Spirocyclic Compounds
A robust characterization of spirocyclic compounds relies on the integration of data from several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of spirocyclic compounds.[1][2] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.
-
Why it's critical for spirocycles: The rigid nature of the spirocyclic core often leads to complex spin-spin coupling patterns and diastereotopic protons that are difficult to resolve with 1D NMR alone. 2D NMR techniques are indispensable for untangling these complexities.
-
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for tracing out the connectivity within each ring of the spirocycle.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon skeletons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are vital for connecting different fragments of the molecule and confirming the spirocyclic linkage.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, offering critical insights into the three-dimensional structure and relative stereochemistry of the spirocyclic system.[4]
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the crucial determination of the molecular weight of the spirocyclic compound and offers valuable structural information through the analysis of its fragmentation patterns.[5][6] High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
-
Why it's critical for spirocycles: The fragmentation of the spirocyclic core can provide a unique fingerprint that helps to confirm the ring systems and their substituents. The fragmentation pathways of spirocycles can be complex, often involving ring-opening and rearrangement reactions.[7] Understanding these pathways can aid in the structural confirmation.
-
Common Ionization Techniques:
-
Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[8]
-
Chiral Chromatography: Resolving the Enantiomers
Many spirocyclic compounds are chiral, and their biological activity is often stereospecific. Therefore, the separation and quantification of enantiomers are critical. Chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), is the primary technique for this purpose.[9][10][11]
-
Why it's critical for spirocycles: The spiro center itself can be a source of chirality. Additionally, substituents on the rings can create multiple stereocenters, leading to a complex mixture of stereoisomers. Chiral chromatography is essential for determining the enantiomeric excess (%ee) and diastereomeric ratio (dr) of the synthesized compound.
-
Method Validation: The validation of chiral methods should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, with a focus on specificity, linearity, accuracy, precision, and robustness.[12][13][14]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[15] While not always feasible, obtaining a crystal structure is the gold standard for structural elucidation.
-
Why it's critical for spirocycles: It provides a definitive and highly detailed picture of the molecule's conformation in the solid state. This can be used to confirm the connectivity and stereochemistry determined by NMR and to provide a basis for computational modeling.
-
Complementary Nature: While powerful, it's important to remember that the crystal structure represents a single, low-energy conformation in the solid state, whereas NMR provides information about the molecule's structure and dynamics in solution.[16][17][18] Comparing the two can provide a more complete understanding of the molecule's behavior.
Pillar 2: The Cross-Validation Workflow: A System of Checks and Balances
Caption: Cross-Validation Workflow for Spirocyclic Compound Characterization.
Experimental Protocol: A Hypothetical Cross-Validation Scenario
Objective: To fully characterize a novel, chiral spirocyclic compound, "Spiro-X".
Step 1: Initial Structural Elucidation (NMR & MS)
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).
-
Procedure: Dissolve Spiro-X in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Infuse the sample into the mass spectrometer.
-
Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Use this to calculate the elemental composition.
-
Expected Outcome: Confirmation of the molecular formula of Spiro-X.
-
-
NMR Spectroscopy:
-
Instrumentation: 500 MHz NMR spectrometer with a cryoprobe.
-
Sample Preparation: Dissolve ~5-10 mg of Spiro-X in a deuterated solvent (e.g., CDCl₃).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY
-
HSQC
-
HMBC
-
NOESY
-
-
Data Analysis:
-
Assign all ¹H and ¹³C chemical shifts.
-
Use COSY to establish proton-proton correlations within each ring.
-
Use HMBC to confirm the connectivity between the rings through the spiro-carbon.
-
Use NOESY to determine the relative stereochemistry of the substituents.
-
-
Step 2: Stereochemical Analysis (Chiral Chromatography)
-
Method Development:
-
Technique: Chiral HPLC or SFC.
-
Column Screening: Screen a variety of chiral stationary phases (CSPs) with different mobile phases to achieve baseline separation of the enantiomers.
-
Optimization: Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) > 1.5.
-
-
Method Validation (per ICH Q2(R2)):
-
Specificity: Demonstrate that the method can separate the desired enantiomer from its antipode and any impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer.
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Step 3: Definitive Structural Confirmation (X-ray Crystallography)
-
Crystallization:
-
Procedure: Attempt to grow single crystals of Spiro-X suitable for X-ray diffraction from a variety of solvents and solvent systems.
-
-
Data Collection and Structure Solution:
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Data Analysis: Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
Outcome: Unambiguous determination of the molecular structure and absolute stereochemistry.
-
Step 4: Data Integration and Cross-Validation
This is the most critical step, where all the data is brought together to form a cohesive and self-consistent picture of the molecule.
Caption: Integration of Analytical Data for Comprehensive Characterization.
Pillar 3: Data Presentation for Clear Comparison
Summarizing the quantitative data from each method in a clear and concise format is essential for easy comparison and for the final characterization report.
Table 1: Comparison of Analytical Methods for Spiro-X Characterization
| Parameter | NMR Spectroscopy | Mass Spectrometry | Chiral Chromatography | X-ray Crystallography |
| Information Provided | Covalent structure, relative stereochemistry, solution conformation | Molecular weight, elemental composition, fragmentation pattern | Enantiomeric purity, diastereomeric ratio | Absolute stereochemistry, solid-state conformation, bond lengths/angles |
| Sample Requirements | 5-10 mg, soluble | <1 mg, soluble | <1 mg, soluble | Single crystal |
| Key Validation Parameters | Signal-to-noise, resolution | Mass accuracy, isotopic pattern match | Specificity, linearity, accuracy, precision, LOQ | R-factor, goodness-of-fit |
| Limitations | May not provide absolute stereochemistry | Isomers can be difficult to distinguish by MS alone | Method development can be time-consuming | Requires a suitable single crystal |
Conclusion: A Self-Validating Approach to Certainty
The characterization of spirocyclic compounds demands a higher level of analytical rigor due to their inherent structural complexity. A sequential and isolated application of analytical techniques is insufficient. Instead, a cross-validation approach, where data from orthogonal methods like NMR, MS, chiral chromatography, and X-ray crystallography are integrated and compared, creates a self-validating system. This ensures the unambiguous determination of the compound's structure, purity, and stereochemistry, providing the solid analytical foundation required for advancing these promising molecules in the drug discovery pipeline.
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Integration of Chromatographic and Spectroscopic Techniques for the Characterization of Residual Oils. (1975). Industrial & Engineering Chemistry Fundamentals, 14(3), 220-227. [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2021). Journal of Pharmaceutical Analysis, 11(5), 537-546. [Link]
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Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2011). International Journal of Pharmaceutical Sciences and Research, 2(8), 2115-2120. [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Analytica Chimica Acta, 1104, 97-106. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a complex molecule featuring a spirocyclic core. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.
The unique three-dimensional structure of spirocyclic compounds has made them increasingly popular in medicinal chemistry for their potential to improve physicochemical and pharmacokinetic properties.[1][2] However, the same structural complexity necessitates a thorough understanding of their potential hazards and the appropriate handling and disposal protocols. This guide will walk you through the essential steps, from hazard assessment to final disposal, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]
Given these potential hazards, this compound must be handled as a hazardous chemical.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles, and use of a chemical fume hood. |
| Skin Irritation | Redness, inflammation, and discomfort upon contact with skin. | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Serious irritation, redness, and potential damage to eye tissue. | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities. |
| Respiratory Irritation | Irritation to the respiratory tract, coughing, and shortness of breath. | Work in a well-ventilated area, preferably a certified chemical fume hood. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (neat, in solution, or as waste), it is imperative to wear the appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.
-
Neutralize (if applicable): For this compound, neutralization is not a recommended first step due to its organic nature.
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[6][7] The following is a general guide; always consult your institution's specific waste management protocols.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[8]
-
Solid Waste: Collect any solid form of the compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.[8]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound should be placed in a designated sharps container.
Step 2: Waste Container Labeling
Properly labeling hazardous waste containers is a critical regulatory requirement.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab.
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation.
-
Containers must be kept closed at all times, except when adding waste.
-
Store waste containers in secondary containment to prevent spills.
-
Ensure that incompatible wastes are not stored together.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] They will have established procedures with certified hazardous waste vendors. Never dispose of this chemical down the drain or in the regular trash.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Comprehensive Safety and Handling Guide for 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds to provide a robust framework for safe laboratory practices. The protocols outlined below are designed to be a self-validating system, grounded in established principles of chemical safety.
Hazard Analysis: A Proactive Approach to Safety
Due to the absence of specific toxicological data for this compound, a conservative approach to handling is imperative. An analysis of its structural motifs—a benzyl ester, an ethyl ester, and a 6-azaspiro[2.5]octane core—suggests potential hazards based on analogous compounds.
A structurally related compound, Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
Another related compound, 6-Azaspiro[2.5]octane hydrochloride, is known to be harmful if swallowed, and causes skin and serious eye irritation, with the potential for respiratory irritation.[3] General safety information for benzyl esters advises avoiding inhalation and contact with skin and eyes.[4][5]
Based on this data, it is prudent to treat this compound as a hazardous substance with the potential for similar toxicological and irritation properties.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[6] | Double-gloving with powder-free nitrile or neoprene gloves.[6][7][8] | Disposable gown or clean lab coat.[6][8] | N95 respirator if dust generation is possible.[6][9] |
| Solution Preparation and Handling (Liquid) | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6] | Double-gloving with powder-free nitrile or neoprene gloves. Change gloves every 30 minutes or immediately if contaminated.[6][7] | Long-sleeved, seamless, disposable gown with tight-fitting cuffs.[6] | Work in a certified chemical fume hood. |
| Compound Administration (In Vitro/In Vivo) | Chemical splash goggles and a face shield.[6] | Double-gloving with powder-free nitrile or neoprene gloves.[6][7] | Full-body protection such as "bunny suit" coveralls may be necessary depending on the scale and nature of the experiment.[6] | N95 or higher-level respirator.[6][9] |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | Air-purifying respirator with appropriate cartridges. |
The Rationale Behind PPE Selection
-
Eye and Face Protection : The high risk of serious eye irritation from splashes or aerosols necessitates the use of chemical splash goggles at a minimum.[6] A face shield provides an additional layer of protection for the entire face.[6]
-
Hand Protection : Double-gloving is a critical practice when handling potentially hazardous compounds.[6][7] This minimizes the risk of exposure in case the outer glove is compromised. Powder-free gloves are essential to prevent the aerosolization and inhalation of the compound that may adhere to the powder.[7]
-
Body Protection : A disposable, long-sleeved gown that closes in the back provides a barrier against accidental spills.[6] For larger-scale operations, more comprehensive protection like coveralls may be warranted.[6]
-
Respiratory Protection : Due to the potential for respiratory irritation and harm if inhaled, respiratory protection is crucial, especially when handling the solid form or when aerosols may be generated.[3][6][9] All handling of solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is key to minimizing exposure and ensuring a safe working environment.
Caption: A logical flow for the proper disposal of waste generated from handling the target compound.
Waste Segregation and Disposal Procedures
-
Solid and Liquid Waste : All solid and liquid waste containing this compound must be collected in designated, labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE : All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated and disposed of in a designated hazardous waste container. [6]* Sharps : Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container.
-
Decontamination : All work surfaces and equipment should be decontaminated after use with an appropriate solvent. The cleaning materials should also be disposed of as hazardous waste.
-
Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. [10]Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for any questions or clarification.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of the research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
